[3,4'-Bipyridine]-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYIXAFWELUXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673541 | |
| Record name | [3,4'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-66-2 | |
| Record name | [3,4'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of [3,4'-Bipyridine]-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Molecular Landscape
In the realm of modern drug discovery and materials science, the precise characterization of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These properties govern a compound's behavior from synthesis and formulation to its interaction with biological systems. This guide provides a comprehensive technical overview of the core physicochemical attributes of [3,4'-Bipyridine]-6-carboxylic acid, a heterocyclic compound with significant potential as a versatile building block. As a bipyridine derivative, it offers intriguing possibilities as a ligand in coordination chemistry, while the carboxylic acid moiety introduces opportunities for diverse chemical modifications and interactions. This document is intended to serve as a practical resource for researchers, offering not only a compilation of known data but also a framework for the experimental determination and interpretation of its key physicochemical parameters.
Molecular Identity and Structural Features
This compound is an organic compound featuring a bipyridine core, which consists of two interconnected pyridine rings, and a carboxylic acid functional group.
| Identifier | Value | Source |
| IUPAC Name | 5-(pyridin-4-yl)pyridine-2-carboxylic acid | [1][2] |
| CAS Number | 1214363-66-2 | [1][3][4] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 200.19 g/mol | [1][2][4] |
| Canonical SMILES | O=C(O)C1=CC=C(C2=CC=NC=C2)C=N1 | [3] |
| InChI Key | ZQYIXAFWELUXOO-UHFFFAOYSA-N | [1][2] |
Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 63.1 Ų | [2] |
| Formal Charge | 0 | [2] |
| Complexity | 227 | [2] |
The presence of two pyridine nitrogen atoms and a carboxylic acid group within a conjugated system dictates the compound's polarity, hydrogen bonding capabilities, and potential for ionic interactions, all of which are critical to its broader physicochemical profile.
Solubility Profile: A Key Determinant of Application
Expected Solubility:
-
Aqueous Solubility: Bipyridine dicarboxylic acids, such as 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid, are reported to be insoluble or sparingly soluble in water.[5][6][7] The presence of both a hydrophobic bipyridine core and a polar carboxylic acid group suggests that this compound will likely exhibit low aqueous solubility at neutral pH.
-
pH-Dependent Solubility: The carboxylic acid moiety (with an estimated pKa around 4-5) and the pyridine nitrogen atoms (with estimated pKa values for the conjugate acids around 5-6) imply that the compound's solubility will be highly pH-dependent. In acidic solutions, protonation of the pyridine nitrogens will form a cationic species, potentially increasing solubility. Conversely, in basic solutions, deprotonation of the carboxylic acid will form an anionic carboxylate, which is also expected to enhance aqueous solubility.[7]
-
Organic Solubility: Related bipyridine dicarboxylic acids show limited solubility in common organic solvents.[7] However, they can often be dissolved in more polar aprotic solvents like dimethyl sulfoxide (DMSO), sometimes requiring heat.[8] It is anticipated that this compound will follow a similar trend.
Experimental Protocol for Solubility Determination:
A robust method for determining the thermodynamic solubility of this compound is the shake-flask method. This technique ensures that a true equilibrium is reached between the solid compound and the solvent.
Figure 1: Workflow for determining thermodynamic solubility.
Ionization Constants (pKa): The Heart of pH-Dependent Behavior
The pKa values of this compound are fundamental to understanding its behavior in solution, particularly its charge state at different pH values. This, in turn, influences its solubility, lipophilicity, and interactions with biological targets. While experimental pKa values for this specific molecule are not documented, we can infer its approximate acidic and basic properties based on its functional groups and related compounds.
Expected pKa Values:
-
Carboxylic Acid (pKa₁): The carboxylic acid group is expected to be the most acidic functionality. For comparison, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the bipyridine ring system may slightly increase the acidity (lower the pKa) of the carboxylic acid. Therefore, a pKa value in the range of 3.5 - 4.5 is a reasonable estimate for the deprotonation of the carboxylic acid.[9]
-
Pyridine Nitrogens (pKa₂ and pKa₃): The two pyridine nitrogen atoms are basic and will be protonated in acidic conditions. The pKa of the pyridinium ion is about 5.2.[9] The electronic communication between the two rings in the bipyridine system will influence their basicity. The pKa values for the protonation of the pyridine nitrogens are likely to be in the range of 4.0 - 5.5 . It is important to note that the two pKa values for the nitrogens may be close and challenging to resolve experimentally. For a related compound, Pyridine-2,3-dicarboxylic acid, the two pKa values are approximately 2.43 and 4.76.[10]
Experimental Determination of pKa:
Potentiometric titration is the gold standard for the experimental determination of pKa values. This method involves the gradual addition of a strong acid or base to a solution of the compound and monitoring the resulting pH changes.
Figure 2: Workflow for pKa determination via potentiometric titration.
Physical State and Thermal Properties
Commercial suppliers predominantly list this compound as a solid at room temperature.[1][2] There is a conflicting report from one supplier listing it as a liquid, which is likely an error given that structurally similar bipyridine carboxylic acids are high-melting solids.[3] For instance, 2,2'-bipyridine-4,4'-dicarboxylic acid has a melting point of >310°C, and 2,2'-bipyridine-5,5'-dicarboxylic acid melts at >360°C.[5][8] This suggests that this compound is also a high-melting solid due to strong intermolecular forces, such as hydrogen bonding and potential π-π stacking, in the solid state.
Experimental Determination of Melting Point:
The melting point can be accurately determined using a capillary melting point apparatus. A sharp melting range is indicative of high purity.
Spectroscopic Profile
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the two pyridine rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The remaining aromatic carbons will appear in the region of 120-150 ppm.
For a closely related compound, 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, the following ¹H-NMR signals were reported (300 MHz, DMSO-d₆): δ 8.70 (broad singlet, 1H), 8.60 (s, 1H), 8.52 (d, 1H), 8.18 (s, 1H), 7.98 (t, 1H), 7.85 (d, 2H), 7.75 (d, 2H), 7.46 (t, 1H).[11] This provides a valuable reference for the expected chemical shifts and coupling patterns for this compound.
5.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the bipyridine core.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1700 and 1730 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
-
C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will be present due to the stretching vibrations of the C=N and C=C bonds within the pyridine rings.
-
C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ range is expected for the C-O stretching of the carboxylic acid.
In the IR spectrum of 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, a broad band from 3600-2000 cm⁻¹ was attributed to the carboxylic acid O-H stretching and intramolecular hydrogen bonding.[11]
5.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated bipyridine system. For 2,2'-bipyridine-5,5'-dicarboxylic acid, absorption maxima (λ_max) are observed at 249 and 298 nm. Similar absorption bands are anticipated for this compound. The position and intensity of these bands can be sensitive to the solvent and the pH of the solution due to the potential for protonation or deprotonation of the molecule.
Solid-State Properties: Crystal Structure and Morphology
The arrangement of molecules in the solid state is crucial for properties such as solubility, dissolution rate, and stability. While no single-crystal X-ray diffraction data for this compound has been reported, studies on co-crystals of related bipyridine and pyridine carboxylic acid derivatives reveal the importance of hydrogen bonding and π-π stacking interactions in their crystal packing.[12][13]
It is highly probable that in the solid state, this compound molecules form hydrogen-bonded dimers through their carboxylic acid groups. Furthermore, intermolecular hydrogen bonds between the carboxylic acid and the pyridine nitrogen atoms, as well as π-π stacking interactions between the aromatic rings, are likely to play a significant role in the overall crystal lattice.[14] These strong intermolecular forces would be consistent with the expected high melting point of the compound.
Stability and Reactivity
Bipyridine carboxylic acids are generally stable compounds under recommended storage conditions (sealed, dry, and at 2-8°C).[4] They are incompatible with strong oxidizing agents. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The pyridine rings can participate in coordination with metal ions, making the compound a valuable ligand in inorganic and organometallic chemistry.[11][15]
Conclusion: A Molecule of Versatile Potential
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a lack of direct experimental data for some parameters necessitates reliance on predictions from structurally related compounds, the information presented herein offers a robust foundation for researchers. The interplay of its bipyridine core and carboxylic acid functionality results in a molecule with tunable, pH-dependent properties and a rich potential for applications in medicinal chemistry, materials science, and coordination chemistry. The experimental protocols and expected values detailed in this guide are intended to empower scientists to further explore and harness the unique characteristics of this promising compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1214363-66-2|this compound|BLD Pharm [bldpharm.com]
- 5. 2,2'-Bipyridine-4,4'-dicarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2,2'-Bipyridine-4,4'-dicarboxylic acid CAS#: 6813-38-3 [m.chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. 2,2'-Bipyridine-5,5'-dicarboxylic acid | 1802-30-8 [chemicalbook.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. jinjingchemical.com [jinjingchemical.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. 4,4′-Bipyridine–pyridine-3,5-dicarboxylic acid (3/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of [3,4'-Bipyridine]-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3,4'-Bipyridine]-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformation of this compound, synthesizing theoretical principles with practical experimental and computational methodologies. We delve into the key structural features, the rotational freedom that governs its conformation, and the analytical techniques employed for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the bipyridine scaffold.
Introduction: The Significance of Bipyridine Scaffolds
Bipyridine derivatives are a cornerstone in various scientific disciplines, from coordination chemistry to drug discovery.[1] Their ability to chelate metal ions has led to their widespread use as ligands in catalysis and as building blocks for functional materials. In the realm of pharmacology, the bipyridine motif is present in a number of therapeutic agents, where it can engage in crucial interactions with biological targets.[2] The 3,4'-bipyridine isomer, in particular, offers a unique angular geometry that can be exploited in the design of molecules with specific spatial arrangements. The introduction of a carboxylic acid group at the 6-position of the pyridine ring further enhances its utility, providing a handle for further functionalization and influencing its physicochemical properties, such as solubility and hydrogen bonding capabilities. Understanding the molecular structure and preferred conformation of this compound is paramount for predicting its behavior in different environments and for rationally designing new molecules with desired functions.
Molecular Structure and Identification
This compound is a solid organic compound with the following chemical identifiers:
| Property | Value |
| IUPAC Name | 5-(pyridin-4-yl)pyridine-2-carboxylic acid[3][4] |
| CAS Number | 1214363-66-2[3][4] |
| Molecular Formula | C₁₁H₈N₂O₂[3][4] |
| Molecular Weight | 200.19 g/mol [3] |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC=C(C=N2)C(=O)O[3] |
| InChI Key | ZQYIXAFWELUXOO-UHFFFAOYSA-N[4] |
The molecule consists of a pyridine-2-carboxylic acid moiety linked to a pyridine ring at the 5-position of the former and the 4-position of the latter. This linkage creates a flexible molecule with two key rotatable bonds that dictate its overall conformation.
Diagram of the Molecular Structure of this compound:
Caption: 2D representation of this compound.
Conformational Analysis: The Role of Torsional Angles
The conformation of this compound is primarily defined by the torsional (dihedral) angle between the two pyridine rings. The rotation around the C-C single bond connecting the two rings is not entirely free due to steric hindrance and electronic effects. The interplay of these factors leads to a potential energy surface with distinct energy minima corresponding to the most stable conformations.
Computational studies on the parent 4,4'-bipyridine molecule have shown that the lowest energy conformation is a twisted arrangement, with a rotational barrier to planarity. This is attributed to the balance between the stabilizing effect of π-conjugation in the planar conformation and the destabilizing steric repulsion between the ortho-hydrogens. A similar principle applies to this compound, with the added influence of the carboxylic acid group.
The orientation of the carboxylic acid group relative to the pyridine ring also contributes to the overall conformational landscape. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the adjacent pyridine ring can influence the preferred conformation, although this is dependent on the solvent environment.
Experimental Determination of Molecular Structure and Conformation
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering a snapshot of the molecule's conformation in the solid state.
Workflow for Single-Crystal X-ray Diffraction:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol for Crystal Growth:
-
Dissolution: Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water) with gentle heating until a clear solution is obtained. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature. Alternatively, the solvent can be allowed to evaporate slowly from an open or partially covered vial. Slow evaporation of the solvent over several days to weeks is often effective.
-
Nucleation and Growth: As the solution becomes supersaturated, crystals will begin to form. The goal is to promote the growth of a small number of large, well-defined single crystals rather than a large number of small crystals.
-
Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.[5] For this compound, ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the atoms. More advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximity of protons, which can be used to infer the preferred conformation in solution. The magnitude of coupling constants between protons can also be related to the dihedral angles between them, providing further conformational insights.
Key NMR Observables for Conformational Analysis:
-
Chemical Shifts: The chemical shifts of the pyridine protons will be sensitive to the electronic environment, which is influenced by the relative orientation of the two rings.
-
Nuclear Overhauser Effect (NOE): NOE enhancements between protons on the two different pyridine rings can indicate their spatial proximity, providing evidence for a particular conformation.
-
Coupling Constants: The magnitude of long-range proton-proton coupling constants across the inter-ring bond can be correlated with the torsional angle.
Computational Modeling of Molecular Conformation
In the absence of experimental crystal structure data, computational chemistry provides a powerful means to predict the stable conformations of this compound.
Workflow for Computational Conformational Analysis:
Caption: Workflow for computational conformational analysis.
By performing a torsional scan around the C-C bond linking the two pyridine rings using quantum mechanical methods (e.g., Density Functional Theory), a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations. Subsequent geometry optimization of these low-energy structures provides detailed information on bond lengths, bond angles, and the precise torsional angle of the most favored conformer.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, commonly involving a palladium-catalyzed cross-coupling reaction to form the bipyridine core, followed by hydrolysis of an ester to the carboxylic acid. A representative synthetic route is outlined below.
Step 1: Suzuki Coupling to form Methyl 5-(pyridin-4-yl)pyridine-2-carboxylate
This step involves the coupling of a pyridine boronic acid or ester with a halogenated pyridine derivative.
Caption: Suzuki coupling reaction for the synthesis of the bipyridine ester precursor.
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel, add methyl 5-bromopyridine-2-carboxylate, pyridine-4-boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield methyl 5-(pyridin-4-yl)pyridine-2-carboxylate.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.[5]
Caption: Hydrolysis of the methyl ester to the final carboxylic acid product.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve methyl 5-(pyridin-4-yl)pyridine-2-carboxylate in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidification and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and dried to afford this compound.
Applications in Drug Discovery and Materials Science
The structural and conformational features of this compound make it an attractive scaffold for various applications. In drug discovery, the rigid, yet conformationally adaptable, bipyridine core can serve as a template for designing ligands that can fit into specific protein binding pockets. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a point of attachment for further chemical modification to optimize pharmacological properties. The unique 3,4'-linkage can orient substituents in a well-defined spatial arrangement, which is crucial for achieving high-affinity and selective binding to biological targets.
In materials science, this compound can be used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyridine rings can coordinate to metal centers, while the carboxylic acid group can participate in the formation of extended networks through coordination or hydrogen bonding. The conformational flexibility of the bipyridine linker can influence the dimensionality and topology of the resulting materials, thereby tuning their properties for applications in areas such as gas storage, catalysis, and sensing.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. We have discussed the key structural parameters, the importance of torsional angles in defining its conformation, and the experimental and computational methods used for its characterization. A plausible synthetic route has also been outlined. A thorough understanding of the structure-property relationships of this molecule is essential for its effective utilization in the design of new drugs and advanced materials. The principles and methodologies described herein offer a framework for researchers to further explore the potential of this and related bipyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. jocpr.com [jocpr.com]
Spectroscopic Characterization of [3,4'-Bipyridine]-6-carboxylic acid: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
[3,4'-Bipyridine]-6-carboxylic acid is a heterocyclic organic compound with the chemical formula C₁₁H₈N₂O₂.[1] Its structure, featuring two linked pyridine rings and a carboxylic acid group, makes it a valuable building block in medicinal chemistry, materials science, and coordination chemistry. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only the anticipated spectral data but also the underlying scientific principles and experimental considerations.
Molecular Structure and Key Features
This compound, also known by its IUPAC name 5-(pyridin-4-yl)pyridine-2-carboxylic acid, possesses a molecular weight of approximately 200.19 g/mol .[1][2] The molecule's core is an asymmetric bipyridine system, which, along with the carboxylic acid moiety, dictates its unique spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of seven aromatic protons on the two distinct pyridine rings. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with protic solvents.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
Expected ¹H NMR Data and Interpretation:
| Proton Assignment (Tentative) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |
| H-2' | 8.6 - 8.8 | doublet | ~5 | This proton is ortho to the nitrogen in the 4'-pyridyl ring, leading to a downfield shift. |
| H-6' | 8.6 - 8.8 | doublet | ~5 | Similar to H-2', this proton is also ortho to the nitrogen in the 4'-pyridyl ring. |
| H-3', H-5' | 7.5 - 7.8 | doublet | ~5 | These protons are meta to the nitrogen in the 4'-pyridyl ring. |
| H-5 | 8.0 - 8.3 | doublet | ~8 | This proton is ortho to the carboxylic acid group and meta to the nitrogen in the 3-pyridyl ring. |
| H-4 | 7.8 - 8.1 | doublet of doublets | ~8, ~2 | This proton is coupled to both H-5 and H-3. |
| H-3 | 8.8 - 9.1 | doublet | ~2 | This proton is ortho to the nitrogen in the 3-pyridyl ring and is expected to be the most downfield of the aromatic protons. |
Caption: Predicted ¹H NMR Spectral Features of this compound
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the asymmetry of the molecule, all 11 carbon atoms are expected to be chemically non-equivalent.
Experimental Protocol:
The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets.
Expected ¹³C NMR Data and Interpretation:
| Carbon Assignment (Tentative) | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[4] |
| C-6 | 148 - 152 | This carbon is attached to the electron-withdrawing carboxylic acid group. |
| C-2 | 150 - 155 | This carbon is adjacent to the nitrogen in the 3-pyridyl ring. |
| C-4' | 140 - 145 | This is the point of attachment to the other pyridine ring. |
| C-3 | 135 - 140 | This carbon is in the 3-pyridyl ring. |
| C-5 | 120 - 125 | This carbon is in the 3-pyridyl ring. |
| C-4 | 125 - 130 | This carbon is in the 3-pyridyl ring. |
| C-2', C-6' | 150 - 155 | These carbons are adjacent to the nitrogen in the 4'-pyridyl ring. |
| C-3', C-5' | 121 - 126 | These carbons are in the 4'-pyridyl ring. |
Caption: Predicted ¹³C NMR Spectral Features of this compound
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Data and Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds on an aromatic ring. |
| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong | The position of this band is indicative of a conjugated carboxylic acid. |
| C=N and C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong | These absorptions are characteristic of the pyridine rings. |
| O-H bend (in-plane) | 1350 - 1450 | Medium | Often coupled with C-H bending modes. |
| C-O stretch (carboxylic acid) | 1200 - 1300 | Medium | Associated with the C-O single bond in the carboxylic acid. |
| O-H bend (out-of-plane) | 900 - 950 | Broad, Medium | Another characteristic band for carboxylic acid dimers. |
Caption: Predicted IR Absorption Bands for this compound
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
Expected MS Data and Interpretation:
-
Molecular Ion Peak: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 201.06. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 199.05 would be observed.
-
Fragmentation Pattern: The fragmentation of this compound will likely involve the loss of small, stable molecules.
-
Loss of CO₂: A prominent fragment would be observed corresponding to the loss of carbon dioxide (44 Da) from the molecular ion, resulting in a fragment ion at m/z 156.07 (in positive ion mode).
-
Loss of H₂O: Loss of a water molecule (18 Da) from the protonated molecular ion is also a possibility.
-
Pyridine Ring Cleavage: Further fragmentation may involve the cleavage of the pyridine rings, although these are generally stable structures.
-
Caption: Predicted ESI-MS Fragmentation Pathway.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the anticipated NMR, IR, and MS signatures, researchers can confidently identify and characterize this compound, paving the way for its successful application in various scientific disciplines. The principles and experimental considerations outlined herein serve as a robust framework for the spectroscopic analysis of this and related heterocyclic compounds.
References
Introduction: The Significance of [3,4'-Bipyridine]-6-carboxylic Acid
An In-Depth Technical Guide to the Solubility of [3,4'-Bipyridine]-6-carboxylic Acid
This compound is a heterocyclic compound featuring a bipyridine framework linked to a carboxylic acid moiety.[1][2] This molecular architecture makes it a valuable building block in several scientific domains. The bipyridine unit is a well-established chelating agent for various metal ions, while the carboxylic acid group provides a versatile handle for forming amides, esters, and salts, and can participate in hydrogen bonding.[3] Consequently, this compound and its analogues are of significant interest in the development of metal-organic frameworks (MOFs), functional materials, and, most notably, as scaffolds in medicinal chemistry.[4][5]
In drug discovery and development, the physicochemical properties of a compound are paramount, with solubility being a critical determinant of a drug candidate's ultimate success.[6] Poor solubility can lead to low bioavailability, hinder formulation efforts, and complicate toxicological assessments.[6] Heterocyclic compounds, despite their prevalence in pharmaceuticals, often present solubility challenges.[4][7] This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in common solvents, and details a standardized protocol for its empirical determination, empowering researchers to harness its full potential.
Core Physicochemical Properties & Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a robust qualitative assessment can be made by analyzing its key molecular features. The principle of "like dissolves like" is the foundational concept here, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[8]
Key Molecular Features:
-
Structure: The molecule is amphiphilic in nature. It possesses a relatively nonpolar, aromatic bipyridine core and a highly polar carboxylic acid functional group.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl and hydroxyl oxygens). The two nitrogen atoms in the pyridine rings are hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a key driver of solubility in protic solvents.
-
Polarity: The combination of the aromatic system and the polar functional group results in a moderate overall polarity. The calculated topological polar surface area (TPSA) is 63.1 Ų, and the XLogP3 is 1.3, indicating a balance between hydrophilic and lipophilic character.[1][9]
-
Amphoterism: The molecule possesses both an acidic functional group (carboxylic acid) and basic centers (the pyridine nitrogens). This means its net charge and, consequently, its aqueous solubility are highly dependent on pH.[10]
Predicted Qualitative Solubility in Common Solvents
Based on these properties, the following table summarizes the predicted solubility of this compound. It is important to note that for many bipyridine dicarboxylic acids, solubility in common organic solvents can be challenging, often requiring heating or the use of a co-solvent.[11]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The carboxylic acid and pyridine nitrogens can hydrogen bond with protic solvents. However, the nonpolar bipyridine backbone limits extensive solubility. Solubility in water is expected to be low at the isoelectric point but will increase significantly with changes in pH.[8][12] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate both the polar and nonpolar parts of the molecule. Bipyridine dicarboxylic acids are often reported to be slightly soluble in DMSO. |
| Nonpolar | Hexane, Toluene | Insoluble | The significant polarity and hydrogen bonding capability of the carboxylic acid group are incompatible with the nonpolar nature of these solvents.[8] |
| Aqueous Acidic | Dilute HCl | Soluble | Protonation of the basic pyridine nitrogens forms a cationic salt (a pyridinium salt), which is ionic and thus highly soluble in water.[10][13] |
| Aqueous Basic | Dilute NaOH, NaHCO₃ | Soluble | Deprotonation of the carboxylic acid forms an anionic carboxylate salt. This highly polar, ionic species will be readily soluble in water.[10] |
The Critical Influence of pH on Aqueous Solubility
The amphoteric nature of this compound means its aqueous solubility is inextricably linked to the pH of the medium. The ionization state of the molecule changes dramatically with pH, which in turn dictates its interaction with water.
-
In Acidic Solutions (Low pH): The concentration of H⁺ ions is high. The weakly basic nitrogen atoms on the pyridine rings will become protonated, forming a positively charged pyridinium cation. This ionic species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.
-
In Basic Solutions (High pH): The concentration of OH⁻ ions is high. The acidic proton of the carboxylic acid group will be removed, forming a negatively charged carboxylate anion. This ionic salt is also much more polar than the neutral form, resulting in high aqueous solubility.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the net charge on the molecule will be zero. In this state, intermolecular interactions (hydrogen bonding and stacking between molecules) can be stronger than interactions with water, leading to aggregation and precipitation. This is the pH of minimum solubility.
The following diagram illustrates the relationship between the pH of the solution and the dominant ionic species of the molecule, which directly influences its aqueous solubility.
Caption: pH-dependent ionization and its effect on aqueous solubility.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
Given the absence of definitive public data, empirical determination is essential. The isothermal equilibrium shake-flask method is the gold standard for measuring thermodynamic solubility.[14][15] This protocol provides a self-validating system to ensure accurate and reproducible results.
Methodology
-
Preparation of the System:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap).
-
Causality: Using an excess of the solid is crucial to ensure that the solution reaches saturation, with undissolved solid remaining at equilibrium.
-
-
Equilibration:
-
Place the sealed container in a constant-temperature environment (e.g., an incubator shaker or a temperature-controlled water bath) set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours).
-
Causality: Continuous agitation at a constant temperature is necessary to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The required time should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant.
-
-
Phase Separation:
-
Allow the suspension to stand without agitation at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial.
-
Causality: This step is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of solubility. Filtration should be performed quickly to prevent temperature changes that could cause precipitation.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve with known standards must be prepared in the same solvent matrix.
-
Causality: A validated, specific, and sensitive analytical method is required for accurate concentration measurement. HPLC is often preferred for its ability to separate the analyte from any potential impurities.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in standard units such as mg/mL, g/L, or mol/L.
-
The following workflow diagram visualizes the key stages of the isothermal equilibrium solubility determination process.
Caption: Workflow for Isothermal Equilibrium Solubility Measurement.
Conclusion: A Strategic Approach to a Critical Parameter
While quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its physicochemical properties provides a strong predictive framework for its behavior. Its amphiphilic and amphoteric nature suggests limited solubility in neutral water and nonpolar organic solvents, but good solubility in polar aprotic solvents like DMSO and in aqueous solutions at acidic or basic pH. For researchers in drug development and materials science, this predictive understanding is a crucial first step. However, it must be complemented by rigorous experimental determination using standardized protocols, such as the isothermal shake-flask method detailed herein, to obtain the precise data needed for formulation, reaction optimization, and accurate biological assessment.
References
- 1. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
- 7. rroij.com [rroij.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2,2'-Bipyridine-6-carboxylic acid | C11H8N2O2 | CID 11030830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 13. Khan Academy [khanacademy.org]
- 14. Solubility Measurements | USP-NF [uspnf.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
[3,4'-Bipyridine]-6-carboxylic acid: A Technical Guide to Commercial Sourcing, Properties, and Synthetic Strategy for Researchers
Abstract
This technical guide provides an in-depth analysis of [3,4'-Bipyridine]-6-carboxylic acid (CAS No. 1214363-66-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The document details the compound's chemical and physical properties, provides a comprehensive overview of its commercial availability from key suppliers, and outlines its potential applications based on the established utility of the bipyridine and pyridine carboxylic acid scaffolds. Furthermore, a robust, conceptual synthetic protocol via a Suzuki-Miyaura cross-coupling reaction is presented, complete with a logical workflow diagram, to inform laboratory-scale synthesis efforts. This guide serves as a critical resource for scientists and drug development professionals seeking to procure and utilize this versatile chemical intermediate for novel research endeavors.
Introduction: The Strategic Value of a Bifunctional Heterocycle
This compound is a specialized organic compound that merges two critical pharmacophores: the bipyridine core and the carboxylic acid functional group. Bipyridine derivatives are foundational ligands in coordination chemistry and have been extensively employed as scaffolds in the development of biologically active molecules and functional materials.[1] The nitrogen atoms of the pyridine rings act as strong coordination sites for metal ions, while the conjugated system offers unique electronic and photophysical properties.
The incorporation of a carboxylic acid moiety introduces a versatile functional handle. This group can serve multiple purposes in drug development:
-
It can act as a bioisostere for other functional groups, modulating the physicochemical properties of a parent molecule.[2]
-
It provides a key point for covalent attachment, enabling its use as a linker in more complex molecular architectures, such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).
-
The acidic proton allows for salt formation, a common strategy for improving the solubility and bioavailability of pharmaceutical agents.
While specific, end-use applications for this compound are not yet widely documented in peer-reviewed literature, its commercial availability as a building block positions it as a valuable tool for researchers aiming to explore new chemical space. Its structure is particularly suited for creating novel ligands, enzyme inhibitors, and functional materials where the precise spatial arrangement of the 3,4'-bipyridine system is desired.[3]
Chemical Properties and Identification
Accurate identification is critical for sourcing and application. The key properties of this compound have been consolidated from various supplier technical data sheets.
| Property | Value | Source(s) |
| CAS Number | 1214363-66-2 | [4] |
| Molecular Formula | C₁₁H₈N₂O₂ | [4][5] |
| Molecular Weight | 200.19 g/mol | [4] |
| IUPAC Name | 5-(pyridin-4-yl)pyridine-2-carboxylic acid | [5] |
| Synonyms | [3,4']Bipyridinyl-6-carboxylic acid, 5-pyridin-4-ylpicolinic acid | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | ZQYIXAFWELUXOO-UHFFFAOYSA-N | [5] |
| Canonical SMILES | O=C(O)C1=CC=C(C2=CC=NC=C2)C=N1 | [4] |
Commercial Availability and Sourcing
This compound is available for research and development purposes from several specialized chemical suppliers. The compound is typically synthesized on demand or stocked in limited quantities. Researchers should inquire directly with suppliers for lead times and bulk availability.
| Supplier | Product/SKU Number(s) | Typical Purity | Available Quantities | Reference |
| BLDpharm | BD115965 | ≥95% | Inquire for availability | [4] |
| CymitQuimica | IN-DA0014WR | 95% | 100mg, 250mg, 1g | |
| Aladdin Scientific | B190139 | ≥95% | 50mg | [6] |
| AA Blocks | AA0014TZ | N/A | Inquire for availability |
Note: Pricing and availability are subject to change. This table is intended as a guide for sourcing and not a guarantee of stock.
Applications in Research and Drug Development
The utility of this molecule is best understood by considering the potential applications derived from its constituent parts.
A Core Building Block for Medicinal Chemistry
The primary application of this compound is as a versatile heterocyclic building block.[4] The presence of two distinct pyridine rings, one of which is functionalized with a carboxylic acid, allows for selective chemical modification. This enables the synthesis of libraries of more complex molecules for screening in drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for constructing bipyridine systems and can be adapted to further functionalize the molecule.[1][7]
Ligand Development for Coordination Chemistry
Bipyridine-based ligands are cornerstones of coordination chemistry. The nitrogen atoms form stable complexes with a wide range of transition metals. The carboxylic acid group on this specific isomer can act as an additional coordination site (a chelating ligand) or as a point of attachment to surfaces or other molecules, modulating the electronic properties and solubility of the resulting metal complex.[8] Such complexes have applications in catalysis, photoluminescent materials, and as potential metallodrugs.
Conceptual Synthetic Strategy: A Suzuki-Miyaura Approach
For research groups requiring a custom synthesis or modified analogues, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach for constructing the C-C bond between the two pyridine rings.[1][8] This method offers high yields and excellent functional group tolerance.
A plausible and robust workflow involves the coupling of a boronic acid (or ester) derivative of one pyridine ring with a halogenated derivative of the other.
-
Reactant Preparation: To an oven-dried reaction vessel, add 3-bromo-6-pyridinecarboxylic acid methyl ester (1.0 eq), 4-pyridylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Introduction: Purge the vessel with an inert gas (Argon or Nitrogen). Under this atmosphere, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the mixture under reflux (e.g., at 100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude methyl ester intermediate using column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., methanol/water) and add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir at room temperature until the hydrolysis is complete.
-
Final Isolation: Neutralize the mixture with an acid (e.g., 1M HCl) to the isoelectric point to precipitate the final product, this compound. Filter, wash with cold water, and dry under vacuum.
Caption: Conceptual workflow for the synthesis of this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. The Safety Data Sheet (SDS) for this compound indicates the following hazards.[7]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
Suppliers recommend storing the compound sealed in a dry, well-ventilated place at 2-8°C to maintain stability and purity.[4]
-
Researchers must consult the full Safety Data Sheet from their specific supplier before handling this compound and perform a risk assessment for any experimental procedures.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]
- 3. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2- a]pyridine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1214363-66-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
An In-depth Technical Guide to [3,4'-Bipyridine]-6-carboxylic Acid (CAS No. 1214363-66-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, bipyridine derivatives have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet intriguing member of this family: [3,4'-Bipyridine]-6-carboxylic acid. While extensive public data on this particular compound remains nascent, this document serves as a comprehensive consolidation of available information and a forward-looking perspective on its potential applications. Our objective is to provide a foundational resource for researchers poised to investigate the properties and therapeutic promise of this molecule. We will delve into its chemical identity, explore logical synthetic strategies based on established methodologies for related compounds, and contextualize its potential biological significance within the broader class of bipyridine carboxylic acids.
Core Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound with the CAS number 1214363-66-2. Its structure features a bipyridine core, where two pyridine rings are linked at the 3 and 4' positions, with a carboxylic acid group substituted at the 6-position of the 3-substituted ring. This arrangement of nitrogen atoms and the acidic functional group suggests potential for diverse chemical interactions, including metal chelation and hydrogen bonding, which are often key to biological activity.
Synonyms:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1214363-66-2 | Multiple sources |
| Molecular Formula | C₁₁H₈N₂O₂ | [3] |
| Molecular Weight | 200.19 g/mol | [3] |
| Appearance | Solid (predicted) | [3] |
| Purity | Typically ≥95% (commercial) | [3] |
| Storage | Sealed in dry, 2-8°C | Generic chemical supplier recommendation |
| InChI Key | ZQYIXAFWELUXOO-UHFFFAOYSA-N | [3] |
| Canonical SMILES | O=C(O)C1=CC=C(C2=CC=NC=C2)C=N1 | Fluorochem |
Synthesis and Manufacturing Considerations
Plausible Synthetic Strategy: Suzuki Coupling
A logical and widely employed method for constructing the bipyridine core is the Suzuki coupling reaction. This palladium-catalyzed reaction involves the coupling of a pyridine boronic acid or ester with a halogenated pyridine. For the synthesis of this compound, a plausible route would involve the coupling of 4-pyridylboronic acid with a suitably protected 5-halo-pyridine-2-carboxylic acid derivative.
Proposed Retro-Synthetic Analysis:
Caption: Retrosynthetic analysis for this compound via Suzuki coupling.
General Experimental Protocol Outline (Hypothetical)
The following is a generalized, hypothetical protocol based on known Suzuki coupling procedures for similar compounds. This is not a validated protocol and requires optimization.
-
Protection of the Carboxylic Acid: The carboxylic acid group of 5-bromo-pyridine-2-carboxylic acid should be protected, for instance, as a methyl or ethyl ester, to prevent interference with the coupling reaction.
-
Suzuki Coupling Reaction:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the protected 5-bromo-pyridine-2-carboxylic acid ester, 4-pyridylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Perform an aqueous work-up to remove the base and inorganic byproducts.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Hydrolyze the ester group using standard conditions (e.g., aqueous NaOH or LiOH followed by acidification) to yield the final product, this compound.
-
Causality in Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step in the Suzuki catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Potential Mechanism of Action and Biological Activity
Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in the public domain. However, the broader class of bipyridine derivatives is known for a range of biological activities, primarily as metal-chelating agents and as scaffolds for enzyme inhibitors.
General Biological Potential of Bipyridine Scaffolds
-
Anticancer Activity: Many bipyridine derivatives, often in the form of metal complexes (e.g., with ruthenium, platinum, or copper), have demonstrated potent anticancer activity. The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[2]
-
Antimicrobial Properties: The ability of bipyridines to chelate essential metal ions can disrupt microbial enzyme function, leading to antimicrobial effects. This has been observed in various bacterial and fungal strains.
-
Enzyme Inhibition: The pyridine and bipyridine moieties are common features in many enzyme inhibitors. For instance, derivatives of pyridine carboxylic acid have been explored as inhibitors for a wide range of enzymes.[5][6]
Hypothetical Signaling Pathway Involvement
Given the prevalence of bipyridine derivatives as anticancer agents, a hypothetical mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.
Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.
Pharmacokinetics and Pharmacodynamics
There is no publicly available pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) or pharmacodynamic data for this compound. For related bipyridine drugs like milrinone, the terminal elimination half-life is approximately 2 hours, with an apparent volume of distribution of 400-500 ml/kg.[1] However, these values are highly dependent on the specific chemical structure and cannot be directly extrapolated.
Considerations for Future Studies:
-
Absorption: The carboxylic acid moiety may impact oral bioavailability due to its potential for ionization.
-
Distribution: Plasma protein binding and tissue distribution would need to be determined.
-
Metabolism: The pyridine rings may be susceptible to oxidation by cytochrome P450 enzymes.
-
Excretion: Renal and/or hepatic clearance pathways would need to be investigated.
Toxicology and Safety Profile
A comprehensive safety data sheet (SDS) for this compound is available from chemical suppliers. The following is a summary of the key hazard information.
Table 2: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Research and Drug Development
While specific applications for this compound are not yet established in the literature, its structural motifs suggest several promising avenues for investigation:
-
As a Scaffold for Novel Anticancer Agents: Given the known anticancer properties of bipyridine derivatives, this compound could serve as a starting point for the development of new oncology drugs.
-
As a Building Block in Supramolecular Chemistry: The bipyridine unit is a classic ligand in coordination chemistry and can be used to construct metal-organic frameworks (MOFs) and other supramolecular assemblies.
-
As an Intermediate for Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry.
Conclusion and Future Directions
This compound represents a molecule of interest at the intersection of medicinal, organic, and materials chemistry. While detailed characterization of its biological and pharmacological properties is still forthcoming in the public domain, its chemical structure provides a strong rationale for its investigation as a scaffold for novel therapeutics. Future research should focus on developing and publishing a robust and scalable synthetic route, followed by a systematic evaluation of its biological activity against a panel of relevant targets, such as kinases or microbial enzymes. In silico modeling could further guide these efforts by predicting potential binding interactions. The elucidation of its ADME and toxicology profiles will also be critical for its potential translation into a drug development candidate. This guide, based on the currently available data, is intended to be a living document, to be updated as new research emerges and further illuminates the scientific and therapeutic value of this promising bipyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical and Computational Study of Bipyridine Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Complexity of Bipyridine Ligands
2,2'-Bipyridine (bpy) and its derivatives are arguably among the most widely utilized ligands in coordination chemistry.[1][2] Their prevalence stems from a combination of facile synthesis, robust redox stability, and the ability to form stable chelate complexes with a vast array of metal ions.[2][3] This versatility has positioned bipyridine-metal complexes at the forefront of numerous scientific fields, including photocatalysis for solar energy conversion, the development of luminescent materials, and the design of novel therapeutic agents.[4][5]
However, the apparent simplicity of the bipyridine scaffold belies a rich and complex electronic structure. Bipyridine is classified as a "non-innocent" ligand, meaning its oxidation state within a complex is not always obvious and can vary from the neutral form (bpy⁰) to a radical anion (bpy•⁻) or even a dianion (bpy²⁻).[1][6][7] This electronic flexibility is fundamental to the function of many bipyridine complexes but also presents a significant challenge for experimental characterization alone.
This is where theoretical and computational chemistry provides an indispensable toolkit. By modeling these systems at the atomic level, we can elucidate electronic structures, predict spectroscopic properties, rationalize reaction mechanisms, and design new ligands with tailored functions. This guide offers a Senior Application Scientist's perspective on the core computational methodologies employed to study bipyridine ligands, focusing on the causality behind methodological choices and the validation of results to ensure scientific rigor.
Part I: Foundational Computational Methodologies
The study of bipyridine ligands is dominated by a few key computational techniques. The choice of method is dictated by the scientific question at hand—whether it concerns the ground-state electronic structure, the nature of excited states, or the dynamic behavior of the complex in a specific environment.
Density Functional Theory (DFT): The Workhorse for Electronic Structure
Density Functional Theory is the most common quantum mechanical method for studying bipyridine complexes. It offers a favorable balance between computational cost and accuracy, making it suitable for systems containing transition metals. DFT is used to determine molecular geometries, vibrational frequencies, and the distribution of electrons within the molecule.
A critical aspect of a DFT calculation is the choice of the functional and the basis set. For bipyridine-metal complexes, hybrid functionals such as B3LYP are frequently employed as they have been shown to reliably reproduce molecular and electronic structures.[1][6] The basis set, which describes the atomic orbitals, must be chosen carefully; for the metal center, basis sets that include effective core potentials (ECPs) like LANL2DZ are common, while Pople-style basis sets such as 6-31G * are often used for the ligand atoms.[8]
Causality in Method Selection: The choice of a hybrid functional like B3LYP is deliberate. It incorporates a portion of exact Hartree-Fock exchange, which helps to correct the self-interaction error found in simpler DFT functionals. This is particularly important for accurately describing the localization of electrons and the energy gaps between orbitals in transition metal complexes, which are crucial for understanding the ligand's oxidation state and the complex's reactivity.[6]
Experimental Protocol: Geometry Optimization and Frequency Analysis of [Ru(bpy)₃]²⁺
This protocol outlines a typical DFT workflow for characterizing a bipyridine complex.
-
Structure Building : Build the initial 3D structure of the [Ru(bpy)₃]²⁺ cation using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation : Create an input file for a DFT software package (e.g., Gaussian, ORCA).
-
Route Section (# keyword line) : Specify the functional (B3LYP), basis set (e.g., LANL2DZ for Ru, 6-31G(d) for C, N, H), the calculation type (Opt for optimization, Freq for frequency), the charge (2), and the spin multiplicity (1).
-
Example Keyword Line : # B3LYP/GenECP Opt Freq Charge=2 Multiplicity=1
-
Molecule Specification : Provide the Cartesian coordinates of the initial structure.
-
Basis Set Specification : Define the mixed basis set (GenECP), assigning LANL2DZ to Ru and 6-31G(d) to the other atoms.
-
-
Execution : Run the calculation on a high-performance computing cluster.
-
Analysis of Results :
-
Convergence : Confirm that the geometry optimization has converged successfully.
-
Vibrational Frequencies : Check the output for imaginary frequencies. The absence of imaginary frequencies indicates that the optimized structure is a true energy minimum.
-
Structural Parameters : Extract the optimized bond lengths and angles. These can be directly compared with experimental data from X-ray crystallography to validate the computational model.[9][10]
-
Electronic Properties : Analyze the molecular orbitals (HOMO, LUMO), Mulliken charges, and other electronic descriptors.
-
Time-Dependent DFT (TD-DFT): Unveiling Excited States
Many applications of bipyridine complexes, particularly in photocatalysis and photovoltaics, hinge on their behavior upon absorbing light. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling these electronic excited states. It allows for the calculation of UV-visible absorption spectra, providing insights into the energies and characteristics of electronic transitions, such as the crucial Metal-to-Ligand Charge Transfer (MLCT) bands.[8][11]
Self-Validation: A key step in validating a TD-DFT calculation is to compare the computed absorption spectrum with the experimentally measured one. A good agreement in the position and relative intensity of the main absorption bands provides confidence in the model's ability to describe the excited states of the complex.[8]
Molecular Dynamics (MD) Simulations: Capturing System Dynamics
While DFT provides a static, time-independent picture, many processes, especially in drug development, are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and ligand-receptor binding.[12][13] For a bipyridine-based drug candidate, MD can simulate its interaction with a target protein, revealing key binding interactions and helping to estimate the binding free energy.[13][14]
Causality in Method Selection: MD is essential when the system's behavior is governed by thermal motion and interactions with its environment. For instance, to understand how a bipyridine-based inhibitor binds to an enzyme, a static docking pose is insufficient. MD simulations are required to see how the protein and ligand adapt to each other, how water molecules mediate their interaction, and to assess the stability of the binding pose over time.[12]
Part II: Applications in Catalysis and Drug Development
Computational studies provide a powerful lens through which to understand and improve the function of bipyridine complexes in real-world applications.
Rational Design of Catalysts
In catalysis, computational modeling is instrumental in deciphering complex reaction mechanisms. For palladium-catalyzed reactions involving bipyridine ligands, DFT calculations have been used to map out the reaction coordinate, identify transition states, and explain why certain ligand structures lead to higher catalytic activity.[15] These studies can reveal subtle but crucial effects, such as how steric bulk on the bipyridine backbone can influence reaction rates and selectivity in Ni-catalyzed cross-coupling.[16]
Diagram: Generalized Workflow for Computational Catalyst Design This diagram illustrates the iterative cycle of computational chemistry and experimental work in catalyst development.
Caption: Iterative cycle of computational prediction and experimental validation in catalyst design.
Accelerating Drug Discovery
In drug design, computational methods are used to identify and optimize new therapeutic agents.[17] Bipyridine scaffolds are found in various drug candidates, and computational approaches are key to their development.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18] For a set of bipyridine-based enzyme inhibitors, a QSAR model can identify which physicochemical properties (e.g., size, polarity, electronic properties) are most correlated with inhibitory potency.[19][20] This knowledge guides the synthesis of new derivatives with potentially higher activity.
Trustworthiness: The predictive power of a QSAR model must be rigorously validated. This is achieved by splitting the available data into a "training set" to build the model and a "test set" of compounds the model has not seen before. A trustworthy model will accurately predict the activity of the compounds in the test set.[19]
Virtual Screening and Molecular Docking
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid.[][22] For a given protein target, millions of compounds can be computationally "docked" into the binding site. The docked poses are then "scored" to estimate their binding affinity, and the top-scoring compounds are selected for experimental testing. This process can be used to identify novel bipyridine-containing hits from a large virtual library.[23]
Diagram: Workflow for a Structure-Based Virtual Screening Campaign This diagram shows the filtering process from a large chemical library to a small set of potential hits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Quantum Mechanical Modeling and Molecular Dynamic Simulation of Ruthenium (Ru) Polypyridyl Complexes to Study Feasibility of Artificial Photosynthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Greenwich Academic Literature Archive - DFT calculations of the structures and vibrational spectra of the [Fe(bpy)(3)](2+) and [Ru(bpy)(3)](2+) complexes [gala.gre.ac.uk]
- 11. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. arxiv.org [arxiv.org]
- 14. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asset.library.wisc.edu [asset.library.wisc.edu]
- 16. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neuroquantology.com [neuroquantology.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 22. Virtual Screening for Lead Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
fundamental Lewis acid-base interactions in bipyridine metal complexes
An In-depth Technical Guide: Fundamental Lewis Acid-Base Interactions in Bipyridine Metal Complexes: A Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive exploration of the fundamental Lewis acid-base interactions that govern the formation, stability, and reactivity of bipyridine (bpy) metal complexes. Moving beyond introductory concepts, this document synthesizes core principles of coordination chemistry with field-proven experimental and computational methodologies. We delve into the nuanced electronic properties of the bipyridine ligand, detailing the interplay of σ-donation and π-backbonding that dictates the complex's overall characteristics. Detailed, step-by-step protocols for synthesis, spectrophotometric analysis, and computational modeling are provided to serve as a practical resource for laboratory application. The guide culminates in a discussion of how these fundamental principles are leveraged in drug development, particularly in the design of DNA intercalators and photosensitizers. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and practical application of bipyridine metal chemistry.
The Cornerstone: Lewis Acid-Base Theory in Coordination Chemistry
The formation of any metal complex is, at its core, a Lewis acid-base reaction. The metal center, possessing vacant orbitals, acts as the Lewis acid (electron-pair acceptor), while the ligand, with its available lone-pair electrons, functions as the Lewis base (electron-pair donor).
-
The Metal Cation as a Tunable Lewis Acid: The Lewis acidity of a metal ion is not a static property. It is influenced by its oxidation state, ionic radius, and the nature of other ligands already present in its coordination sphere. A higher positive charge and smaller ionic radius generally lead to stronger Lewis acidity, enhancing the metal's ability to attract and bond with the ligand.
-
The Bipyridine Ligand as a Lewis Base: The 2,2'-bipyridine ligand is a classic bidentate chelating agent. The two nitrogen atoms, each with a lone pair of electrons residing in an sp² hybrid orbital, serve as the primary Lewis base sites. These nitrogen atoms coordinate to the metal center, forming two stable metal-ligand σ-bonds.
The Bipyridine Ligand: A Sophisticated Electron Partner
To appreciate the utility of bipyridine complexes, one must look beyond the simple donation of electrons. The stability and unique photophysical properties of these complexes arise from a synergistic bonding mechanism involving both σ-donation and π-backbonding.
-
σ-Donation: The primary interaction is the donation of the nitrogen lone-pair electrons into the vacant d-orbitals (or hybrid orbitals) of the metal center. This forms a strong metal-ligand σ-bond.
-
π-Backbonding: Critically, bipyridine possesses a low-lying π* antibonding orbital. If the metal center has electrons in its d-orbitals of appropriate symmetry (e.g., t₂g in an octahedral complex), it can donate electron density back into these ligand π* orbitals. This π-backbonding strengthens the metal-ligand bond and delocalizes electron density across the complex, significantly influencing its electronic and photophysical properties.
-
The Chelate Effect: The bidentate nature of bipyridine leads to the formation of a stable five-membered ring with the metal center. This "chelate effect" provides a significant thermodynamic advantage over the coordination of two separate monodentate ligands (like pyridine), resulting in complexes with high formation constants and kinetic inertness.
The interplay between these electronic factors is paramount. Electron-rich metals in low oxidation states are better π-donors, while electron-withdrawing or -donating substituents on the bipyridine ring can be used to finely tune the ligand's acceptor and donor properties.
Caption: σ-Donation and π-Backbonding in Bipyridine Metal Complexes.
Synthesis and Characterization: A Practical Workflow
The synthesis of bipyridine complexes is often straightforward, typically involving the reaction of a metal salt with the bipyridine ligand in a suitable solvent. The tris(bipyridine)ruthenium(II) chloride, [Ru(bpy)₃]Cl₂, is a foundational complex whose synthesis serves as an excellent case study.
Protocol: Synthesis of [Ru(bpy)₃]Cl₂
This protocol is a self-validating system. The distinct color change provides an immediate qualitative check of reaction progress, while the subsequent spectroscopic analysis confirms the identity and purity of the final product.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve RuCl₃·xH₂O (1 equivalent) in DMF. The solution will be a dark brown/black.
-
Ligand Addition: Add 3.1 equivalents of 2,2'-bipyridine to the solution. The slight excess of ligand ensures complete formation of the tris-chelated complex.
-
Reflux: Heat the reaction mixture to reflux (approx. 150-160 °C) for 4 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality Insight: The high temperature is necessary to overcome the kinetic barrier for the sequential coordination of the three bipyridine ligands. The initial product is often a bis-complex, which is then driven to the tris-complex.
-
-
Color Change Monitoring: The solution color will gradually change from dark brown to a deep, intense reddish-orange. This is a primary indicator of the formation of the [Ru(bpy)₃]²⁺ chromophore.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. Add the solution dropwise to a stirred beaker of diethyl ether. The product is insoluble in ether and will precipitate out.
-
Trustworthiness Check: If an oily product forms, it may indicate incomplete reaction or solvent contamination. The goal is a fine, crystalline powder.
-
-
Washing: Collect the precipitate by vacuum filtration. Wash thoroughly with small portions of diethyl ether to remove unreacted bipyridine and residual DMF.
-
Drying: Dry the resulting orange-red solid under vacuum.
-
Characterization: Confirm the product's identity and purity using:
-
UV-Vis Spectroscopy: An aqueous solution should exhibit a strong absorption band around 450 nm, corresponding to the metal-to-ligand charge transfer (MLCT) transition.
-
¹H NMR: The spectrum in a suitable solvent (e.g., D₂O or CD₃CN) will show a complex but well-defined pattern of signals in the aromatic region (7-9 ppm), confirming the coordinated bipyridine ligands.
-
Mass Spectrometry (ESI-MS): This will show a prominent peak corresponding to the [Ru(bpy)₃]²⁺ cation.
-
Quantifying the Interaction: Spectrophotometric Titration
UV-Vis spectrophotometry is a powerful and accessible technique for studying the Lewis acid-base interaction by determining the binding stoichiometry and formation constant (Kf) of a complex. The principle lies in monitoring the change in absorbance at a wavelength where either the reactant or the product uniquely absorbs.
Detailed Protocol: Determining Metal-Ligand Stoichiometry (Job's Plot)
A Job's plot, or the method of continuous variation, is a classic experiment for determining the stoichiometry of a binding event.
Workflow:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., NiCl₂) and the bipyridine ligand in a suitable solvent (e.g., methanol).
-
Create Sample Series: Prepare a series of solutions where the total molar concentration (Metal + Ligand) is held constant, but the mole fraction of the ligand (XL) is varied from 0 to 1. For example, prepare 11 vials with XL = 0, 0.1, 0.2, ..., 1.0.
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex. This is often a new band that appears upon complexation.
-
-
Data Analysis:
-
Subtract the absorbance of the free metal at the chosen λmax (if any).
-
Plot the corrected absorbance at λmax versus the mole fraction of the ligand (XL).
-
The peak of the resulting curve corresponds to the mole fraction of the ligand in the complex. A peak at XL = 0.5 indicates a 1:1 stoichiometry, a peak at XL = 0.67 indicates a 1:2 (ML₂) stoichiometry, and a peak at XL = 0.75 indicates a 1:3 (ML₃) stoichiometry.
-
Caption: Experimental workflow for a Job's Plot analysis.
Application in Drug Development: From Fundamentals to Function
The principles of Lewis acid-base interactions in bipyridine complexes are directly applicable to the rational design of therapeutic agents. The stability, redox properties, and photophysics that are tuned by these interactions can be harnessed for biological effect.
Bipyridine Complexes as DNA Targeting Agents
Many square planar (e.g., Pt(II)) and octahedral (e.g., Ru(II), Rh(III)) bipyridine complexes possess large, flat aromatic surfaces that allow them to interact with DNA.
-
Mechanism of Interaction: The primary mode of non-covalent interaction is intercalation, where the bipyridine ligand stacks between the base pairs of the DNA double helix. This is fundamentally a Lewis acid-base interaction where the electron-rich DNA base pairs (Lewis base) interact with the electron-deficient (π-acidic) aromatic system of the coordinated bipyridine ligand.
-
Consequences: This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects, a desirable outcome for anti-cancer drugs. The ancillary ligands on the complex can be modified to "switch on" cytotoxicity upon irradiation, leading to targeted photodynamic therapy (PDT).
Representative Data for Drug-Related Interactions
The following table summarizes representative data for the interaction of bipyridine metal complexes with biological targets, illustrating the quantitative outputs of binding studies.
| Complex | Biological Target | Technique | Measured Parameter | Value | Reference |
| [Ru(bpy)₂(dppz)]²⁺ | Calf Thymus DNA | UV-Vis Titration | Intrinsic Binding Constant (Kb) | 1.0 x 10⁷ M⁻¹ | |
| [Rh(bpy)₂(chrysi)]³⁺ | Calf Thymus DNA | Luminescence | Apparent Binding Constant (Kapp) | > 10⁷ M⁻¹ | |
| cis-[Ru(bpy)₂(Cl)₂] | Cathepsin B | Enzyme Assay | Inhibition Constant (IC₅₀) | 25 µM |
dppz = dipyrido[3,2-a:2',3'-c]phenazine; chrysi = 5,6-chrysenequinonediimine
Conclusion
The chemistry of bipyridine metal complexes is a testament to the power and subtlety of Lewis acid-base interactions. The synergy of σ-donation and π-backbonding creates stable, yet electronically tunable, scaffolds. By mastering the fundamental principles that govern their formation and characterization, as detailed in the provided protocols, researchers and drug development professionals can rationally design and validate novel complexes. Whether for targeting DNA, inhibiting enzymes, or acting as photosensitizers, the journey from a fundamental chemical bond to a potential therapeutic agent begins with a deep understanding of these core interactions.
An In-Depth Technical Guide to 5-pyridin-4-ylpyridine-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-pyridin-4-ylpyridine-2-carboxylic acid, a unique heterocyclic compound, stands at the forefront of innovative research in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of multiple coordination sites, makes it a highly versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, detailed characterization, and burgeoning applications, with a particular focus on its potential as a histone demethylase inhibitor and a building block for advanced coordination polymers. Through an exploration of its chemical intricacies and biological significance, this document serves as an essential resource for researchers seeking to harness the potential of this compelling molecule.
Introduction: The Significance of Bipyridine Carboxylic Acids
Bipyridine-based molecules have long been recognized for their unique electronic and structural properties, leading to their widespread use as ligands in coordination chemistry and catalysis. The incorporation of a carboxylic acid moiety further enhances their utility, providing an additional coordination site and modulating their solubility and biological activity. 5-pyridin-4-ylpyridine-2-carboxylic acid, also known as 5-(4-pyridyl)picolinic acid, is a prominent member of this class, featuring a bipyridyl core with a carboxylic acid group at the 2-position of one pyridine ring. This specific arrangement of functional groups imparts a distinct set of properties, making it a molecule of significant interest for a range of scientific disciplines.
The pyridine rings, being electron-deficient aromatic systems, can engage in π-π stacking interactions, while the nitrogen atoms and the carboxylic acid group can coordinate with metal ions, making this molecule an excellent building block for supramolecular assemblies and metal-organic frameworks (MOFs).[1][2][3] In the realm of medicinal chemistry, the pyridine carboxylic acid scaffold is a recognized pharmacophore, present in numerous bioactive compounds.[4][5] These derivatives have shown promise as inhibitors of various enzymes, including histone demethylases, and as potential anticancer agents.[4][6][7]
Synthesis and Characterization
The synthesis of 5-pyridin-4-ylpyridine-2-carboxylic acid is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient route to biaryl compounds.[8][9]
Synthetic Strategy: A Two-Step Approach
The synthesis typically proceeds in two main steps:
-
Preparation of the Precursor: The synthesis begins with the preparation of a suitable precursor, 5-bromo-2-pyridinecarboxylic acid. This can be synthesized from 5-bromo-2-methylpyridine through oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Suzuki-Miyaura Coupling: The resulting 5-bromo-2-pyridinecarboxylic acid is then coupled with 4-pyridylboronic acid in the presence of a palladium catalyst and a base to yield the final product, 5-pyridin-4-ylpyridine-2-carboxylic acid.
Caption: Synthetic workflow for 5-pyridin-4-ylpyridine-2-carboxylic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
5-bromo-2-pyridinecarboxylic acid
-
4-pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-pyridinecarboxylic acid (1.0 eq), 4-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-pyridin-4-ylpyridine-2-carboxylic acid as a solid.
Characterization
The structure and purity of the synthesized 5-pyridin-4-ylpyridine-2-carboxylic acid should be confirmed by various spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the pyridine rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet, often further downfield. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the two pyridine rings and the carboxylic acid carbonyl carbon (typically δ 160-180 ppm) will be observed. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C=N stretches of the pyridine rings (~1600-1400 cm⁻¹) will be present. |
Applications in Drug Discovery and Medicinal Chemistry
The pyridine carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. 5-pyridin-4-ylpyridine-2-carboxylic acid and its derivatives are being actively investigated for their therapeutic potential, particularly in the field of oncology.
Histone Demethylase Inhibition
Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[6][7] Dysregulation of these enzymes is implicated in the development and progression of various cancers. Pyridine dicarboxylic acid derivatives have been identified as inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases.[6][7][10]
The 5-pyridin-4-ylpyridine-2-carboxylic acid scaffold can act as a chelator for the Fe(II) ion in the active site of these enzymes, thereby inhibiting their activity. The bipyridyl core provides a rigid framework for positioning the chelating groups, while modifications to the pyridine rings can be used to enhance potency and selectivity.
Caption: Mechanism of histone demethylase inhibition.
Anticancer Activity
The potential of pyridine derivatives as anticancer agents is well-documented.[4][5] Copper complexes of some pyridine derivatives have shown selective cytotoxicity against cancer cell lines.[11] The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS). While specific data for 5-pyridin-4-ylpyridine-2-carboxylic acid is still emerging, its structural similarity to other bioactive pyridine compounds suggests it is a promising candidate for further investigation as an anticancer agent.
Applications in Materials Science
The rigid and multitopic coordination nature of 5-pyridin-4-ylpyridine-2-carboxylic acid makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2][3] These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
Ligand for Coordination Polymers and MOFs
The nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic acid group can coordinate to metal ions in various modes, leading to the formation of diverse and intricate one-, two-, or three-dimensional structures. The choice of metal ion and reaction conditions can be used to tune the resulting framework's topology, porosity, and properties.
Caption: Formation of a Metal-Organic Framework.
Catalytic Applications of Metal Complexes
Transition metal complexes incorporating pyridine-based ligands are known to be effective catalysts for a variety of organic transformations.[1][12][13] The electronic properties of the pyridine rings can be tuned to modulate the catalytic activity of the metal center. Metal complexes of 5-pyridin-4-ylpyridine-2-carboxylic acid could potentially be explored as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions.
Future Perspectives
5-pyridin-4-ylpyridine-2-carboxylic acid is a molecule with considerable untapped potential. Future research is likely to focus on several key areas:
-
Medicinal Chemistry: Elucidation of the specific biological targets of this compound and its derivatives, and optimization of its structure to improve potency, selectivity, and pharmacokinetic properties as a potential therapeutic agent.
-
Materials Science: Systematic exploration of its coordination chemistry with a wider range of metal ions to create novel MOFs with tailored properties for applications in gas storage, separation, and heterogeneous catalysis.
-
Catalysis: Investigation of the catalytic activity of its metal complexes in a broader range of organic reactions, including asymmetric catalysis.
Conclusion
5-pyridin-4-ylpyridine-2-carboxylic acid is a versatile and promising molecule at the intersection of medicinal chemistry and materials science. Its straightforward synthesis, coupled with its unique structural and electronic features, makes it an attractive scaffold for the development of new technologies. This in-depth guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers poised to explore the exciting frontiers of this remarkable compound.
References
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC domain-containing histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumor activity evaluation of copper(II) complexes with 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
A Technical Guide to the Lipophilicity and XLogP3 Value of [3,4'-Bipyridine]-6-carboxylic Acid
Introduction: The Centrality of Lipophilicity in Modern Drug Discovery
In the landscape of drug development, the journey from a promising hit compound to a clinically successful drug is fraught with challenges, a significant portion of which are rooted in pharmacokinetics. A molecule's ability to be absorbed, distributed, metabolized, excreted, and its potential for toxicity (ADMET) are fundamentally governed by its physicochemical properties.[1][2][3] Among these, lipophilicity stands out as a paramount parameter.[3][4] It describes the affinity of a molecule for a lipid-like, non-polar environment versus an aqueous, polar one.[2][5] This characteristic is a key determinant of a drug's solubility, membrane permeability, plasma protein binding, and overall bioavailability.[4][6]
Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][7] For ionizable molecules, such as the subject of this guide, the distribution is pH-dependent. Therefore, the distribution coefficient (LogD) at a specific pH, usually physiological pH 7.4, becomes a more relevant measure.[2][6][8][9] An optimal lipophilicity range, often cited as a LogP or LogD value between 1 and 3, is frequently associated with favorable ADMET properties and a higher probability of therapeutic success.[3][4][10]
This guide provides an in-depth technical examination of the lipophilicity of [3,4'-Bipyridine]-6-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry. We will explore its computationally predicted lipophilicity via the XLogP3 method, outline rigorous experimental protocols for its empirical determination, and synthesize these findings to provide actionable insights for researchers in the field.
Physicochemical Profile of this compound
This compound is a small molecule featuring two pyridine rings and a carboxylic acid functional group. These structural motifs dictate its physicochemical characteristics, including its potential for hydrogen bonding and its ionizable nature. A summary of its key computed properties is presented below.
| Property | Value | Source |
| CAS Number | 1214363-66-2 | [11][12] |
| Molecular Formula | C₁₁H₈N₂O₂ | [11][12] |
| Molecular Weight | 200.19 g/mol | [12] |
| XLogP3 | 1.3 | [12][13] |
| Hydrogen Bond Donors | 1 | [12][13] |
| Hydrogen Bond Acceptors | 4 | [12][13] |
| Rotatable Bond Count | 2 | [12][13] |
| Topological Polar Surface Area | 63.1 Ų | [12][13] |
Computational Lipophilicity Prediction: The XLogP3 Method
Before committing resources to synthesis and experimental testing, in silico prediction of physicochemical properties provides an invaluable first assessment of a compound's drug-likeness.[9] One of the most robust and widely utilized algorithms for this purpose is XLogP3.
Causality Behind the XLogP3 Algorithm:
The XLogP3 method is an atom-based predictive model that calculates LogP by leveraging a knowledge base of experimentally determined values.[14][15][16] Its core principle is to identify a reference compound in its training set that is structurally most similar to the query molecule.[14][15][16] The algorithm then calculates the LogP of the query compound by starting with the known LogP of the reference compound and adjusting it based on an additive model that accounts for structural differences.[14][15][16][17] This model employs a well-defined set of 87 atom/group types and correction factors to accurately quantify the contribution of various fragments to the overall lipophilicity.[15][16] This "knowledge-guided" approach generally yields higher accuracy than conventional additive methods that build the value from scratch.[15][16]
For This compound , the computed XLogP3 value is 1.3 .[12][13]
Interpretation and Field-Proven Insight:
An XLogP3 value of 1.3 is highly significant for drug development professionals. It places the molecule squarely within the optimal lipophilicity range (1-3) that is often correlated with good oral bioavailability.[3][10] This value suggests a favorable balance: the molecule is sufficiently lipophilic to facilitate permeation across biological membranes, yet hydrophilic enough to maintain adequate aqueous solubility for dissolution and distribution. This prediction provides a strong rationale for advancing the compound to experimental validation stages.
Experimental Determination of Lipophilicity
While computational models like XLogP3 are powerful, experimental verification is a mandatory step in drug development for ensuring data integrity. The two most common and authoritative methods are the Shake-Flask method and Reverse-Phase HPLC.
Protocol 1: The Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer and is considered the benchmark for LogP/LogD determination.[8][18]
Principle: A known amount of the test compound is dissolved in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination). The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the compound in each phase is measured.[19] The ratio of these concentrations gives the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.
-
Pre-saturate the n-octanol by mixing it with the pH 7.4 buffer in a 1:1 ratio and shaking vigorously for 24 hours. Allow the phases to separate completely.
-
Pre-saturate the pH 7.4 buffer by mixing it with n-octanol in a 1:1 ratio and shaking vigorously for 24 hours. Allow the phases to separate completely. Causality: Pre-saturation prevents volume changes during the experiment due to the mutual solubility of the two solvents, ensuring the final concentration measurements are accurate.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL). The final concentration should be within the linear range of the analytical method.
-
-
Partitioning:
-
Add an equal volume of pre-saturated n-octanol (e.g., 2 mL) to the vial containing the compound in buffer.
-
Cap the vial tightly and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS. A standard calibration curve must be prepared for each phase.
-
-
Calculation:
-
The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method estimates LogP by correlating a compound's retention time on a hydrophobic column with the known LogP values of standard compounds.[20][21] It is significantly faster and requires less material than the shake-flask method.[22][23]
Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. A linear relationship can be established between the logarithm of the capacity factor (log k) and the LogP values of a series of reference compounds.
Step-by-Step Methodology:
-
System Setup:
-
HPLC system with a C18 column, UV detector, and a pump capable of isocratic elution.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For LogP estimation, a mobile phase with a high aqueous content is often used.
-
-
Preparation of Standards:
-
Select a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., ranging from LogP 0 to 3).
-
Prepare individual solutions of each standard and the test compound in the mobile phase.
-
-
Calibration Curve Construction:
-
Inject each reference standard onto the column and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log k versus the known LogP value for each standard. Perform a linear regression to obtain the calibration curve equation (e.g., LogP = m * (log k) + c).
-
-
Analysis of Test Compound:
-
Inject the solution of this compound and record its retention time.
-
Calculate its log k value using the same formula as for the standards.
-
-
Calculation of LogP:
-
Interpolate the log k value of the test compound into the calibration curve equation to calculate its experimental LogP value.
-
Conclusion and Forward-Looking Synthesis
The physicochemical properties of This compound , particularly its lipophilicity, are critical indicators of its potential as a drug candidate. The computationally derived XLogP3 value of 1.3 is highly encouraging, placing the molecule in a favorable "drug-like" chemical space.[12][13] This value suggests a promising balance between aqueous solubility and lipid membrane permeability, which are foundational for good bioavailability.[4]
However, it is crucial for researchers to recognize that as an ionizable molecule, its partitioning behavior is pH-dependent. The XLogP3 value represents the neutral form, whereas at physiological pH 7.4, the carboxylic acid will be largely deprotonated (anionic) and one or both of the pyridine nitrogens could be protonated (cationic), creating a zwitterionic species. This ionization will significantly alter the molecule's effective lipophilicity. Therefore, the experimental determination of LogD at pH 7.4 using the rigorous shake-flask protocol is the essential next step to truly understand how this molecule will behave in a biological system. The insights gained from both predictive modeling and empirical measurement will provide a solid, data-driven foundation for its continued development.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. acdlabs.com [acdlabs.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. vcclab.org [vcclab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Shake Flask LogD | Domainex [domainex.co.uk]
- 20. ecetoc.org [ecetoc.org]
- 21. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of [3,4'-Bipyridine]-6-carboxylic acid via Suzuki-Miyaura Coupling
Introduction and Strategic Overview
[3,4'-Bipyridine]-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines the chelating properties of bipyridines with a functional handle (the carboxylic acid) for further derivatization, making it a key intermediate for novel ligands, catalysts, and pharmaceutical candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, owing to its high functional group tolerance and generally mild reaction conditions[1][2].
This guide provides a detailed, field-proven protocol for the synthesis of this compound. We will address the inherent challenges of coupling electron-deficient pyridine rings, particularly when one substrate bears an acidic functional group. The narrative explains the causality behind the selection of specific reagents and conditions, ensuring a reproducible and high-yielding process.
Core Synthetic Challenge
The primary challenges in this synthesis are twofold:
-
Catalyst Deactivation: Pyridine-containing products can coordinate to the palladium catalyst, leading to catalyst deactivation and incomplete conversion[3].
-
Substrate Reactivity: The presence of a carboxylic acid can complicate the reaction. The acidic proton can interfere with basic reagents, and the carboxylate anion formed under basic conditions can potentially coordinate to the palladium center, inhibiting catalysis[4].
Our protocol is designed to navigate these challenges without resorting to protecting group strategies for the carboxylic acid, thereby improving step economy.
Mechanistic Rationale and Component Selection
The chosen synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of 6-chloropyridine-3-carboxylic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (4-pyridylboronic acid pinacol ester).
Caption: Overview of the synthetic strategy.
The logic behind the selection of each component is crucial for success:
-
Palladium Precursor (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and cost-effective precatalyst. It is readily reduced in situ to the active Pd(0) species by the phosphine ligand[2].
-
Ligand (SPhos): The choice of ligand is critical for coupling heteroaryl chlorides. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a sterically bulky and electron-rich biaryl monophosphine ligand. Its bulkiness promotes the reductive elimination step and prevents the formation of inactive palladium dimers. The high electron density facilitates the oxidative addition of the electron-deficient C-Cl bond of the pyridine ring, which is often the rate-limiting step[5].
-
Boron Reagent (Pinacol Ester): While boronic acids are common, their pinacol esters often exhibit enhanced stability, particularly for heteroaromatic systems, reducing the rate of competitive protodeboronation under basic conditions[6].
-
Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is highly effective in Suzuki couplings, especially with challenging substrates[5]. Its key roles are to form the reactive boronate "ate" complex required for transmetalation and to neutralize the acid generated during the cycle[7][8]. Crucially, it is compatible with the carboxylic acid moiety, being basic enough to drive the reaction without promoting decarboxylation or other side reactions.
-
Solvent (1,4-Dioxane/H₂O): A mixture of an organic solvent like 1,4-dioxane with water is standard. Dioxane solubilizes the organic substrates and the catalyst complex, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the boronate complex[9].
The Catalytic Cycle
The reaction proceeds via the canonical Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloropyridine-3-carboxylic acid.
-
Transmetalation: The 4-pyridyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic ester to form a more nucleophilic boronate species[10].
-
Reductive Elimination: The two coupled pyridine rings are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care. 1,4-Dioxane is a peroxide-former; use a freshly opened bottle or test for peroxides.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 6-Chloropyridine-3-carboxylic acid | 157.55 | 1.0 | 158 mg | Aryl Halide |
| 4-Pyridylboronic acid pinacol ester | 205.06 | 1.2 | 246 mg | Boronic Ester |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| SPhos | 410.47 | 0.04 (4 mol%) | 16.4 mg | Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 3.0 | 637 mg | Base |
| 1,4-Dioxane, anhydrous | - | - | 8 mL | Solvent |
| Deionized Water | - | - | 2 mL | Solvent |
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridine-3-carboxylic acid (158 mg, 1.0 mmol), 4-pyridylboronic acid pinacol ester (246 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL). The water should be degassed by bubbling with argon for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove from heat, allow to cool slightly, and draw a small aliquot via syringe. Dilute with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate (e.g., eluting with 10% methanol in dichloromethane).
Protocol 2: Work-up and Purification
The product is a zwitterionic compound, which can be challenging to purify. This protocol leverages pH adjustment to facilitate isolation.
-
Initial Work-up: After cooling the reaction mixture to room temperature, dilute it with 20 mL of water. Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove non-polar impurities and the ligand byproducts. The product will remain in the aqueous layer.
-
Acidification: Transfer the aqueous layer to a beaker. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring to adjust the pH to approximately 2-3. This will protonate the pyridine nitrogens and ensure the carboxylic acid is in its neutral form.
-
Filtration: If any solids (e.g., palladium black) are present, filter the acidic aqueous solution through a pad of Celite®. Wash the Celite pad with a small amount of 2M HCl.
-
Isoelectric Precipitation: Place the clear filtrate in an ice bath and stir. Slowly add 2M sodium hydroxide (NaOH) dropwise to adjust the pH to the isoelectric point of the molecule (estimated to be around pH 4-5). The target product should precipitate as a fine solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold acetone to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight. A typical yield for this reaction is in the range of 75-85%.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for Utilizing [3,4'-Bipyridine]-6-carboxylic acid as a Ligand in Metal Complex Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the effective use of [3,4'-Bipyridine]-6-carboxylic acid as a versatile ligand for the synthesis of novel metal complexes, including coordination polymers and Metal-Organic Frameworks (MOFs). This document outlines the underlying chemical principles, detailed synthesis protocols, characterization techniques, and potential applications of the resulting metal complexes.
Introduction: The Unique Potential of this compound
This compound is an intriguing asymmetrical N,N'-bidentate ligand. Its structure is characterized by two pyridine rings linked at the 3 and 4' positions, with a carboxylic acid group at the 6-position of one ring. This unique arrangement offers several advantages in the design of metal complexes:
-
Asymmetric Coordination Environment: The distinct electronic and steric properties of the two nitrogen donor atoms can lead to the formation of metal complexes with unique geometries and reactivities.
-
Dual Functionality: The bipyridine moiety provides a classic chelating or bridging site for metal ions, while the carboxylic acid group offers an additional coordination site, enabling the formation of higher-dimensional structures like MOFs.[1]
-
Tunable Properties: The presence of the carboxylate group allows for the modulation of the electronic properties of the ligand and, consequently, the photophysical and catalytic properties of the resulting metal complexes.
Bipyridine-based ligands have been extensively used in coordination chemistry to create materials with applications ranging from catalysis and molecular sensing to photochromic and photovoltaic materials.[2] The strategic incorporation of a carboxylic acid group, as seen in this compound, further expands the possibilities for creating functional materials with tailored properties.
Synthesis of Metal Complexes: General Considerations and Protocols
The synthesis of metal complexes with this compound can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common for crystalline materials like MOFs.[3][4] The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are critical parameters that influence the final product's structure and purity.[5]
The following diagram illustrates a typical workflow for the synthesis and characterization of metal complexes using this compound.
Caption: A generalized workflow for the synthesis and characterization of metal complexes.
This protocol describes a general method for synthesizing a crystalline MOF using a divalent transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) and this compound. Solvothermal synthesis is widely employed for growing high-quality crystals of MOFs.[6]
Materials:
-
This compound
-
Transition metal salt (e.g., Zinc nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Glass vials (20 mL) with Teflon-lined caps
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine this compound (0.05 mmol, 10.0 mg) and the transition metal salt (0.05 mmol, e.g., 14.9 mg of Zn(NO₃)₂·6H₂O).
-
Dissolution: Add 5 mL of DMF to the vial. Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the reactants.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to 100-120°C at a rate of 5°C/min and hold at this temperature for 24-48 hours.
-
Cooling: Allow the oven to cool down to room temperature slowly (e.g., over 12 hours). Crystalline product should be visible at the bottom of the vial.
-
Isolation and Washing: Carefully decant the supernatant. Add 5 mL of fresh DMF, cap the vial, and gently agitate to wash the crystals. Centrifuge the mixture and decant the supernatant. Repeat this washing step three times.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange. Add 5 mL of a more volatile solvent like ethanol to the washed crystals. Let it stand for 6-8 hours, then decant the ethanol. Repeat this solvent exchange process three times.
-
Activation: Transfer the solvent-exchanged product to a clean vial and place it in a vacuum oven. Heat at a temperature appropriate for the stability of the MOF (e.g., 80-120°C) under vacuum for 12-24 hours to remove the guest solvent molecules.
-
Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
This protocol provides a general method for the synthesis of a luminescent complex using a lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O). The bipyridine moiety can act as an "antenna" to absorb UV light and transfer the energy to the lanthanide ion, resulting in characteristic sharp emission bands.[7][8]
Materials:
-
This compound
-
Lanthanide salt (e.g., Europium(III) nitrate hexahydrate)
-
Ethanol
-
Deionized water
-
Triethylamine (or another suitable base)
-
Round-bottom flask with a condenser
-
Magnetic stirrer with a hotplate
Procedure:
-
Ligand Solution: Dissolve this compound (0.1 mmol, 20.0 mg) in 10 mL of ethanol in a 50 mL round-bottom flask. Add a stoichiometric amount of triethylamine to deprotonate the carboxylic acid in situ.
-
Metal Salt Solution: In a separate beaker, dissolve the lanthanide salt (e.g., 0.05 mmol of Eu(NO₃)₃·6H₂O, 22.3 mg) in a minimal amount of deionized water (e.g., 1-2 mL) and then add 5 mL of ethanol.
-
Reaction: While stirring, slowly add the lanthanide salt solution to the ligand solution at room temperature. A precipitate may form immediately.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (around 80°C) for 4-6 hours with continuous stirring.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
Characterization of the Metal Complexes
A suite of analytical techniques is essential to confirm the structure, composition, and properties of the synthesized metal complexes.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise atomic arrangement, including bond lengths, bond angles, and the coordination environment of the metal center.[9] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present and confirm the coordination of the ligand to the metal ion (e.g., shifts in the C=O and C=N stretching frequencies). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated or guest solvent molecules. |
| Elemental Analysis (CHN) | To determine the elemental composition and confirm the empirical formula of the complex. |
| UV-Vis Spectroscopy | To study the electronic transitions and photophysical properties of the complex. |
| Photoluminescence Spectroscopy | To investigate the emission and excitation properties, particularly for lanthanide complexes.[10] |
Potential Coordination Modes and Structures
The this compound ligand can adopt several coordination modes, leading to a variety of structural motifs, from discrete molecules to extended one-, two-, or three-dimensional networks.
Caption: Plausible coordination modes of this compound with metal centers (M).
-
Mode A (Chelating Bidentate): The two nitrogen atoms of the bipyridine unit can chelate to a single metal center.
-
Mode B (Bridging Bidentate): Each nitrogen atom can coordinate to a different metal center, acting as a linker to form 1D chains or higher-dimensional networks.
-
Mode C (Tridentate): The deprotonated carboxylate group can participate in coordination along with the two nitrogen atoms, potentially leading to more rigid and stable structures.[11]
Applications in Research and Development
The metal complexes derived from this compound are expected to have a wide range of applications, leveraging the properties of both the ligand and the coordinated metal ion.
Transition metal complexes are widely used as catalysts in organic synthesis.[12][13] Complexes of this compound could be explored as catalysts for various reactions, such as:
-
Oxidation Reactions: Manganese, cobalt, or iron complexes may exhibit catalytic activity in oxidation reactions.
-
Cross-Coupling Reactions: Palladium or nickel complexes could be effective catalysts for C-C bond formation reactions.[14]
-
Lewis Acid Catalysis: The metal centers in the MOF structure can act as Lewis acid sites to catalyze reactions like Knoevenagel condensation.[15]
As demonstrated in Protocol 2, lanthanide complexes of this ligand are expected to be highly luminescent. These materials have potential applications as:
-
Bio-imaging Probes: The long luminescence lifetimes of lanthanide complexes allow for time-gated imaging, which reduces background fluorescence from biological samples.[10]
-
Luminescent Sensors: The luminescence of the complex could be sensitive to the presence of specific analytes (e.g., metal ions, small molecules), which could quench or enhance the emission.
Porous MOFs constructed from this compound could be investigated for their ability to selectively adsorb and store gases. The pore size and surface chemistry, which are determined by the ligand and the resulting crystal structure, will dictate the material's performance in applications such as:
-
CO₂ capture
-
Storage of hydrogen or methane
-
Separation of hydrocarbon mixtures
The porous nature of MOFs makes them potential candidates for drug delivery systems. The pores can be loaded with drug molecules, which are then released under specific physiological conditions. The biocompatibility of the chosen metal and the ligand would be a critical factor in this application.
Troubleshooting and Safety
-
Low Crystallinity: If the product is amorphous or poorly crystalline, try adjusting the reaction temperature, time, or the solvent system. The use of modulators (e.g., a small amount of a monocarboxylic acid) can sometimes improve crystallinity in MOF synthesis.[16]
-
Phase Impurity: The formation of multiple crystalline phases can occur. Screening different metal-to-ligand ratios and reaction concentrations can help to isolate the desired phase.
-
Safety Precautions: Always handle organic solvents and metal salts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use. High-pressure reactions in sealed vials (solvothermal synthesis) should be conducted with appropriate caution and behind a blast shield.
References
- 1. mdpi.com [mdpi.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. ossila.com [ossila.com]
- 4. US7880026B2 - MOF synthesis method - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simplifying the Synthesis of Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3,4'-Bipyridine]-6-carboxylic acid in the Synthesis of Luminescent Materials
Introduction: The Strategic Role of [3,4'-Bipyridine]-6-carboxylic acid in Luminescent Material Design
The rational design of luminescent materials, particularly metal-organic frameworks (MOFs) and coordination polymers, is a cornerstone of advancements in fields ranging from solid-state lighting and chemical sensing to bio-imaging. The judicious selection of organic ligands is paramount, as they dictate the structural architecture and, critically, the photophysical properties of the final material. This compound is an emerging ligand of significant interest due to its unique combination of structural and electronic features.
This ligand is an asymmetric bifunctional molecule. It possesses two distinct nitrogen-based coordination sites with different electronic environments (a 3-pyridyl and a 4'-pyridyl group) and a carboxylate group that can engage in various binding modes (monodentate, bidentate, bridging). This asymmetry is a powerful tool for the crystal engineer, enabling the construction of complex, non-centrosymmetric framework topologies that are often challenging to achieve with more symmetrical ligands.
From a photophysical perspective, the bipyridine core is an excellent chromophore, capable of efficiently absorbing UV radiation. This characteristic is central to its function in lanthanide-based luminescent materials, where it can act as an "antenna." In this "antenna effect," the ligand absorbs incident light and transfers the energy intramolecularly to a coordinated lanthanide ion (e.g., Europium(III) or Terbium(III)), which then emits light at its characteristic, sharp wavelengths (red for Eu³⁺, green for Tb³⁺). The efficiency of this energy transfer is highly dependent on the ligand's electronic structure and its coordination to the metal center.
These application notes provide a comprehensive guide for researchers, covering the synthesis of the this compound ligand and its application in the preparation of luminescent lanthanide-based coordination polymers. We will delve into the causality behind the experimental choices and provide detailed, actionable protocols.
Part 1: Synthesis of the Ligand: this compound
Logical Workflow for Ligand Synthesis
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 6-methyl-3,4'-bipyridine (Suzuki-Miyaura Coupling)
Rationale: The Suzuki-Miyaura coupling is a highly efficient and versatile method for forming C-C bonds between sp²-hybridized carbons, making it ideal for constructing the bipyridine skeleton. The choice of a palladium catalyst with phosphine ligands is crucial to facilitate the catalytic cycle. A base is required to activate the boronic acid, and a mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents. An inert atmosphere is essential to prevent the degradation of the catalyst.
Materials:
-
3-bromo-6-methylpyridine
-
4-pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
To a 250 mL Schlenk flask, add 3-bromo-6-methylpyridine (1.72 g, 10 mmol), 4-pyridylboronic acid (1.48 g, 12 mmol), and sodium carbonate (2.54 g, 24 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene (50 mL), ethanol (25 mL), and water (25 mL).
-
Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-methyl-3,4'-bipyridine as a solid.
Protocol 2: Synthesis of this compound (Oxidation)
Rationale: The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this purpose. The reaction is typically carried out in an aqueous solution under basic or neutral conditions, followed by acidification to precipitate the carboxylic acid product.
Materials:
-
6-methyl-3,4'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve 6-methyl-3,4'-bipyridine (1.70 g, 10 mmol) in 100 mL of deionized water in a 500 mL round-bottom flask. Gentle heating may be required.
-
In a separate beaker, prepare a solution of potassium permanganate (4.74 g, 30 mmol) in 150 mL of warm deionized water.
-
Slowly add the KMnO₄ solution to the bipyridine solution over 1 hour.
-
Heat the reaction mixture to reflux (approx. 100°C) and maintain for 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
If the filtrate is purple (indicating excess permanganate), add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Cool the clear filtrate in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound should form.
-
Allow the suspension to stand in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60°C.
Part 2: Application in Luminescent Material Synthesis
The unique coordination geometry of this compound makes it an excellent candidate for constructing luminescent MOFs and coordination polymers, especially with lanthanide ions. The following protocol describes a representative solvothermal synthesis of a Europium-based luminescent material.
Workflow for Luminescent MOF Synthesis
Caption: Solvothermal synthesis of a luminescent Europium-MOF.
Protocol 3: Solvothermal Synthesis of a Eu-[3,4'-Bipyridine]-6-carboxylic acid MOF
Rationale: Solvothermal synthesis is a widely used method for growing high-quality crystals of MOFs.[1] The reaction is carried out in a sealed vessel at a temperature above the boiling point of the solvent, which increases the solubility of the reactants and promotes crystal growth. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the organic ligand and the metal salt. The slow cooling of the autoclave is critical for obtaining well-defined single crystals. The washing steps are necessary to remove unreacted starting materials and solvent molecules trapped within the pores of the framework.
Materials:
-
This compound
-
Europium(III) nitrate hexahydrate [Eu(NO₃)₃·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Programmable laboratory oven
-
Centrifuge
Procedure:
-
In a 20 mL scintillation vial, combine this compound (20.0 mg, 0.1 mmol) and Europium(III) nitrate hexahydrate (44.6 mg, 0.1 mmol).
-
Add 10 mL of DMF to the vial.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable laboratory oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
After the reaction is complete, cool the oven slowly to room temperature at a rate of 0.1°C/min.
-
Colorless, crystalline precipitates should be observed. Separate the crystals from the mother liquor by decantation or centrifugation.
-
Wash the collected crystals by soaking them in fresh DMF (3 x 5 mL) for 8 hours each time to exchange the guest solvent molecules.
-
Further wash the crystals with ethanol (3 x 5 mL) to remove the DMF.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
Part 3: Characterization and Data Analysis
The synthesized material must be thoroughly characterized to confirm its structure, purity, and luminescent properties.
Recommended Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center. A shift in the C=O stretching frequency compared to the free ligand is indicative of coordination.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which the framework decomposes.
-
Photoluminescence Spectroscopy: To determine the excitation and emission spectra, which are key to understanding the luminescent properties. This also allows for the calculation of the luminescence quantum yield and lifetime.
Representative Photoluminescence Data
The following table presents typical photophysical data that could be expected from a luminescent lanthanide MOF synthesized with a bipyridine-based ligand.[2]
| Property | Europium(III) MOF | Terbium(III) MOF |
| Excitation Max (λ_ex) | ~340 nm | ~335 nm |
| Emission Max (λ_em) | ~615 nm (⁵D₀ → ⁷F₂) | ~545 nm (⁵D₄ → ⁷F₅) |
| Color of Emission | Red | Green |
| Quantum Yield (Φ) | 15-70% | 70-90% |
| Luminescence Lifetime (τ) | 0.5 - 1.5 ms | 1.0 - 2.0 ms |
Interpretation of Data:
-
The excitation maximum corresponds to the absorption of the this compound ligand (the antenna), indicating an efficient ligand-to-metal energy transfer process.
-
The emission maxima are characteristic of the f-f electronic transitions within the respective lanthanide ions, resulting in the signature red and green colors.[3]
-
The quantum yield (Φ) is a measure of the efficiency of the luminescence process (photons emitted vs. photons absorbed). A high quantum yield is desirable for bright materials. The energy level of the ligand's triplet state must be well-matched with the emissive level of the lanthanide ion for efficient energy transfer and a high quantum yield.[4]
-
The luminescence lifetime (τ) is the average time the lanthanide ion stays in the excited state before returning to the ground state. Lanthanide complexes typically have long lifetimes (in the millisecond range), which is advantageous for applications like time-gated bio-imaging.
References
- 1. Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. 2D lanthanide MOFs driven by a rigid 3,5-bis(3-carboxy-phenyl)pyridine building block: solvothermal syntheses, structural features, and photoluminescence and sensing properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study on the luminescence quantum yields of terbium complexes with 2,2′-bipyridine derivative ligands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Protocol for the Synthesis and Characterization of Lanthanide Ion Complexes with Bipyridine Carboxylic Acids
An Application Note for Researchers
Abstract
Lanthanide complexes featuring bipyridine carboxylic acid ligands are of significant interest due to their unique photophysical and magnetic properties, which are leveraged in bioimaging, sensing, and materials science.[1][2] The bipyridine moiety acts as an efficient "antenna" to absorb UV light and sensitize the characteristic, sharp luminescence of the lanthanide ion, while the carboxylate group provides a strong binding site and can enhance complex stability.[3][4][5] This guide provides a comprehensive protocol for the synthesis, purification, and characterization of these complexes, intended for researchers in chemistry, materials science, and drug development. It emphasizes the rationale behind procedural steps and offers detailed methodologies for validation.
Guiding Principles of Complexation
The successful synthesis of lanthanide-bipyridine carboxylic acid complexes hinges on understanding the fundamental coordination chemistry of lanthanide (Ln³⁺) ions.
-
Coordination Environment: Lanthanide ions are hard Lewis acids and typically exhibit high coordination numbers (commonly 8-10). They form strong bonds with hard donors, particularly oxygen atoms from carboxylates and water, and moderately strong bonds with nitrogen donors from heterocyclic ligands like bipyridine.[4]
-
The Chelate Effect: Bipyridine carboxylic acids are multidentate ligands, binding to the Ln³⁺ ion through at least two nitrogen atoms of the bipyridine ring and at least one oxygen atom of the carboxylate group. This chelation effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with separate monodentate ligands. The length of any linker between the bipyridine and carboxylic acid moieties can influence the stability, with shorter arms often forming more stable chelate rings.[1][6]
-
The Antenna Effect: Direct excitation of Ln³⁺ ions is inefficient due to parity-forbidden f-f transitions.[4][7] Bipyridine-based ligands possess strong π→π* absorption bands in the UV region. Upon excitation, the ligand absorbs energy, undergoes intersystem crossing to a triplet state, and then transfers this energy to the emissive energy levels of the Ln³⁺ ion, which then luminesces.[3][7] This sensitization process, known as the antenna effect, is crucial for applications in luminescence.
Caption: The Antenna Effect workflow for lanthanide luminescence sensitization.
Experimental Protocols
This section details the step-by-step procedures for synthesizing and purifying a representative lanthanide complex.
Materials and Reagents
-
Lanthanide Source: High-purity lanthanide(III) salts (e.g., Eu(NO₃)₃·6H₂O, Tb(ClO₄)₃·nH₂O, La(ClO₄)₃·nH₂O). Perchlorate and nitrate salts are commonly used as their anions are weakly coordinating.[1]
-
Ligand: A bipyridine carboxylic acid (e.g., 2,2'-bipyridine-6-carboxylic acid, 5,5'-dimethyl-2,2'-bipyridine-X,X'-dicarboxylic acid). The synthesis of custom ligands often involves metal-catalyzed coupling reactions.[8]
-
Base (Optional but Recommended): A non-coordinating organic base such as N,N-diisopropylethylamine (DIPEA) or a mild inorganic base like NaOH to deprotonate the carboxylic acid.[1][4]
-
Solvents: Anhydrous solvents such as methanol (MeOH), ethanol (EtOH), or acetonitrile (MeCN).
-
Inert Atmosphere: Schlenk line or glovebox with argon or nitrogen gas.
General Synthesis Protocol
This protocol describes a common solution-phase synthesis at room temperature.[1] Modifications such as solvothermal methods may be required for certain ligands to yield crystalline products.[9]
Caption: General workflow for lanthanide complex synthesis and validation.
Step-by-Step Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere, dissolve the bipyridine carboxylic acid ligand (e.g., 0.10 mmol) in a minimal amount of anhydrous solvent (e.g., 0.5 mL MeOH).
-
Rationale: An inert atmosphere prevents the coordination of atmospheric oxygen or moisture to the lanthanide ion, which can quench luminescence.
-
-
Deprotonation: Add a stoichiometric equivalent of base (e.g., 1 equivalent of DIPEA for a monocarboxylic acid) to the ligand solution. Stir for 5-10 minutes at room temperature.
-
Rationale: Deprotonating the carboxylic acid to the carboxylate (COO⁻) form greatly enhances its coordinating ability towards the positively charged Ln³⁺ ion.[1]
-
-
Lanthanide Salt Preparation: In a separate vial, dissolve the lanthanide salt (e.g., 0.5 equivalents for a 2:1 ligand-to-metal complex) in a minimal amount of the same solvent to create a saturated or near-saturated solution.
-
Complexation: Add the lanthanide salt solution to the stirring ligand solution in one portion. A precipitate may form instantly.
-
Rationale: The stoichiometry (e.g., 2:1 or 3:1 ligand-to-metal) is critical and depends on the denticity of the ligand and the coordination preference of the specific lanthanide ion.
-
-
Isolation: If a precipitate forms, continue stirring for 1-2 hours. If the solution remains clear, precipitation can often be induced by the slow addition of a less polar anti-solvent, such as diethyl ether or diisopropyl ether, until the solution becomes turbid.
-
Purification: Collect the solid product by filtration through a Büchner funnel. Wash the precipitate with a small amount of cold solvent or a mixture of the solvent/anti-solvent to remove unreacted starting materials.
-
Drying: Dry the final product under high vacuum for several hours to remove all traces of solvent. Store the complex in a desiccator.
Characterization and Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized complex.
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To confirm coordination of the carboxylate group. | Disappearance of the broad O-H stretch (~3000 cm⁻¹) from the carboxylic acid. Appearance of strong asymmetric (νₐₛ ~1550-1610 cm⁻¹) and symmetric (νₛ ~1400-1440 cm⁻¹) COO⁻ stretching bands. The separation (Δν) between these bands can provide information on the carboxylate coordination mode.[1][4] |
| UV-Visible Spectroscopy | To confirm ligand coordination and determine complex stability. | A red-shift (bathochromic shift) in the ligand's π→π* absorption bands (typically 280-320 nm) upon coordination to the Ln³⁺ ion.[2] Titration experiments can be used to determine association constants.[1][10] |
| Luminescence Spectroscopy | To verify the antenna effect and characterize photophysical properties. | Excitation at the ligand's absorption wavelength should result in sharp, line-like emission bands characteristic of the specific Ln³⁺ ion (e.g., Eu³⁺: ~590 nm, ~615 nm; Tb³⁺: ~490 nm, ~545 nm).[1][11][12] |
| Single-Crystal X-ray Diffraction | To determine the precise 3D molecular structure. | Provides definitive proof of coordination, bond lengths, coordination number, and crystal packing.[4][10][13] |
| Elemental Analysis | To confirm the bulk purity and elemental composition. | The experimental percentages of C, H, and N should match the calculated values for the proposed complex formula. |
Luminescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the complex (e.g., 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile or CH₂Cl₂).
-
Acquire Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺). Scan the excitation monochromator across the UV range (e.g., 250-400 nm). The resulting spectrum should resemble the ligand's absorption spectrum, confirming energy transfer.[2]
-
Acquire Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption found in the excitation spectrum. Scan the emission monochromator across the visible (and/or NIR) range to observe the characteristic emission profile of the lanthanide ion.[1]
-
Measure Luminescence Lifetime (τ): Using a time-resolved spectrometer, excite the sample with a pulsed light source (e.g., a laser or flash lamp) and measure the decay of the emission intensity over time. The lifetime is a key parameter for evaluating the efficiency of the complex.[11]
Key Considerations and Troubleshooting
-
Solvent Choice: The presence of O-H oscillators from coordinated water or alcohol molecules can quench lanthanide luminescence. Using anhydrous solvents and drying the final product thoroughly is critical for achieving high quantum yields.[11]
-
Ligand Design: The energy of the ligand's triplet state (T₁) must be appropriately matched with the accepting energy level of the Ln³⁺ ion for efficient energy transfer. A triplet state that is too low will result in inefficient transfer, while one that is too high can lead to back energy transfer.[3][12]
-
Product Insolubility: If the complex precipitates too rapidly, it may result in an amorphous powder that is difficult to characterize. Slowing the reaction by cooling or using more dilute solutions can promote the growth of higher-quality crystals.
-
Weak Luminescence: This can be due to quenching by solvent molecules, an inappropriate ligand triplet energy level, or the presence of impurities. Ensure high-purity starting materials and rigorous drying of the final complex.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lanthanoid Luminophores with Linear, Bipyridine-Based Antenna Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of a europium complex containing a pyridine-carboxylic acid [journal.buct.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystal structure, luminescence and other properties of some lanthanide complexes of the polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
experimental setup for measuring photophysical properties of [3,4'-Bipyridine]-6-carboxylic acid complexes
Application Note & Protocol
Elucidating the Photophysical Landscape of [3,4'-Bipyridine]-6-carboxylic Acid Complexes: A Guide to Experimental Design and Measurement
Introduction
This compound is a ligand of significant interest in the development of novel metal complexes for applications ranging from photocatalysis and sensing to materials science and photodynamic therapy. The strategic placement of the carboxylic acid group and the specific arrangement of the nitrogen atoms in the bipyridine core offer unique coordination environments and electronic properties upon complexation with a metal center. A thorough understanding of the photophysical properties of these complexes is paramount to optimizing their performance in any light-driven application. This guide provides a comprehensive overview of the experimental setups and detailed protocols for characterizing the fundamental photophysical properties of this compound complexes. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to data acquisition and interpretation.
The photophysical behavior of a metal complex is governed by the interplay of electronic transitions within the ligand, the metal center, and any resulting metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. The primary photophysical parameters we will focus on are:
-
UV-Visible Absorption: Characterization of the ground-state electronic transitions.
-
Steady-State Emission: Investigation of the emissive properties (fluorescence and/or phosphorescence).
-
Luminescence Quantum Yield (Φ): Quantifying the efficiency of the emission process.
-
Excited-State Lifetime (τ): Determining the duration of the excited state.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of novel metal complexes.
Sample Preparation: The Foundation of Reliable Data
The quality of your photophysical data is intrinsically linked to the meticulous preparation of your samples. For solution-phase measurements, the choice of solvent and the concentration of the complex are critical considerations. For metal-organic frameworks (MOFs) or solid-state samples, specific preparation techniques are required to minimize light scattering.[1][2][3]
Protocol 1: Preparation of Solutions for Photophysical Measurements
-
Solvent Selection:
-
Choose a spectroscopic grade solvent in which the complex is highly soluble and stable.
-
The solvent should be transparent in the spectral region of interest (both for absorption and emission). Common solvents include acetonitrile, dichloromethane, methanol, and water.
-
Ensure the solvent is free from fluorescent impurities.[4]
-
For lifetime measurements, particularly of phosphorescent complexes, it is crucial to use a solvent that can be easily deoxygenated, as dissolved oxygen can quench the excited state.[5]
-
-
Concentration:
-
Prepare a stock solution of the this compound complex with a precisely known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions. For absorption measurements, the concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.
-
For emission measurements, it is critical to work with dilute solutions to avoid inner-filter effects, where the emitted light is reabsorbed by other molecules in the solution.[4] A general guideline is to maintain an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette.[4][6]
-
-
Deoxygenation (for Lifetime and Quantum Yield Measurements):
-
Oxygen is a notorious quencher of triplet excited states. To obtain accurate lifetime and quantum yield data for phosphorescent complexes, it is essential to remove dissolved oxygen from the solution.
-
This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 20-30 minutes prior to measurement.[5] The cuvette should be sealed to prevent re-oxygenation.
-
UV-Visible Absorption Spectroscopy: Probing the Ground State
UV-Vis absorption spectroscopy is the first step in characterizing the electronic structure of your complex. The absorption spectrum reveals the energies of the electronic transitions from the ground state to various excited states.
Causality in Experimental Choices: The position and intensity of absorption bands are sensitive to the coordination environment of the metal ion and the electronic nature of the ligands.[7][8] For instance, π →π* intra-ligand transitions are typically observed in the UV region, while MLCT bands often appear in the visible region.[8]
Protocol 2: Acquiring UV-Visible Absorption Spectra
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.
-
Blank Correction: Fill one cuvette with the pure solvent to be used as a reference.
-
Measurement:
-
Record the absorption spectrum of your complex solution over a relevant wavelength range (e.g., 200-800 nm).
-
The spectrum should be baseline-corrected using the solvent blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max) for each band.
-
Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Data Presentation:
| Complex | Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment |
| [Metal(3,4'-bipy-6-COOH)n] | Acetonitrile | 310 | 25,000 | π →π* (Bipyridine) |
| 450 | 5,000 | MLCT |
Steady-State Emission Spectroscopy: Capturing the Emitted Light
Steady-state emission spectroscopy provides information about the wavelengths of light emitted from the excited state of the complex upon photoexcitation.
Causality in Experimental Choices: The shape and position of the emission spectrum can indicate the nature of the emissive state (e.g., fluorescence from a singlet state or phosphorescence from a triplet state). The emission spectrum is typically red-shifted with respect to the lowest energy absorption band (Stokes shift).
Protocol 3: Measuring Steady-State Emission Spectra
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube). The instrument should be capable of providing corrected emission spectra.[4][9]
-
Excitation Wavelength: Excite the sample at a wavelength where it absorbs strongly, typically at the λ_max of the lowest energy absorption band (e.g., the MLCT band).
-
Measurement:
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
It is crucial to record the spectrum of a solvent blank to check for any background fluorescence.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.
-
The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is also the emitting species.[1]
-
Luminescence Quantum Yield (Φ): Measuring Emission Efficiency
The luminescence quantum yield is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10]
Causality in Experimental Choices: The quantum yield is highly sensitive to the non-radiative decay pathways that compete with emission. A low quantum yield suggests that non-radiative processes, such as vibrational relaxation or intersystem crossing to non-emissive states, are dominant.
There are two primary methods for measuring quantum yield: the absolute method, which requires an integrating sphere,[10][11] and the more common relative method, which compares the emission of the sample to a well-characterized standard.[4][6][10] We will focus on the relative method here.
Protocol 4: Relative Quantum Yield Determination
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample and has a well-documented and reliable quantum yield value. For example, [Ru(bpy)₃]²⁺ in water (Φ = 0.028) is a common standard for complexes emitting in the orange-red region.
-
Sample Preparation:
-
Measurements:
-
Measure the UV-Vis absorption spectrum of each solution.
-
Measure the corrected emission spectrum of each solution using the same excitation wavelength and instrument settings for both the sample and the standard.[4]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation:[4]
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) [4]
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated emission intensity versus absorbance for the sample and the standard, respectively.
-
n_x and n_st are the refractive indices of the solvents used for the sample and the standard, respectively (if different).
-
Data Presentation:
| Sample/Standard | Solvent | Gradient (Intensity/Abs) | Refractive Index (n) | Quantum Yield (Φ) |
| [Metal(3,4'-bipy-6-COOH)n] | Acetonitrile | Calculated Value | 1.344 | Calculated Value |
| [Ru(bpy)₃]²⁺ | Water | Calculated Value | 1.333 | 0.028 (literature) |
Time-Resolved Emission Spectroscopy: Unveiling the Excited-State Lifetime (τ)
The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and its potential for participating in photochemical reactions.
Causality in Experimental Choices: Short lifetimes (nanoseconds or less) are often associated with fluorescence, while longer lifetimes (microseconds to milliseconds) are characteristic of phosphorescence. The lifetime can be affected by various factors, including the solvent, temperature, and the presence of quenchers.[5]
Protocol 5: Measuring Excited-State Lifetime
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) for lifetimes in the picosecond to nanosecond range, or pulsed laser systems (e.g., N₂ laser) with fast detectors for lifetimes in the nanosecond to microsecond range.[5][9]
-
Sample Preparation: Prepare a dilute, deoxygenated solution of the complex.
-
Measurement:
-
Excite the sample with a short pulse of light.
-
Monitor the decay of the emission intensity over time.
-
-
Data Analysis:
-
The decay data is typically fitted to an exponential function (or a sum of exponentials if the decay is multi-component) to extract the lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ).
-
Data Presentation:
| Complex | Solvent | Temperature (°C) | Atmosphere | Lifetime (τ) (µs) |
| [Metal(3,4'-bipy-6-COOH)n] | Acetonitrile | 25 | Argon | Measured Value |
| 25 | Air | Measured Value |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described in this guide.
Caption: Workflow for the photophysical characterization of metal complexes.
Conclusion
The systematic application of these experimental protocols will enable a comprehensive understanding of the photophysical properties of this compound complexes. By carefully controlling experimental variables and understanding the rationale behind each step, researchers can generate high-quality, reproducible data. This, in turn, will facilitate the rational design of new complexes with tailored photophysical properties for a wide range of applications.
References
- 1. A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks [jove.com]
- 2. A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. osti.gov [osti.gov]
- 8. ripublication.com [ripublication.com]
- 9. nathan.instras.com [nathan.instras.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
Application Notes and Protocols: Electrochemical Applications of Bipyridine Carboxylic Acid Derivatives
Introduction: The Unique Electrochemical Versatility of Bipyridine Carboxylic Acids
Bipyridine carboxylic acid derivatives, such as the common 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy) and 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpy(COOH)₂), represent a class of exceptionally versatile molecules in modern electrochemistry. Their unique structure combines two critical functionalities: the N,N'-bidentate chelation site of the bipyridine core, which robustly coordinates with a vast range of transition metals, and one or more carboxylic acid groups (-COOH). This duality is the key to their utility.
The bipyridine core is redox-active and forms the basis for stable, well-defined metal complexes with tunable electronic properties. These complexes are often at the heart of catalytic or light-harvesting processes. The carboxylic acid groups provide a dual function: they can act as proton donors or electron-donating/withdrawing groups to modulate the electronic properties of the metal center, and, most critically, they serve as powerful anchoring moieties.[1][2] This allows for the robust immobilization of molecular complexes onto the surfaces of semiconductor or conductive electrodes, a prerequisite for creating functional heterogeneous electrochemical systems.[3]
This guide provides an in-depth exploration of the primary electrochemical applications of these derivatives, complete with detailed protocols and field-proven insights for researchers in materials science, catalysis, and sensor development.
Section 1: Electrocatalytic CO₂ Reduction
The conversion of carbon dioxide (CO₂) into value-added chemical feedstocks like carbon monoxide (CO) or formic acid is a paramount goal in sustainable chemistry. Metal complexes of bipyridine carboxylic acids, particularly with rhenium and manganese, are benchmark catalysts for this transformation.[4][5] The bipyridine ligand stabilizes the metal center, while the carboxylic acid groups can be used to tether the catalyst to an electrode surface, creating a heterogenized system that is both recyclable and prevents catalyst leaching.[4]
Mechanism of Action: A Tale of Two Pathways
The electrocatalytic reduction of CO₂ by complexes like fac-[Re(bpy-COOH)(CO)₃Cl] generally proceeds through a cycle initiated by the reduction of the metal center.[4] The now electron-rich catalyst can activate CO₂. The presence of a Brønsted acid (proton source) is crucial. Depending on the ligand structure and reaction conditions, catalysis can proceed via a "reduction-first" or a "protonation-first" pathway, the latter being more energy-efficient as it minimizes the required overpotential.[6] Bulky ligands or those with specific electronic properties can be designed to favor this more efficient pathway.[6][7]
Figure 1: Generalized mechanism for CO₂ reduction by a metal-bipyridine complex.
Application Protocol 1.1: Evaluation of a Rhenium-Bipyridine Catalyst
Objective: To immobilize a Re(dcbpy)(CO)₃Cl catalyst on a carbon electrode and evaluate its electrocatalytic activity for CO₂ reduction using cyclic voltammetry.
Materials & Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/AgCl
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)
-
Catalyst: fac-[Re(4,4'-dicarboxy-2,2'-bipyridine)(CO)₃Cl]
-
Gases: High purity N₂ and CO₂
-
Solvent for catalyst ink: N,N-Dimethylformamide (DMF)
-
Binder: Nafion® solution (5 wt%)
Instrumentation:
-
Potentiostat with a three-electrode cell setup
-
Gas-tight electrochemical cell
-
Gas flow controllers
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry of decreasing particle size (1.0, 0.3, and 0.05 µm), rinse with deionized water and ethanol, and dry under a stream of N₂.
-
Prepare a catalyst ink by sonicating 5 mg of the Re complex and 20 µL of Nafion® solution in 1 mL of DMF for 30 minutes.
-
Drop-cast 10 µL of the ink onto the GCE surface and allow it to dry completely in a desiccator.[4]
-
-
Electrochemical Measurement (Control):
-
Assemble the three-electrode cell with the modified GCE, Pt wire, and Ag/AgCl electrode in the electrolyte solution.
-
Saturate the electrolyte with N₂ by bubbling the gas through it for at least 20 minutes. Maintain an N₂ blanket over the solution during the measurement.
-
Perform cyclic voltammetry (CV) by scanning the potential from 0 V to -2.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s. Record the voltammogram. This will show the redox behavior of the catalyst in the absence of CO₂.[4]
-
-
Electrochemical Measurement (Catalysis):
-
Saturate the same electrolyte solution with CO₂ by bubbling for at least 30 minutes.
-
Perform CV under the same conditions as the control.
-
-
Data Analysis & Expected Results:
-
Compare the CV scans under N₂ and CO₂. In the presence of CO₂, a significant increase in the cathodic (reduction) current is expected at the potential where the catalyst is reduced. This catalytic wave demonstrates that the reduced complex is actively turning over CO₂.[4]
-
The onset potential of the catalytic wave provides information about the overpotential required for the reaction.
-
Troubleshooting:
-
No Catalytic Wave: Ensure the electrolyte is truly saturated with CO₂. Check for catalyst film delamination. The catalyst may require a proton source (like small amounts of water or a weak acid) to be effective.[5][7]
-
Poor Film Adhesion: Optimize the amount of Nafion® binder or explore alternative surface functionalization methods like electropolymerization.[8]
Section 2: Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, bipyridine carboxylic acids are indispensable as the anchoring ligands for photosensitizing dyes, most famously in ruthenium-based N3 and N719 dyes. The carboxylic acid groups chemisorb strongly onto the surface of wide-bandgap semiconductors like titanium dioxide (TiO₂), ensuring efficient electronic coupling.[1][3] Upon light absorption, the dye injects an electron into the TiO₂ conduction band, initiating the photovoltaic process.
The bipyridine core provides the scaffolding for the light-absorbing metal-to-ligand charge-transfer (MLCT) transition, while the carboxylate anchors facilitate rapid and efficient electron injection. Co-sensitization, using a bipyridine carboxylic acid-based dye with another dye that has complementary absorption spectra, is a proven strategy to enhance light-harvesting and overall cell efficiency.[9][10][11]
Figure 2: Workflow for the fabrication of a Dye-Sensitized Solar Cell (DSSC).
Application Protocol 2.1: Fabrication and Testing of a Lab-Scale DSSC
Objective: To construct a DSSC using a standard ruthenium bipyridine carboxylic acid dye (N719) and characterize its photovoltaic performance.
Materials & Reagents:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., DSL 18NR-T)
-
N719 Dye (cis-diisothiocyanato-bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II))
-
Dye solution: 0.3 mM N719 in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
Electrolyte: 0.6 M BMII, 0.03 M I₂, 0.1 M Guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile.[12]
-
Counter electrode: Platinized FTO glass
-
Sealant: Surlyn® thermoplastic film
Instrumentation:
-
Screen printer
-
Furnace for sintering
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter for I-V curve tracing
Step-by-Step Procedure:
-
Photoanode Preparation:
-
Clean FTO glass by sonicating in detergent, DI water, and ethanol.
-
Use a screen printer or doctor-blade technique to deposit a uniform layer of TiO₂ paste onto the conductive side of the FTO glass.
-
Dry the film at 125°C for 5 minutes.
-
Sinter the TiO₂ film by gradually heating to 500°C in a furnace and holding for 30 minutes to ensure good particle necking and remove organic binders. Let it cool to ~80°C.
-
-
Dye Adsorption:
-
While still warm (~80°C), immerse the TiO₂-coated electrode into the N719 dye solution.
-
Keep the electrode in the solution for 12-24 hours in a dark, sealed container to allow for complete dye monolayer formation.
-
Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.
-
-
Cell Assembly:
-
Place the Surlyn® sealant frame on the photoanode, around the active area.
-
Position the platinized counter electrode on top of the sealant.
-
Heat the assembly on a hot plate at ~100°C with gentle pressure to seal the cell, leaving two small holes for electrolyte filling.
-
-
Electrolyte Injection:
-
Inject the electrolyte into the cell through one of the pre-drilled holes using a vacuum back-filling technique.
-
Once filled, seal the two holes using a small piece of Surlyn® and a soldering iron.
-
-
Characterization:
-
Mask the cell to define a precise active area.
-
Place the DSSC under the solar simulator.
-
Measure the current-voltage (I-V) curve using the source meter.
-
From the I-V curve, determine the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Data Presentation: Expected Performance of a Standard N719 DSSC
| Parameter | Typical Value Range | Unit |
| Voc (Open-Circuit Voltage) | 0.7 - 0.8 | V |
| Jsc (Short-Circuit Current) | 15 - 20 | mA/cm² |
| FF (Fill Factor) | 0.65 - 0.75 | - |
| PCE (Power Conversion Eff.) | 7 - 11 | % |
Section 3: Electrochemical Sensing and Energy Storage
The dual functionality of bipyridine carboxylic acids also lends itself to applications in electrochemical sensing and energy storage.
Electrochemical Sensors: By immobilizing a bipyridine carboxylic acid derivative or its metal complex onto an electrode, a selective sensor can be fabricated. The bipyridine unit can selectively bind to target analytes (e.g., metal ions or organic molecules), causing a measurable change in the electrochemical signal (current or potential). For instance, a cobalt-bipyridine complex modified on a screen-printed electrode has been used for the simultaneous detection of acetaminophen and naproxen.[13][14][15] The modification significantly enhances the electro-oxidation activity towards the target analytes.[13][15]
Energy Storage: Recently, these molecules have been explored as organic anode materials for lithium-ion and sodium-ion batteries.[16][17] The conjugated structure of 2,2′-bipyridine-5,5′-dicarboxylic acid allows for stable and high-capacity charge storage. It has demonstrated an exceptionally high initial capacity of 1200 mAh g⁻¹ in a lithium-ion battery, with good cycling stability.[16][17] The carboxylic acid groups and nitrogen atoms act as active sites for ion coordination.
Application Protocol 3.1: Sensor Fabrication for Analyte Detection
Objective: To prepare a modified screen-printed electrode (SPE) for the detection of an analyte (e.g., acetaminophen) using differential pulse voltammetry (DPV).
Materials & Reagents:
-
Graphite Screen-Printed Electrodes (SPEs)
-
Modifying material: Nanoparticles of a Co(II)-bipyridine complex[14]
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0
-
Analyte Stock Solution: 10 mM Acetaminophen in DI water
-
Solvent for modifier suspension: Chloroform
Instrumentation:
-
Potentiostat
-
Stir plate
Step-by-Step Procedure:
-
Modifier Synthesis: Synthesize the Co(II)-bipyridine complex nanoparticles according to a literature procedure.[14]
-
Electrode Modification:
-
Disperse 1 mg of the complex nanoparticles in 1 mL of chloroform via sonication to create a stable suspension.
-
Drop-cast 5 µL of this suspension onto the working area of the graphite SPE.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Electrochemical Detection:
-
Place 50 µL of the PBS electrolyte onto the active area of the modified SPE, ensuring all three electrodes are covered.
-
Run a background DPV scan in the potential range of +0.2 V to +0.8 V.
-
Spike the PBS droplet with a known concentration of the acetaminophen stock solution.
-
Stir briefly and allow the solution to equilibrate for 60 seconds.
-
Run the DPV scan again. An oxidation peak corresponding to acetaminophen should appear at ~ +0.5 V.
-
-
Calibration:
-
Repeat step 3 with increasing concentrations of the analyte.
-
Plot the peak current versus the analyte concentration to generate a calibration curve. The linear range and limit of detection (LOD) can be determined from this plot.
-
Expected Results: The modified SPE should exhibit a significantly higher peak current for acetaminophen oxidation compared to a bare, unmodified SPE.[13][15] The sensor should show a linear response over a defined concentration range (e.g., 0.01–300 µM), with a low detection limit in the nanomolar range.[14]
References
- 1. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]
- 2. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 3. Chemically modified electrodes: tin(IV) oxide electrodes surface modified with immobilized bis(2,2′-bipyridine)(2,2′-bipyridine-4,4′-dicarboxylato)ruthenium(II). Part 1. Synthesis and characterization | Semantic Scholar [semanticscholar.org]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manganese Electrocatalysts with Bulky Bipyridine Ligands: Utilizing Lewis Acids To Promote Carbon Dioxide Reduction at Low Overpotentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of bipyridine cobalt(ii) complex modified graphite screen printed electrode: an electrochemical sensor for simultaneous detection of acetaminophen and naproxen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and characterization of bipyridine cobalt(ii) complex modified graphite screen printed electrode: an electrochemical sensor for simultaneous detection of acetaminophen and naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bipyridine carboxylic acid as a high-performance anode material for lithium- and sodium-ion batteries - Harbin Institute of Technology [scholar.hit.edu.cn]
Application Note: [3,4'-Bipyridine]-6-carboxylic acid as a Promising Anode Material for High-Performance Lithium-Ion Batteries
Introduction: The Shift Towards Organic Anode Materials
The landscape of lithium-ion battery (LIB) technology is continually evolving, driven by the demand for higher energy density, improved safety, and greater sustainability. While graphite has been the commercial standard for anodes, its relatively low theoretical specific capacity (372 mAh/g) has prompted extensive research into alternative materials.[1] Organic electrode materials have emerged as a compelling class of candidates, offering high theoretical capacities, structural diversity, environmental friendliness, and facile synthesis from abundant resources.[2][3][4]
Among these, compounds featuring redox-active functional groups such as carbonyls and nitrogen-containing heterocycles are of particular interest.[3][4] Carboxylic acids, in particular, have been noted for their ability to enhance electrochemical performance and reduce solubility in common organic electrolytes, a frequent challenge with small organic molecules.[1][5][6]
This application note details the potential of [3,4'-Bipyridine]-6-carboxylic acid as a novel anode material for LIBs. Drawing parallels from the exceptional performance of structurally similar compounds like 2,2′-bipyridine-5,5′-dicarboxylic acid, which has demonstrated initial capacities as high as 1200 mAh/g, we outline the protocols for electrode fabrication, electrochemical evaluation, and the proposed mechanism of lithium storage.[1][6] This document is intended for researchers and materials scientists in the field of energy storage, providing a comprehensive guide for exploring the capabilities of this promising organic anode.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is crucial for its application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [7][8] |
| Molecular Weight | 200.19 g/mol | [8] |
| Appearance | Solid | [7] |
| Topological Polar Surface Area | 63.1 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
The presence of both pyridine nitrogen atoms and a carboxylic acid group provides multiple redox-active sites for lithium-ion coordination, suggesting a high potential for charge storage.
Proposed Lithium Storage Mechanism
The electrochemical activity of this compound is predicated on the reversible redox reactions involving the pyridine rings and the carboxylic acid group. The nitrogen atoms in the pyridine rings can be reversibly lithiated, and the carbonyl group of the carboxylic acid can undergo enolization and subsequent reaction with lithium ions. This multi-site reactivity is key to the potentially high specific capacity.
The proposed mechanism involves a multi-electron transfer process where lithium ions coordinate with the nitrogen atoms and the carbonyl oxygen of the carboxylic acid group. This process is expected to be highly reversible, contributing to good cycling stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Anode Materials for Lithium-Ion Batteries: Recent Progress and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Bipyridine carboxylic acid as a high-performance anode material for lithium- and sodium-ion batteries - Harbin Institute of Technology [scholar.hit.edu.cn]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
coordination chemistry of monocarboxylate-substituted 4,4′-bipyridine ligands
An In-Depth Guide to the Coordination Chemistry of Monocarboxylate-Substituted 4,4′-Bipyridine Ligands
Authored by a Senior Application Scientist
This document provides a detailed exploration into the synthesis, coordination chemistry, and application of metal-organic frameworks (MOFs) and coordination polymers derived from monocarboxylate-substituted 4,4′-bipyridine ligands. Tailored for researchers, chemists, and material scientists, this guide explains the rationale behind experimental procedures and offers detailed protocols for the synthesis and characterization of these versatile materials.
Introduction: The Strategic Design of Asymmetric Bipyridine Ligands
The 4,4′-bipyridine (4,4'-bpy) molecule is a cornerstone in supramolecular chemistry and crystal engineering, prized for its linear, rigid structure that acts as a reliable bridging ligand to construct one-, two-, or three-dimensional coordination polymers.[1][2] The functionalization of the bipyridine core is a powerful strategy to modulate the resulting framework's topology, porosity, and physicochemical properties.[3]
While much research has focused on symmetrically functionalized bipyridines, the introduction of a single carboxylate group creates an asymmetric ligand with distinct coordination vectors. This asymmetry is not a complication but a design feature. It offers a combination of a directional N-donor pyridyl group and a versatile N,O-chelating or O-bridging carboxylate group. This duality allows for the construction of complex, heterofunctional frameworks with potentially enhanced properties for catalysis, sensing, and gas separation.[4][5]
The first true monocarboxylate-substituted 4,4'-bipyridine, 4,4′-bipyridine-2-carboxylic acid (PPCAH), opened new avenues for creating metal-containing building blocks for mixed-metal framework materials.[4] This guide will delve into the synthesis of such ligands and their subsequent use in constructing advanced coordination materials.
Ligand Synthesis: Creating the Asymmetric Building Block
The synthesis of a monocarboxylate-substituted 4,4'-bipyridine, such as 4,4′-bipyridine-2-carboxylic acid (PPCAH), involves a multi-step process starting from the parent 4,4'-bipyridine. The key is the selective functionalization of one pyridine ring.
Protocol 1: Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid (PPCAH)
This protocol is adapted from the foundational synthesis of the first monocarboxylate-substituted 4,4'-bipyridine ligand.[4] The process begins with the methylation of 4,4'-bipyridine, followed by oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 2-Methyl-4,4′-bipyridine (Intermediate)
-
Rationale: Direct carboxylation is challenging. Introducing a methyl group provides a reactive handle that can be readily oxidized to a carboxylic acid in a subsequent step.
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4,4′-bipyridine in anhydrous solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong base, such as Lithium Diisopropylamide (LDA), to deprotonate one of the pyridine rings.
-
Introduce a methylating agent, like methyl iodide (CH₃I), and allow the reaction to proceed, gradually warming to room temperature.
-
Quench the reaction carefully with water.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product using column chromatography on silica gel to isolate 2-methyl-4,4′-bipyridine.
-
Step 2: Oxidation to 4,4′-Bipyridine-2-Carboxylic Acid
-
Rationale: A strong oxidizing agent is required to convert the stable methyl group into a carboxylic acid. Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.
-
Procedure:
-
Dissolve the intermediate, 2-methyl-4,4′-bipyridine, in a suitable solvent like pyridine or a water/pyridine mixture.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate (KMnO₄) portion-wise over several hours. The reaction is highly exothermic and requires careful control.
-
Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~3-4. This protonates the carboxylate, causing the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Coordination Chemistry and Framework Synthesis
The presence of both a pyridyl nitrogen and a carboxylate group on the ligand allows for diverse coordination modes, which directly influences the final architecture of the metal-organic framework.
Coordination Modes
The ligand can coordinate to metal centers in several ways:
-
Pyridyl N-Donation: The nitrogen on the unsubstituted ring can act as a classic monodentate or bridging donor, similar to 4,4'-bipyridine itself.
-
Carboxylate O-Donation: The carboxylate group can bind in a monodentate, bidentate chelating, or bridging fashion.
-
N,O-Chelation: The nitrogen of the substituted ring and the adjacent carboxylate group can chelate to a single metal center, forming a stable ring structure. This is a powerful mode for creating robust secondary building units (SBUs).
Caption: Potential coordination modes of a monocarboxylate-bipyridine ligand.
Protocol 2: General Solvothermal Synthesis of a [Zn(PPCA)₂]n Framework
Solvothermal synthesis is a common method for producing high-quality crystalline MOFs.[6][7] This protocol describes a general procedure using zinc nitrate and the synthesized PPCAH ligand.
-
Rationale: High temperatures and pressures in a sealed system facilitate the deprotonation of the carboxylic acid and promote the formation of a thermodynamically stable, crystalline framework. Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to solubilize both the metal salt and the organic linker.[8]
-
Procedure:
-
In a 20 mL glass vial, combine the ligand, 4,4′-bipyridine-2-carboxylic acid (PPCAH), with a metal salt, such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), in a 2:1 molar ratio.
-
Add 10 mL of N,N-Dimethylformamide (DMF).
-
Cap the vial tightly. Safety Note: Ensure the vial is not filled more than halfway to allow for pressure buildup.
-
Place the vial in a programmable oven and heat to 110-120 °C for 24-48 hours.[8]
-
Allow the oven to cool slowly to room temperature.
-
Colorless crystals of the MOF should form. Decant the mother liquor.
-
Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Dry the crystals under vacuum to obtain the activated MOF.
-
Caption: General workflow for the solvothermal synthesis of a MOF.
Essential Characterization Techniques
Confirming the structure and purity of the synthesized ligand and MOF is critical. A combination of analytical techniques provides a comprehensive picture of the material.
| Technique | Information Obtained | Typical Observations for Monocarboxylate-Bipyridine MOFs |
| Single-Crystal X-Ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, coordination environment of the metal, and framework topology.[7] | Confirms the coordination modes (e.g., N,O-chelation, bridging) and the dimensionality (1D, 2D, or 3D) of the network.[8] |
| Powder X-Ray Diffraction (PXRD) | Phase purity and crystallinity of the bulk sample.[9] | The experimental pattern should match the pattern simulated from SCXRD data, confirming the bulk material is the same as the single crystal. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and confirmation of coordination.[10] | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency upon coordination to the metal center. |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content of the framework.[11] | A weight loss step corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau, and finally decomposition of the framework at higher temperatures. |
| Elemental Analysis (CHN) | The elemental composition (Carbon, Hydrogen, Nitrogen) of the material. | The experimental percentages should match the calculated values for the proposed chemical formula, confirming the composition. |
Applications in Research and Development
The unique structural features of MOFs derived from monocarboxylate-substituted 4,4'-bipyridines make them promising candidates for various applications.
-
Heterogeneous Catalysis: The presence of open metal sites or functionalized pores can create active centers for organic transformations. Post-synthetic metalation of the bipyridine units can also introduce catalytic sites.[5]
-
Gas Storage and Separation: The defined pore structures and chemical functionality of the pore walls can be tailored to selectively adsorb certain gases, such as CO₂ over N₂.[12]
-
Sensing: The photoluminescence of some frameworks can be quenched or enhanced upon interaction with specific solvent molecules or analytes, forming the basis for chemical sensors.[9]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules, with the potential for controlled release. The bipyridine and carboxylate functionalities can be tuned to control host-guest interactions.
Conclusion
Monocarboxylate-substituted 4,4'-bipyridine ligands are a sophisticated class of building blocks that provide chemists with fine control over the architecture and functionality of coordination polymers and MOFs. By breaking the symmetry of the classic 4,4'-bipyridine linker, researchers can access novel topologies and materials with tailored properties. The protocols and characterization data presented in this guide offer a solid foundation for scientists aiming to explore this exciting and promising area of coordination chemistry.
References
- 1. Synthesis and Characterization of Metal-B-diketonate Coordination Complexes and Polymers – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity of [3,4'-Bipyridine]-6-carboxylic acid synthesis
Technical Support Center: Synthesis of [3,4'-Bipyridine]-6-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key heterocyclic building block in drug discovery and materials science, achieving high yield and purity of this molecule is critical.[1][2] This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice to navigate the common challenges encountered during its synthesis.
Overview of Synthetic Strategy
The synthesis of unsymmetrical bipyridines like this compound predominantly relies on palladium-catalyzed cross-coupling reactions.[3] The most common and versatile of these is the Suzuki-Miyaura coupling, which involves the reaction of a pyridine-boronic acid (or ester) with a halo-pyridine.[4]
A typical synthetic pathway involves two key stages:
-
C-C Bond Formation: A Suzuki coupling reaction to construct the bipyridine core. To avoid complications from the free carboxylic acid group, this is often performed using an ester derivative (e.g., methyl or ethyl 5-bromopyridine-2-carboxylate) as one of the coupling partners.
-
Ester Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid product.
This guide is structured to address issues that may arise during each of these critical stages and the final purification.
Caption: A generalized experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for synthesizing the [3,4'-bipyridine] core?
A1: While several methods like Stille (organotins) and Negishi (organozincs) coupling are effective, the Suzuki-Miyaura coupling is most frequently recommended.[2][3] This is primarily due to the relatively lower toxicity, stability, and commercial availability of the boronic acid reagents compared to the highly toxic organotin compounds used in Stille coupling.[3][5] However, each method has distinct advantages that may be suitable for specific scenarios.
| Coupling Method | Advantages | Disadvantages | Primary Application Context |
| Suzuki-Miyaura | Lower toxicity, commercially available reagents, stable boronic acids.[6] | Potential for catalyst inhibition by the bipyridine product[2][3]; 2-pyridylboronic acids can be unstable.[3] | General purpose, scalable synthesis, preferred for initial attempts. |
| Stille | High reactivity, often successful when other methods fail.[3] | High toxicity of organotin reagents and byproducts, which are difficult to remove completely.[3][5] | When Suzuki coupling fails or for complex substrates intolerant to Suzuki conditions. |
| Negishi | High yields and excellent functional group tolerance.[5][7] | Organozinc reagents are moisture/air sensitive and often prepared in situ.[5] | For sensitive substrates where mild conditions are paramount. |
Q2: Why is my palladium catalyst turning black and losing activity during the Suzuki coupling reaction?
A2: This phenomenon, known as "palladium black" precipitation, signifies the agglomeration of the Pd(0) catalyst into an inactive, bulk metallic state. A major cause in bipyridine synthesis is the strong coordination of the bipyridine product itself to the palladium center.[2][3] This coordination can inhibit the catalytic cycle, leading to reduced yields. To mitigate this, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) species and promote the desired catalytic turnover.[4]
Q3: Can I use the free carboxylic acid in the Suzuki coupling reaction directly?
A3: It is highly discouraged. The acidic proton of the carboxylic acid can interfere with the basic conditions required for the Suzuki reaction.[8] Furthermore, the carboxylate group can coordinate to the palladium catalyst, potentially altering its reactivity or leading to decarboxylation under thermal stress. The standard and more reliable approach is to use an ester (e.g., methyl or ethyl ester) as a protecting group, which can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid.[9]
Troubleshooting Guide: The Suzuki-Miyaura Coupling Step
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling step.
Problem 1: Low yield of the desired bipyridine ester.
-
Possible Cause A: Catalyst Inhibition/Deactivation.
-
Explanation: The nitrogen atoms of the bipyridine product can act as a chelating ligand for the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[2][3]
-
Solution:
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald or Fu) that can promote the reductive elimination step and are less susceptible to product inhibition.
-
Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve results by minimizing bimolecular catalyst decomposition pathways. However, a systematic screen from 1-5 mol% is advisable.[8]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed for stability and controlled release of the active Pd(0) species, which can lead to more consistent results.[10]
-
-
-
Possible Cause B: Competing Homocoupling Reaction.
-
Explanation: The reaction of two molecules of the pyridine-boronic acid or two molecules of the halo-pyridine can occur, leading to symmetrical 4,4'-bipyridine or 5,5'-bis(alkoxycarbonyl)-2,2'-bipyridine byproducts. This is often promoted by the presence of oxygen or suboptimal reaction conditions.[5]
-
Solution:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.
-
Base Selection: The choice of base is critical. While aqueous Na₂CO₃ or K₂CO₃ are common, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can sometimes minimize homocoupling and accelerate the desired cross-coupling.[11]
-
-
Problem 2: The reaction is complete, but purification is difficult due to closely-eluting impurities.
-
Possible Cause A: Homocoupled Byproducts.
-
Explanation: Symmetrical byproducts often have polarities very similar to the desired unsymmetrical product, making chromatographic separation challenging.
-
Solution:
-
Reaction Optimization: The best solution is to prevent their formation in the first place (see Problem 1, Cause B).
-
Chromatography Modifiers: When performing column chromatography on silica gel, the basicity of the pyridine nitrogens can cause streaking. Adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%), can improve peak shape and may enhance separation from non-basic impurities.
-
Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases like alumina (neutral or basic) or even reverse-phase chromatography for particularly difficult separations.[5]
-
-
-
Possible Cause B: Residual Organometallic Reagents.
-
Explanation: Unreacted boronic acid and its derivatives (e.g., boroxines) can complicate purification.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a basic solution (e.g., saturated NaHCO₃) can help remove acidic boronic acid residues.
-
Oxidative Wash: A wash with a mild oxidizing agent like aqueous hydrogen peroxide (use with caution) can convert residual boronic acids to more polar phenols/pyridones, which are more easily removed.
-
-
Troubleshooting Guide: The Ester Hydrolysis & Product Isolation Step
Problem 3: Incomplete hydrolysis of the ester to the carboxylic acid.
-
Possible Cause A: Insufficiently Strong Conditions.
-
Explanation: The ester group on the pyridine ring may be sterically hindered or electronically deactivated, requiring more forcing conditions for complete hydrolysis than a simple alkyl ester.
-
Solution:
-
Base-Catalyzed (Saponification): This is generally the preferred method as it is irreversible.[9] If NaOH or KOH in aqueous alcohol is slow, switching to lithium hydroxide (LiOH) in a THF/water mixture can be more effective. Increase the temperature (reflux) and reaction time, monitoring by TLC or LC-MS until all starting material is consumed.
-
Acid-Catalyzed: While reversible, hydrolysis with strong acid (e.g., 6M HCl or H₂SO₄) at reflux can also be effective.[12] The choice between acid and base depends on the stability of other functional groups on your molecule.
-
-
Problem 4: The carboxylic acid product will not precipitate or extract from the aqueous layer after hydrolysis.
-
Possible Cause A: Amphoteric Nature of the Product.
-
Explanation: The product contains both a basic pyridine nitrogen and an acidic carboxylic acid group. At low pH (after acidic hydrolysis or acid quench of basic hydrolysis), the pyridine nitrogen is protonated, forming a cationic salt that is highly water-soluble. At high pH, the carboxylic acid is deprotonated, forming an anionic carboxylate salt that is also water-soluble.
-
Solution:
-
Adjust to Isoelectric Point (pI): The key is to carefully adjust the pH of the aqueous solution to the molecule's isoelectric point, where it has a net neutral charge and minimum aqueous solubility. This will cause it to precipitate out of solution.
-
Procedure: After hydrolysis, cool the solution in an ice bath. Slowly add acid (if the reaction was basic) or base (if the reaction was acidic) dropwise while monitoring the pH. The optimal pH for precipitation is typically between 3 and 5 for pyridine carboxylic acids.[13] Collect the resulting solid by filtration.
-
Extraction: If precipitation is weak or an oil forms, it may be possible to extract the product. After adjusting the pH to the pI, saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility and extract multiple times with a suitable organic solvent like chloroform or a 9:1 mixture of dichloromethane/isopropanol.
-
-
Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and must be optimized for specific substrates.
-
To an oven-dried flask, add 5-bromopyridine-2-carboxylic acid methyl ester (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a base such as K₂CO₃ (2.5 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.[5]
Protocol 2: General Procedure for Saponification (Ester Hydrolysis)
This protocol is a starting point and must be optimized.
-
Dissolve the crude this compound ester (1.0 eq) in a suitable solvent mixture such as THF/methanol/water (2:1:1).
-
Add an excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until the hydrolysis is complete as monitored by TLC or LC-MS.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution by the dropwise addition of 1M HCl to the isoelectric point (typically pH 3-5) to precipitate the product.
-
Stir the resulting suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
overcoming solubility issues of [3,4'-Bipyridine]-6-carboxylic acid in organic synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the solubility challenges of [3,4'-Bipyridine]-6-carboxylic acid in organic synthesis. Our goal is to equip you with the foundational knowledge and practical protocols needed to overcome these common hurdles and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: The poor solubility of this compound is a direct result of its unique molecular structure. The molecule contains both a basic pyridine ring and an acidic carboxylic acid group. This combination allows it to exist in a zwitterionic form, where the acidic proton from the carboxylic acid is transferred to one of the basic nitrogen atoms on the pyridine rings.[1][2][3]
This internal salt formation leads to several effects that dramatically reduce solubility in non-polar organic solvents:
-
High Crystal Lattice Energy: The strong electrostatic interactions between the positive (pyridinium) and negative (carboxylate) centers of adjacent molecules create a very stable crystal structure. A significant amount of energy is required from the solvent to break this lattice apart, which non-polar or moderately polar solvents cannot provide.
-
Strong Intermolecular Forces: The zwitterionic form promotes powerful ion-ion and hydrogen bonding interactions between molecules, causing them to aggregate and resist solvation.[1]
-
Polarity Mismatch: Solvents like DCM and THF lack the high polarity and hydrogen-bonding capability required to effectively solvate both the charged carboxylate and the pyridinium cation.
Troubleshooting Guide: Practical Solutions
Q2: I am attempting an amide coupling reaction (e.g., with EDC/DCC), but I cannot get the starting material to dissolve. What is the best approach?
A2: This is the most common challenge. Direct dissolution is often futile. The key is to disrupt the zwitterionic form in situ or use a solvent system capable of handling highly polar, salt-like compounds.
Strategy 1: In-situ Salt Formation
The most effective method is to add a non-nucleophilic organic base to the suspension of your acid in a suitable solvent before adding the coupling agent. The base deprotonates the pyridinium cation, breaking the zwitterion and forming a much more soluble carboxylate salt.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Use 1.1 to 1.5 equivalents.
-
Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These highly polar aprotic solvents are excellent for dissolving salts.[4]
-
Mechanism: The added base is stronger than the pyridine nitrogen, so it removes the proton from the carboxylic acid, preventing the formation of the zwitterion and generating a soluble salt.
See Protocol 1 for a detailed experimental procedure.
Strategy 2: Solvent Selection and Co-solvents
If your reaction is sensitive to tertiary amines, careful solvent selection is critical.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMSO | 47 | 189 | Excellent solubility for polar compounds, but can be difficult to remove and may interfere with some reactions. |
| DMF | 37 | 153 | A very common and effective choice. Ensure it is anhydrous for coupling reactions.[4] |
| DMAc | 38 | 165 | Similar to DMF, sometimes offers slightly better solubilizing power. |
| NMP | 32 | 202 | High boiling point, useful for reactions requiring heat, but difficult to remove. |
| THF/DMF (9:1) | - | - | A co-solvent system can sometimes provide a good balance of properties, reducing the amount of high-boiling solvent needed. |
Caution: Even with these solvents, heating (e.g., to 40-50 °C) may be required to achieve full dissolution. Always check the thermal stability of your other reagents before applying heat.
Q3: After adding the base and coupling agent, my reaction mixture became a thick, unmanageable slurry. What happened?
A3: This often indicates that while you solved the solubility of the starting acid, the activated intermediate (e.g., the O-acylisourea intermediate in DCC/EDC couplings) has precipitated.
Solutions:
-
High Dilution: The simplest solution is to increase the solvent volume. Doubling the amount of DMF or your chosen solvent can keep the activated species in solution long enough to react with the amine.
-
Reverse Addition: Instead of adding the coupling agent to the mixture of your acid and base, try adding your pre-formed carboxylate salt solution (acid + base in DMF) slowly to a solution or suspension of the coupling agent in DMF. This keeps the concentration of the activated intermediate low at any given moment.
-
Change Coupling Agent: Some coupling agents produce byproducts that can aid or hinder solubility. For instance, the dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble, while the byproduct from EDC is water-soluble, making for an easier workup.[5] If precipitation is a persistent issue, consider switching to a phosphonium- or uronium-based reagent like HATU or HBTU, which often have better solubility profiles in polar aprotic solvents.
Q4: Can I avoid high-boiling polar aprotic solvents like DMF or DMSO altogether?
A4: It is challenging but possible in some cases.
-
Derivatization: If the synthetic route allows, you can first convert the carboxylic acid to a more soluble derivative. For example, conversion to a methyl or ethyl ester is a common strategy. The ester is typically much more soluble in a wider range of organic solvents (like DCM, THF, or Ethyl Acetate) and can be used in subsequent reactions. It can then be hydrolyzed back to the carboxylic acid at a later stage if needed.
-
Fluorinated Alcohols: Solvents like 2,2,2-Trifluoroethanol (TFE) can be excellent for dissolving zwitterionic compounds, as they can screen the electrostatic forces effectively.[6] However, their high cost and potential reactivity (especially with activated acids) must be considered.
-
Salt Formation and Solvent Swap: You could form the salt with a base like TEA in a minimal amount of a polar solvent, then add a less polar solvent in which the salt has some solubility to perform the reaction. This is experimentally complex and may not be efficient.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via In-situ Salt Formation
This protocol details the standard method for solubilizing this compound for a typical EDC-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) or an equivalent additive (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HOBt (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Begin stirring the resulting suspension at room temperature.
-
Slowly add DIPEA (1.2 eq) to the suspension.
-
Continue to stir the mixture. The suspension should gradually dissolve over 15-30 minutes to give a clear, homogeneous solution as the carboxylate salt is formed. Gentle warming to 30-40 °C can be applied if dissolution is slow.
-
Once the solution is homogeneous, add the amine (1.1 eq).
-
Finally, add the EDC·HCl (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC).
-
Proceed with standard aqueous workup and purification. Note that the EDC byproduct is water-soluble and will be removed during the workup.
References
- 1. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
stability of [3,4'-Bipyridine]-6-carboxylic acid under different reaction conditions
Welcome to the technical support guide for [3,4'-Bipyridine]-6-carboxylic acid (CAS 1214363-66-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting for the experimental use of this versatile heterocyclic building block. Our goal is to move beyond simple protocols and explain the chemical principles governing the stability of this compound, enabling you to anticipate challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the standard handling and storage conditions to ensure the long-term stability of this compound?
Answer: Proper handling and storage are critical to preserving the integrity of this compound. As a solid, it is generally stable, but adherence to best practices is essential.
-
Storage: The compound should be stored at 2-8°C in a tightly sealed container to protect it from atmospheric moisture.[1][2] The storage area should be kept dry.[1][3] Long-term storage at room temperature is generally acceptable if the environment is dry and protected from light, though refrigerated conditions are optimal.
-
Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the solid powder.[3][4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to prevent skin and eye contact.[4] The material is classified as an irritant and can be harmful if ingested or inhaled.[1] After handling, wash hands and any exposed skin thoroughly.[3]
Q2: I'm planning a reaction under acidic conditions. How stable is the bipyridine core and the carboxylic acid functional group?
Answer: The stability of this compound in acidic media is governed by the basicity of its two pyridine nitrogen atoms.
-
Mechanism of Interaction: In the presence of acid, one or both of the pyridine nitrogens will be protonated to form pyridinium salts. This is a standard acid-base reaction and does not represent degradation. However, this protonation can significantly alter the compound's solubility (increasing solubility in aqueous acids) and its electronic properties, which may affect its reactivity in subsequent steps.
-
Structural Integrity: The carboxylic acid group and the aromatic rings are generally stable under moderately acidic conditions (e.g., HCl, H₂SO₄, TFA in typical organic solvents). However, extremely harsh conditions, such as heating in concentrated strong acids, could potentially promote side reactions like decarboxylation, though this is more commonly a thermal process.[5] The presence of strong acids has been shown to lower the decomposition temperature of related bipyridine dicarboxylic acid derivatives.[6]
Troubleshooting Tip: If your reaction is sluggish or fails in the presence of acid, consider that the protonated form of the bipyridine may be deactivating the ring system towards certain electrophilic reactions or altering its coordination properties with a metal catalyst.
Q3: What should I expect when using this compound under basic conditions?
Answer: Under basic conditions, the primary reaction is the deprotonation of the carboxylic acid group.
-
Deprotonation: The carboxylic acid moiety (pKa typically ~4-5) will be readily deprotonated by common organic or inorganic bases (e.g., triethylamine, DIPEA, NaHCO₃, K₂CO₃) to form the corresponding carboxylate salt. This increases its solubility in polar or aqueous solvents and is often the first step in activating the molecule for coupling reactions.
-
Stability of the Bipyridine Core: The bipyridine core is generally very stable under basic conditions. Unlike some other heterocyclic systems, it is not prone to ring-opening or degradation under typical basic reaction conditions used in synthesis.
Troubleshooting Tip: Ensure you use at least one full equivalent of base if you intend to deprotonate the carboxylic acid for a subsequent reaction, plus an additional equivalent for any acid byproducts generated in the reaction (e.g., HCl from an acid chloride).
Q4: My reaction requires heating. What is the thermal stability profile of this compound and what decomposition pathways should I be aware of?
Answer: Thermal stability is a critical parameter. While specific differential scanning calorimetry (DSC) data for this exact molecule is not widely published, we can infer its behavior from general chemical principles and data on similar structures.
-
Primary Decomposition Pathway: For carboxylic acids, the most common thermal decomposition pathway is decarboxylation (loss of CO₂).[5] This process typically requires elevated temperatures (>200°C), but the exact onset temperature can be influenced by the presence of catalysts, acids, or bases. Quantum mechanical modeling shows that bimolecular interactions (acid-acid or acid-water) can lower the energy barrier for decomposition compared to a unimolecular pathway.[5][7]
-
Analogous Compound Data: Studies on a related derivative, 2,2′-bipyridine-6,6′-dicarboxylic acid bis(N-ethyl-4-hexylanilide), showed the onset of exothermic decomposition at 202°C.[6] This provides a reasonable estimate for the temperature range where thermal instability may become a concern.
-
Analytical Assessment: We strongly recommend performing Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the precise decomposition temperature for your specific sample and experimental conditions.[8]
Troubleshooting Tip: If you observe charring, gas evolution, or a drop in yield in a high-temperature reaction, consider thermal decomposition. Running the reaction at a lower temperature for a longer duration may be necessary.
Q5: I am using this molecule in an amide coupling reaction. How does it behave with common coupling reagents?
Answer: this compound is designed for coupling reactions, but the choice of reagent and conditions is important for success. The fundamental process involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
-
Carbodiimides (DCC, EDC, DIC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and reduce potential racemization (if coupling with a chiral amine), it is standard practice to include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[9][10]
-
Onium Salts (HBTU, HATU, PyBOP): These reagents are highly efficient and react with the carboxylate (formed in situ with a base like DIPEA) to generate activated esters (OBt or OAt esters).[9][11] HATU is generally considered more reactive than HBTU and can be beneficial for sterically hindered couplings.[11] A key advantage of phosphonium reagents (like PyBOP) over uronium/aminium reagents (like HBTU) is that they do not have the potential to cause guanidinylation of the primary amine as a side reaction.[11]
Troubleshooting Tip: If you experience low yields, it could be due to incomplete activation or a competing side reaction.
-
Ensure Anhydrous Conditions: Coupling reagents are sensitive to moisture.
-
Use an Additive: Always use HOBt, HOAt, or a similar agent with carbodiimides.
-
Choose the Right Reagent: For difficult or sterically hindered couplings, switch to a more powerful reagent like HATU or COMU.[11]
-
Monitor Byproducts: The byproduct of DCC (dicyclohexylurea) is insoluble in many solvents, whereas the byproduct of DIC and EDC is soluble, which can simplify purification.[9]
Data Summary: Stability Profile
| Condition | Stability | Primary Interaction / Decomposition Pathway | Key Considerations & Recommendations |
| Storage | High | None under recommended conditions. | Store at 2-8°C, sealed, in a dry environment.[1][2] |
| Acidic (Moderate) | High | Protonation of pyridine nitrogen(s). | Affects solubility and electronic properties. The core structure is stable. |
| Basic (Moderate) | High | Deprotonation of the carboxylic acid. | Forms a carboxylate salt. The core structure is stable. |
| Thermal | Moderate | Decarboxylation at elevated temperatures (est. >200°C).[6] | Onset temperature can be lowered by contaminants.[5] Use TGA/DSC for precise measurement. |
| Oxidative | Moderate | Potential for N-oxidation of pyridine rings. | Avoid strong oxidizing agents (e.g., m-CPBA, H₂O₂) if the bipyridine core is desired. |
| Reductive | Low-Moderate | Reduction of the pyridine rings. | Avoid strong reducing agents (e.g., H₂/Pd, NaBH₄ under certain conditions) if the aromatic system must be maintained. |
| Coupling Reagents | Reactive | Activation of the carboxylic acid to form active esters, anhydrides, etc. | Reaction is desired but can lead to side products. Use additives (HOBt, HOAt) and anhydrous conditions.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability by HPLC
This protocol provides a framework to test the stability of this compound under your specific reaction conditions.
-
Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution into your acidic medium of choice (e.g., 1N HCl, 10% TFA in MeCN).
-
Basic: Dilute the stock solution into your basic medium of choice (e.g., 1N NaOH, 10% DIPEA in DMF).
-
Thermal: Place a sealed vial of the stock solution in a heating block or oven at the desired temperature.
-
-
Time Points: Store the stress samples and a control sample (stock solution at room temperature) protected from light.
-
Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample, quench the reaction if necessary (e.g., neutralize the acid/base), and dilute to a suitable concentration for HPLC analysis.
-
HPLC Method: Use a stability-indicating HPLC method (a method capable of separating the parent compound from potential degradants). A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA is a good starting point.
-
Evaluation: Monitor the peak area of the parent compound to calculate the percentage remaining. Analyze for the appearance of new peaks, which indicate degradation products. LC-MS can be used to identify these new peaks.[12]
Visualizations
Workflow for a Typical Stability Study
Caption: A standard workflow for evaluating the stability of this compound.
Potential Degradation & Reaction Pathways
Caption: Common reaction and potential degradation pathways for the title compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1214363-66-2|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Metal Complex Formation with [3,4'-Bipyridine]-6-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [3,4'-Bipyridine]-6-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice to help you optimize the synthesis and crystallization of your target metal complexes. The unique electronic and structural properties of this asymmetric bipyridine ligand, featuring both a chelating bipyridine core and a carboxylic acid functional group, offer exciting possibilities in the design of novel metal-organic frameworks (MOFs) and coordination compounds. However, these same features can present specific challenges during experimental work. This resource will help you navigate these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary coordination sites of this compound?
A1: this compound is a versatile ligand with multiple potential coordination sites. The most common coordination mode involves the nitrogen atom of the pyridine ring bearing the carboxylic acid and the nitrogen of the second pyridine ring, acting as a bidentate chelating ligand. The carboxylic acid group can also participate in coordination, either in its protonated or deprotonated form, potentially leading to the formation of polynuclear structures or MOFs. In some cases, it can act as a tridentate ligand, utilizing the two pyridine nitrogens and a carboxylate oxygen.[1][2]
Q2: What is a good starting point for solvent selection?
A2: Solvent selection is critical and largely depends on the solubility of your metal salt and the ligand.[2] A good starting point is often a mixture of a polar protic solvent like methanol or ethanol with water. This combination can help to dissolve both the ligand and many common metal salts. For MOF synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used, often in combination with other solvents to control crystal growth.[3]
Q3: How does pH influence the reaction?
A3: The pH of the reaction mixture is a crucial parameter that influences both the speciation of the ligand and the metal ion. The carboxylic acid group of the ligand will be deprotonated at higher pH values, which can favor coordination to the metal center and the formation of extended structures. Conversely, at low pH, the pyridine nitrogens can be protonated, which may inhibit coordination. The optimal pH will depend on the specific metal ion and the desired final product. Careful control of pH is therefore essential for reproducible results.[4][5]
Q4: What are the common methods for crystallizing metal complexes of bipyridine-based ligands?
A4: Common crystallization techniques include slow evaporation, vapor diffusion, and solvothermal/hydrothermal methods.[6]
-
Slow Evaporation: A solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the complex is placed in a sealed container with a second, more volatile solvent in which the complex is less soluble (the "anti-solvent"). As the anti-solvent vapor diffuses into the complex solution, it reduces the solubility of the complex, promoting crystallization.
-
Solvothermal/Hydrothermal Synthesis: The reaction is carried out in a sealed vessel at elevated temperatures and pressures. This method is particularly useful for the synthesis of robust MOFs.[7][8]
Troubleshooting Guide
Problem 1: Poor Solubility of the Ligand or Metal Salt
Q: I'm having trouble dissolving the this compound ligand and/or my metal salt in the chosen solvent.
A: Poor solubility is a common hurdle. Here are several strategies to address this:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures. A good starting point is to test the solubility of the ligand and the metal salt separately in a variety of solvents before attempting the reaction.
-
pH Adjustment: The solubility of this compound is highly pH-dependent. In acidic solutions, the pyridine nitrogens can be protonated, increasing solubility. In basic solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate form. A small amount of a suitable acid or base can be added to the solvent to improve solubility.
-
Temperature: Gently heating the solvent can increase the solubility of your starting materials. However, be cautious of potential decomposition at elevated temperatures.
-
Use of Co-solvents: A mixture of solvents can be more effective than a single solvent. For example, adding a small amount of DMF or DMSO to an alcohol/water mixture can significantly improve the solubility of many organic ligands.[2][3]
Problem 2: No Product or Low Yield
Q: The reaction does not seem to be proceeding, or I am getting a very low yield of the desired complex.
A: This can be due to a number of factors related to the reaction conditions:
-
Reaction Time and Temperature: Coordination reactions can be slow at room temperature. Consider increasing the reaction temperature and/or extending the reaction time. Monitoring the reaction by a suitable technique (e.g., TLC, NMR) can help determine the optimal reaction time.
-
Molar Ratio of Reactants: The stoichiometry of the metal and ligand is crucial. While a 1:1 or 1:2 metal-to-ligand ratio is a common starting point, the optimal ratio may vary. It is advisable to screen a range of molar ratios to find the one that gives the best yield.
-
pH Optimization: As mentioned earlier, pH is critical. The deprotonation of the carboxylic acid is often necessary for coordination. The use of a base (e.g., triethylamine, sodium hydroxide) to deprotonate the ligand in situ can be beneficial. A systematic screening of pH is highly recommended.
-
Choice of Metal Salt: The counter-ion of the metal salt can influence the reaction. More weakly coordinating anions (e.g., nitrate, perchlorate, triflate) are often preferred as they are less likely to compete with the ligand for coordination sites on the metal.
Problem 3: Formation of an Amorphous Precipitate Instead of Crystals
Q: I am getting a powder or an oil instead of the crystalline product I need for X-ray diffraction.
A: The formation of an amorphous precipitate indicates that the nucleation process is too fast, preventing the ordered growth of crystals. Here's how to promote crystallization:
-
Slower Reaction Rate:
-
Lower the Temperature: Running the reaction at a lower temperature can slow down the rate of complex formation and encourage crystal growth.
-
Decrease Reactant Concentrations: Using more dilute solutions can also slow down the reaction rate.
-
-
Crystallization Technique:
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your complex in a good solvent and place it in a vial. Place this vial inside a larger jar containing a small amount of an "anti-solvent" (a solvent in which your complex is poorly soluble). Seal the jar and allow the anti-solvent to slowly diffuse into your solution.
-
Layering Technique: Carefully layer a solution of the ligand on top of a solution of the metal salt (or vice versa) in a narrow tube. Crystals may form at the interface over time.
-
Use of Modulators: In MOF synthesis, the addition of a small amount of a monocarboxylic acid (e.g., acetic acid, benzoic acid) can act as a "modulator," competing with the ligand for coordination and slowing down the crystal growth process, leading to larger, more well-defined crystals.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Metal Complex Synthesis (Screening)
-
Dissolve the Ligand: In a small vial, dissolve this compound (1 equivalent) in a suitable solvent or solvent mixture (e.g., methanol/water, 1:1 v/v). If solubility is an issue, add a stoichiometric amount of a base (e.g., triethylamine) to deprotonate the carboxylic acid.
-
Dissolve the Metal Salt: In a separate vial, dissolve the metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O) (0.5 to 1 equivalent) in the same solvent system.
-
Combine the Solutions: Slowly add the metal salt solution to the ligand solution with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. If no precipitate forms, you can try gently heating the mixture (e.g., to 50-60 °C) for an additional 2-4 hours.
-
Crystallization: If a precipitate forms, collect it by filtration, wash with the reaction solvent, and dry. If the solution remains clear, set it up for crystallization by slow evaporation or vapor diffusion.
Protocol 2: pH Optimization Study
-
Prepare Stock Solutions: Prepare a stock solution of the ligand and a stock solution of the metal salt in a suitable solvent.
-
Set up Reactions: In a series of vials, combine the ligand and metal salt stock solutions in the desired molar ratio.
-
Adjust pH: To each vial, add a small, measured amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to achieve a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8).
-
Equilibrate and Observe: Allow the vials to stand at a constant temperature and observe for the formation of precipitates or crystals over time.
-
Analyze: Characterize the products obtained at different pH values to identify the optimal conditions for the formation of your desired complex.
Data Presentation
Table 1: Recommended Starting Solvents for Screening
| Solvent Class | Examples | Suitability for Ligand | Suitability for Metal Salts | Notes |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good (especially with base) | Good for many common salts | Good for initial screening. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Variable | Often used in solvothermal synthesis. |
| Mixed Solvents | Methanol/Water, DMF/Ethanol | Excellent | Good | Can be tailored to optimize solubility of both components.[1][2] |
Table 2: Common Metal Sources and Their Properties
| Metal Salt | Common Anions | Anion Coordination Ability | Notes |
| Chlorides | Cl⁻ | Moderately Coordinating | Can sometimes act as a competing ligand. |
| Nitrates | NO₃⁻ | Weakly Coordinating | Good general-purpose choice. |
| Perchlorates | ClO₄⁻ | Very Weakly Coordinating | Often used to avoid anion interference, but can be an explosion hazard. |
| Acetates | CH₃COO⁻ | Moderately Coordinating | Can also act as a base to deprotonate the ligand. |
Visualizations
Experimental Workflow for Optimizing Metal Complex Formation
Caption: A general workflow for the systematic optimization of reaction conditions for metal complex formation.
Logical Relationship of Key Reaction Parameters
Caption: The interplay of key reaction parameters influencing the outcome of metal complex synthesis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Physicochemical Characterization, Biological Assessment, and Molecular Docking Study of Some Metal Complexes of Alloxan and Ninhydrin as Alterdentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination polymer based on Cu(II), Co(II) and 4,4'-bipyridine-2,6,2',6'-tetracarboxylate: synthesis, structure and adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Pyridine Derivatives
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions that can impede the synthesis of these vital heterocyclic compounds.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds. However, when working with pyridine-containing substrates, the inherent electronic properties and basicity of the nitrogen atom introduce specific challenges. This can lead to a range of side reactions, diminishing yields and complicating purification. This document provides in-depth, practical solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I'm isolating the deboronated pyridine starting material. What is happening and how can I fix it?
A1: This is a classic case of protodeboronation. It's a reaction where the carbon-boron bond of your pyridine boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1][2] This consumes your boronic acid, preventing it from participating in the desired cross-coupling.[2] Pyridine boronic acids, especially 2-pyridyl boronic acid, are notoriously susceptible to this side reaction.[2][3]
Causality & Mechanism: The nitrogen atom in the pyridine ring plays a crucial role. For 2-pyridine boronic acid, a zwitterionic species can form under neutral pH conditions, which is highly reactive and readily undergoes fragmentation to cleave the C-B bond.[1] Interestingly, both acidic and basic conditions can slow down this specific protodeboronation pathway by shifting the equilibrium away from the reactive zwitterion.[1]
Troubleshooting Workflow for Protodeboronation
Caption: A logical workflow to diagnose and solve protodeboronation.
Solutions:
| Strategy | Rationale | Recommended Action |
| Use Boronate Esters | Boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, pinacol esters, or potassium trifluoroborates, are more stable than their corresponding boronic acids.[1][3][4] They act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[1] | Replace the pyridine boronic acid with its MIDA boronate or pinacol ester (1.2-1.5 equivalents). |
| Strict Anhydrous Conditions | Water is a primary proton source for protodeboronation.[2][5] | Use flame-dried glassware, anhydrous solvents, and a finely ground, anhydrous base.[5] |
| Optimize Base & pH | The base is crucial for transmetalation but can also influence the rate of protodeboronation.[5][6] For 2-pyridyl systems, neutral pH can be detrimental.[1][2] | Screen weaker bases like K₃PO₄ or Cs₂CO₃.[5] Avoid strongly basic aqueous conditions if possible. |
| Lower Temperature | Higher temperatures can accelerate the rate of protodeboronation. | Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 60-80 °C) and monitor closely. |
Q2: I'm observing a significant amount of bipyridine byproduct. What causes this homocoupling and how can I prevent it?
A2: You are observing homocoupling of your pyridine boronic acid. This side reaction forms a symmetrical bipyridine from two molecules of the boronic acid. It's often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5][7] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product.[5]
Solutions:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Oxygen is a key culprit in promoting homocoupling by regenerating Pd(II) species.[5][7][8] | Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction. |
| Use a Pd(0) Source | Starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) requires an in-situ reduction to the active Pd(0) state. This process can sometimes favor homocoupling. | Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[7][9] |
| Control Stoichiometry | While a slight excess of boronic acid is common, a large excess can increase the probability of homocoupling. | Use a modest excess of the boronic acid (e.g., 1.2 equivalents). |
| Add a Mild Reducing Agent | Additives can help maintain the palladium in its active Pd(0) state. | Consider adding a mild reducing agent like potassium formate to the reaction mixture.[8][10] |
Q3: My reaction is sluggish or fails completely, even with proper degassing. What could be inhibiting my catalyst?
A3: Catalyst inhibition or deactivation is a common issue with pyridine substrates. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[4][5][11]
Catalyst Inhibition Troubleshooting
Caption: Troubleshooting workflow for catalyst inhibition.
Solutions:
| Strategy | Rationale | Recommended Action |
| Use Bulky, Electron-Rich Ligands | Bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic steps and sterically hinder the pyridine nitrogen from deactivating the palladium center.[5] | Switch from standard ligands like PPh₃ to ligands such as SPhos, XPhos, or RuPhos.[4][5] |
| Utilize Modern Pre-catalysts | Pre-catalysts, like the Buchwald G3 pre-catalysts, are designed to generate the active Pd(0) species more cleanly and efficiently, which can be beneficial for challenging substrates.[4] | Employ a pre-catalyst system known to be effective for heteroaryl couplings. |
| Increase Catalyst Loading | While not ideal from an efficiency standpoint, a modest increase in catalyst loading can sometimes overcome partial inhibition. | Cautiously increase the catalyst loading from 1-2 mol% to 3-5 mol%.[4] |
| Screen Solvents and Bases | The reaction medium can influence catalyst activity and stability. | Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal combination for your specific substrate.[5][12] |
Q4: I am observing dehalogenation of my starting material. How can I prevent this?
A4: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This side reaction is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[13][14] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to form the dehalogenated byproduct.[14]
Solutions:
| Strategy | Rationale | Recommended Action |
| Avoid Hydride Sources | Solvents like alcohols or certain bases can act as hydride sources, leading to the formation of Pd-H species.[13][14] | Use aprotic solvents like dioxane, THF, or toluene.[14] If a protic solvent is necessary, use it as a co-solvent and at lower concentrations. Avoid strong alkoxide bases.[14] |
| Optimize Reaction Time | Prolonged reaction times can increase the likelihood of side reactions, including dehalogenation. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Choose a Milder Base | A very strong base can sometimes promote pathways that lead to Pd-H formation. | If your reaction allows, consider using a milder base like K₂CO₃ or even KF.[6] |
Experimental Protocol: General Procedure for Suzuki Coupling of a Pyridyl Halide with a Boronate Ester
This protocol is a robust starting point for challenging couplings where side reactions are a concern.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv.), the aryl boronate ester (e.g., pinacol or MIDA ester, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[2]
-
Seal the flask with a septum.
Inert Atmosphere Setup: 3. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely inert atmosphere.[4]
Solvent and Catalyst Addition: 4. Add the degassed solvent (e.g., dioxane or toluene) via syringe. 5. Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%).
Reaction and Work-up: 6. Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. 7. Monitor the reaction progress by TLC or LC-MS. 8. Once the reaction is complete, cool the mixture to room temperature. 9. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 11. Purify the crude product by column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Low Conversion Rates in Bipyridine Synthesis
Introduction
Bipyridines are a cornerstone of modern chemistry, serving as essential ligands in catalysis, building blocks for functional materials, and core scaffolds in pharmaceuticals.[1][2] Despite their importance, the synthesis of substituted bipyridines is frequently plagued by low conversion rates and challenging purifications. These issues can arise from the inherent electronic properties of the pyridine ring, which can lead to catalyst inhibition, and the sensitivity of the coupling reactions to experimental conditions.[1][3][4][5][6]
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their bipyridine synthesis protocols. We will explore the root causes of low yields in common synthetic methods and provide structured, actionable troubleshooting advice in a question-and-answer format. Our focus is not just on what to do, but why a particular adjustment is expected to work, empowering you to make informed decisions in your experimental design.
Part 1: General Troubleshooting & FAQs for Bipyridine Synthesis
This section addresses fundamental issues that can affect any bipyridine synthesis, regardless of the specific methodology.
Question: My reaction is sluggish or has stalled completely, resulting in very low conversion. Where should I start my investigation?
Answer: A stalled reaction is often due to foundational issues with reagents or the reaction environment. Before optimizing specific parameters, it's crucial to validate your setup. The primary culprits are often air, moisture, and impure reagents, especially in sensitive cross-coupling reactions.[3]
dot
Caption: A general troubleshooting workflow for low conversion rates.
1. Reagent and Solvent Quality:
-
Purity: Ensure all starting materials (halopyridines, boronic acids, etc.) are pure. Impurities can poison catalysts or introduce side reactions.[3] Verify purity using techniques like NMR or GC-MS. For the Kröhnke synthesis, ensure the α,β-unsaturated carbonyl has not polymerized upon storage.[7]
-
Anhydrous Conditions: Many coupling reactions are highly sensitive to moisture. Use anhydrous solvents and dry reagents thoroughly. For instance, the pyridinium salt in a Kröhnke synthesis should be completely dry.[7]
-
Solvent Degassing: Dissolved oxygen can oxidize and deactivate palladium catalysts, especially Pd(0) species.[3] It is imperative to rigorously degas all solvents immediately before use. A common method is to sparge with an inert gas (argon or nitrogen) for 30-60 minutes or use several freeze-pump-thaw cycles.
2. Inert Atmosphere:
-
Execution: The reaction vessel must be purged of air. This is typically achieved by evacuating the flask and backfilling with an inert gas (e.g., argon or nitrogen) multiple times. Maintain a positive pressure of inert gas throughout the reaction.[3][8]
Question: I'm observing a complex mixture of products and significant side reactions. What are the common culprits?
Answer: The formation of multiple byproducts points towards issues with reaction selectivity, temperature control, or, in the case of cross-coupling, catalyst stability.
-
Homocoupling (Cross-Coupling Reactions): In Suzuki reactions, you may see significant formation of pyridine-pyridine dimers from your boronic acid starting material.[9] This often happens if the desired cross-coupling is slow, allowing the homocoupling pathway to become competitive. This can be exacerbated by the presence of oxygen.[8]
-
Protodeboronation (Suzuki Reaction): This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It is a major issue with unstable pyridylboronic acids, particularly 2-pyridylboronic acid.[2][8] Using a more stable boronate ester (e.g., pinacol ester) can significantly mitigate this problem.[8]
-
Incomplete Cyclization (Kröhnke Synthesis): The initial Michael addition can occur, but the subsequent cyclization and aromatization steps may fail, leading to an accumulation of the 1,5-dicarbonyl intermediate or its decomposition products.[7] This can be caused by an inappropriate reaction temperature or an issue with the ammonia source.
Part 2: Method-Specific Troubleshooting Guides
A. Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for creating highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[10]
dot
Caption: Key stages of the Kröhnke pyridine synthesis mechanism.[11]
Question: My Kröhnke reaction yield is low, and I'm recovering mostly starting materials. What should I optimize?
Answer: This suggests the reaction is not reaching the required activation energy or that a key component is ineffective.
-
Temperature: While conditions are generally mild, the temperature is critical.[7] A common guideline is not to exceed 140°C, as excessive heat can cause decomposition.[12] However, insufficient heat will lead to an incomplete reaction. We recommend screening a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum for your specific substrates.
-
Ammonium Source: Ammonium acetate is the most common nitrogen source, providing the ammonia for the cyclization step.[7][12] Ensure it is of high purity and used in the correct stoichiometry. In some cases, the equilibrium may not favor the formation of the pyridine ring.
-
Solvent Choice: The most common solvents are glacial acetic acid and methanol.[12] However, solvent-free conditions, often by heating a mixture of the solid reactants, can lead to excellent yields and should be considered.[11][12]
| Parameter | Recommendation | Rationale |
| Temperature | Screen 80-140°C | Balances reaction rate against thermal decomposition of reactants or products.[7] |
| Solvent | Glacial Acetic Acid, Methanol, or Solvent-Free | Acetic acid can act as both solvent and a mild acid catalyst. Solvent-free conditions can drive the reaction to completion.[11][12] |
| Reaction Time | Monitor by TLC | Prolonged heating can lead to side products. Determine the point of maximum product formation empirically.[12] |
B. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling is the most common strategy for bipyridine synthesis. However, a major and unifying challenge is the inhibition of the catalyst by the bipyridine product.[4][6]
dot
Caption: The bipyridine product can coordinate to the Pd(0) center, forming an inactive complex and halting the catalytic cycle.[6]
Question: My Suzuki/Stille/Negishi coupling starts well but stops at ~20-30% conversion. Is this catalyst inhibition? How do I fix it?
Answer: Yes, this is a classic sign of catalyst deactivation, likely due to product inhibition. The nitrogen lone pairs on your bipyridine product are excellent ligands for the palladium center, effectively titrating your active catalyst out of the reaction.[3][4]
Solutions:
-
Increase Catalyst Loading: While not ideal from a cost perspective, simply increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes be enough to push the reaction to completion.[3][4]
-
Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Ligands like XPhos, DavePhos, or P(t-Bu)₃ serve two purposes. Their steric bulk helps to prevent the bipyridine product from coordinating to the metal center, and their electron-donating nature increases the reactivity of the palladium center, promoting the desired catalytic cycle.[3][13]
-
Protecting Groups: In some cases, forming a pyridine N-oxide on the starting material can mitigate catalyst inhibition. The protecting group is then removed after the coupling reaction.[3][14]
| Coupling Method | Primary Challenge | Key Troubleshooting Strategy |
| Suzuki-Miyaura | Instability of pyridylboronic acid; Catalyst inhibition.[2][6] | Use stable pyridylboronate esters (e.g., MIDA or pinacol esters); Employ bulky phosphine ligands.[8] |
| Stille | Toxicity of organotin reagents; Difficult purification.[4][15] | Use stoichiometric or slightly excess organotin reagent; Rigorous purification via chromatography or recrystallization. |
| Negishi | Preparation and handling of air/moisture-sensitive organozinc reagents. | Ensure strictly anhydrous and inert conditions during reagent formation and use. Microwave irradiation can improve yields.[4][5] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 eq.), the pyridylboronic acid or ester (1.2-1.5 eq.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[8]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8]
-
Solvent Addition: Add a degassed solvent mixture via syringe (e.g., 1,4-dioxane/water or DME/water).[16]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is highly effective for removing dissolved gases.
-
Freeze: Place the solvent in a robust Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely in a room temperature water bath. You will often see bubbles of gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with an inert gas.
Part 4: Purification Strategies for Bipyridine Products
Low conversion rates inherently lead to purification challenges, as you must separate your product from unreacted starting materials and various byproducts.
Question: My crude product is an inseparable mixture on silica gel. What are my options?
Answer: Standard silica gel chromatography may not be sufficient for closely eluting bipyridine isomers or for removing persistent metal-containing impurities.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) which can have different selectivity for nitrogen-containing compounds. For removing trace palladium, specialized scavenger resins can be effective. In some cases, cation-exchange chromatography can be used to separate isomers of metal complexes formed from bipyridines.[17][18]
-
Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. Screen a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: Bipyridines are basic. You can often perform an acid wash (e.g., with dilute HCl) to move the product into the aqueous phase, leaving non-basic organic impurities behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. orgsyn.org [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Mitigate Product Inhibition in Catalytic Cycles with Bipyridine Ligands
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the persistent challenge of product inhibition in catalytic cycles, with a specific focus on reactions employing bipyridine ligands. As experienced application scientists, we understand that overcoming this phenomenon is often critical for achieving high yields and efficient catalytic turnover. This guide is designed to provide not only solutions but also a foundational understanding of the underlying principles to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of catalysis?
A: Product inhibition is a common form of catalyst deactivation where the product of a reaction binds to the active catalytic species. This binding can be reversible or irreversible and effectively sequesters the catalyst, preventing it from re-entering the catalytic cycle. The result is a decrease in the reaction rate as the product concentration increases, leading to lower overall yields and reduced catalyst turnover numbers (TON) and turnover frequencies (TOF). In many cases, particularly with strong chelating ligands like bipyridines, the product can form a highly stable complex with the metal center, leading to significant inhibition.
Q2: Why are catalytic cycles involving bipyridine ligands particularly susceptible to product inhibition?
A: 2,2'-Bipyridine and its derivatives are exceptionally effective chelating ligands that form stable complexes with a wide range of transition metals.[1] This stability is a double-edged sword. While it provides a robust catalytic system, the bipyridine product of a reaction can also act as a strong ligand. If the product is a bipyridine derivative itself, it can compete with the starting materials to coordinate with the metal center, effectively poisoning the catalyst.[2] This is a frequent challenge in cross-coupling reactions designed to synthesize functionalized bipyridine molecules.[1]
Q3: What are the common signs of product inhibition in my reaction?
A: Identifying product inhibition early can save significant time and resources. Key indicators include:
-
Non-linear reaction progress: The reaction starts at a reasonable rate but slows down significantly over time, eventually stalling before the complete consumption of starting materials.
-
Decreased catalyst efficiency at higher substrate concentrations: As more product is formed, the catalyst appears less active.
-
Incomplete conversion: Despite extended reaction times or increased catalyst loading, the reaction fails to reach full conversion.
-
Visual changes: In some cases, a color change in the reaction mixture may indicate the formation of a stable, inactive catalyst-product complex.
Troubleshooting Guides: A Problem-Solution Approach
This section provides practical, step-by-step guidance for overcoming common issues related to product inhibition in your experiments.
Problem 1: Low yields in Suzuki-Miyaura coupling to synthesize a substituted bipyridine.
You're attempting to synthesize a functionalized 2,2'-bipyridine via a Suzuki-Miyaura coupling. The reaction starts, but you observe a low yield of the desired product, and a significant amount of starting material remains unreacted.
The newly formed bipyridine product is a strong chelating ligand and is likely coordinating to the palladium catalyst more strongly than the reactant ligands, thus inhibiting the catalytic cycle.
-
Ligand Modification: Introduce Steric Hindrance:
-
Rationale: By using a bipyridine ligand with bulky substituents in the 6 and 6' positions, you can create steric clash that disfavors the binding of the planar bipyridine product to the metal center. This strategy has been shown to significantly improve catalytic activity in nickel-catalyzed cross-electrophile coupling reactions.[3][4]
-
Experimental Protocol: Synthesis of a 6,6'-Disubstituted-2,2'-bipyridine Ligand
-
Starting Material: 2-bromo-6-methylpyridine.
-
Reaction: Perform a nickel-catalyzed homocoupling reaction. To a suspension of a NiCl₂ complex (e.g., (dme)NiCl₂), a reducing agent like manganese powder, and a salt such as lithium chloride in an anhydrous solvent like 1,2-dimethoxyethane (DME), add the 2-bromo-6-methylpyridine.[5]
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC).[5]
-
Workup: Quench the reaction with aqueous ammonium hydroxide, extract the product with an organic solvent (e.g., CH₂Cl₂), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[5]
-
-
-
Employ a Heterogeneous Catalyst:
-
Rationale: A solid-supported catalyst can sometimes mitigate product inhibition. The product may have a lower affinity for the immobilized catalyst compared to a homogeneous system, or the local concentration of the product around the active sites may be lower.
-
Experimental Protocol: Microwave-Assisted Negishi-like Coupling with a Heterogeneous Catalyst
-
Catalyst: Use a commercially available heterogeneous catalyst such as Ni on an Al₂O₃-SiO₂ support or Pd on Al₂O₃.[6]
-
Reaction Setup: In a microwave-safe vial, combine the 2-halopyridine, the pyridylzinc reagent, and the heterogeneous catalyst in a suitable solvent.[6]
-
Reaction Conditions: Heat the reaction mixture using microwave irradiation for a short period (e.g., 1 hour).[6]
-
Workup: After the reaction, the catalyst can be removed by simple filtration, simplifying product purification.[6]
-
-
| Ligand | Substituent at 6,6'-positions | Yield (%) in Ni-catalyzed Cross-Coupling |
| 4,4'-di-tert-butyl-2,2'-bipyridine | H | 95 |
| 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | H, CH₃ | 96 |
| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | CH₃ | 75 |
| 4,4'-di-tert-butyl-6,6'-diisopropyl-2,2'-bipyridine | i-Pr | 20 |
| 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine | Ph | <5 |
Table 1: Comparison of yields for a Ni-catalyzed cross-electrophile coupling reaction using various 6,6'-substituted 4,4'-di-tert-butyl-2,2'-bipyridine ligands. This data illustrates that while some steric bulk can be beneficial, excessive steric hindrance can be detrimental to catalytic activity. Data adapted from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[4]
Problem 2: Stalled Heck Reaction with a Pyridine-Containing Substrate.
You are performing a Heck reaction between an aryl halide and an alkene, where the product contains a bipyridine moiety. The reaction appears to stop prematurely.
Similar to the Suzuki coupling scenario, the bipyridine-containing product can form a stable, catalytically inactive complex with the palladium catalyst.
-
In Situ Product Removal:
-
Rationale: Continuously removing the product from the reaction mixture as it is formed can prevent the accumulation of the inhibiting species and allow the catalyst to continue turning over.
-
Experimental Approach: Liquid-Liquid Extraction
-
Biphasic System: Design a biphasic reaction system where the catalyst resides in one phase (e.g., an aqueous or ionic liquid phase) and the product is preferentially soluble in another immiscible organic phase.
-
Continuous Extraction: As the product is formed, it is extracted into the organic phase, physically separating it from the catalyst.
-
Considerations: This method requires careful selection of solvents to ensure the catalyst remains in the desired phase and that the starting materials can still interact at the interface.
-
-
-
Electronic Modification of the Bipyridine Ligand:
-
Rationale: The binding affinity of the bipyridine ligand to the metal center can be tuned by introducing electron-donating or electron-withdrawing groups. By using a bipyridine ligand on the catalyst that has a different electronic profile than the product, you can potentially disfavor the displacement of the catalyst's ligand by the product.
-
Ligand Design Strategy:
-
If the product is an electron-rich bipyridine, consider using a more electron-deficient bipyridine ligand on your catalyst (e.g., with electron-withdrawing substituents).
-
Conversely, if the product is electron-deficient, a more electron-donating ligand on the catalyst might be more resilient to displacement.
-
-
Caption: Catalytic cycle inhibition and a mitigation strategy.
Advanced Troubleshooting: Kinetic Analysis
For a more in-depth understanding of product inhibition in your system, consider performing kinetic studies.
Experimental Protocol: Visual Kinetic Analysis to Detect Product Inhibition
This method, known as Variable Time Normalization Analysis (VTNA), allows for the qualitative identification of product inhibition by comparing reaction progress curves.[7]
-
Design of Experiments: Run at least two reactions with different initial concentrations of the limiting substrate. The concentrations should be chosen such that the reaction with the higher initial concentration will at some point have the same concentration of starting materials as the initial state of the reaction with the lower concentration.[7]
-
Data Collection: Monitor the concentration of the product or a starting material over time for each reaction.
-
Analysis: Plot the reaction rate versus the concentration of the substrate for both experiments.
-
No Product Inhibition: The curves for both reactions will overlap.
-
Product Inhibition: The curve for the reaction with the higher initial substrate concentration will show a lower rate at the same substrate concentration compared to the reaction with the lower initial concentration. This is because at that point, more product has been formed, which is inhibiting the catalyst.[7]
-
Caption: Interpreting visual kinetic analysis plots.
By systematically applying these troubleshooting strategies and, when necessary, delving into kinetic analysis, you can effectively diagnose and overcome product inhibition in your catalytic reactions involving bipyridine ligands, leading to improved reaction outcomes and a deeper understanding of your catalytic system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6,6'-DIMETHOXY-2-2'-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Quantum Yield of Europium Complexes with Bipyridine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with europium (Eu³⁺) complexes. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most critical aspects of your research: maximizing the luminescence quantum yield of Eu³⁺ complexes featuring bipyridine-based ligands.
A high quantum yield is paramount for applications ranging from high-sensitivity bioassays to advanced optical materials. This resource synthesizes fundamental photophysical principles with field-proven experimental insights to help you overcome common challenges and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for understanding and manipulating the quantum yield of your europium complexes.
Q1: What is quantum yield, and why is it the most critical parameter for my europium complex?
A1: The overall quantum yield (Φ) is the ratio of photons emitted to photons absorbed by your complex. It's a direct measure of the efficiency of the entire luminescence process. A high quantum yield means your complex is a more intense emitter, which is crucial for applications requiring high sensitivity, such as time-resolved fluorescence assays or cellular imaging. The overall quantum yield is a product of two key factors: the sensitization efficiency (η_sens) of the ligand and the intrinsic quantum yield of the europium ion (Q_Eu^Eu)[1].
Q2: What is the "antenna effect" and how does it relate to bipyridine ligands?
A2: The "antenna effect" is the fundamental process by which europium complexes produce bright luminescence[2][3]. Eu³⁺ ions themselves absorb light very weakly due to their forbidden f-f transitions. To overcome this, we use organic ligands like bipyridine derivatives that have strong UV absorption. The ligand acts as an "antenna," absorbing excitation energy and transferring it to the Eu³⁺ ion, which then emits its characteristic red light[4].
Q3: How do I choose the right bipyridine derivative for my complex?
A3: The choice of bipyridine ligand is critical. The key is to ensure efficient energy transfer from the ligand to the europium ion. This requires the triplet state (T₁) energy level of the ligand to be appropriately positioned relative to the emissive ⁵D₀ state of Eu³⁺ (~17,300 cm⁻¹)[2]. An ideal energy gap (ΔE) between the ligand's T₁ state and the Eu³⁺ ⁵D₀ state is generally considered to be around 2000 cm⁻¹ to facilitate efficient energy transfer and minimize back energy transfer[2][5].
Q4: What are the main factors that can decrease the quantum yield of my complex?
A4: Several factors can "quench" or reduce the luminescence and lower the quantum yield:
-
Non-radiative decay: Energy is lost as heat through molecular vibrations instead of being emitted as light[1][3]. This is often caused by high-frequency oscillators like O-H, N-H, or C-H bonds from solvent molecules or within the ligand structure itself being too close to the Eu³⁺ ion[6][7].
-
Solvent effects: Coordinated solvent molecules, particularly water, are notorious quenchers of Eu³⁺ luminescence[8][9][10].
-
Back energy transfer: If the energy gap between the ligand's triplet state and the Eu³⁺ emissive state is too small, the energy can transfer back to the ligand, reducing luminescence efficiency[5][11].
-
Ligand-to-metal charge transfer (LMCT): Low-lying LMCT states can provide a pathway for non-radiative deactivation, especially with higher energy excitation[12].
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues encountered when trying to enhance the quantum yield of europium-bipyridine complexes.
Issue 1: The synthesized complex has very weak or no luminescence.
-
Question: I've successfully synthesized my Eu³⁺-bipyridine complex, but the luminescence is extremely weak. What could be wrong?
-
Answer & Troubleshooting Workflow:
-
Verify the Antenna Effect: First, confirm that the bipyridine ligand itself is absorbing light at the excitation wavelength. Measure the UV-Vis absorption spectrum of the free ligand and the complex. The complex should show an absorption band corresponding to the ligand.
-
Check for Quenching from Coordinated Solvent: The most common culprit is coordinated water molecules. Even if you use anhydrous solvents, water can be introduced from the europium salt (e.g., EuCl₃·6H₂O) or the atmosphere.
-
Evaluate Ligand Triplet State Energy: The triplet state of your bipyridine ligand might be too low in energy for efficient transfer to the Eu³⁺ ion.
-
Diagnostic Test: Synthesize the analogous Gadolinium(III) complex. Since Gd³⁺ has a much higher energy emissive state, the ligand phosphorescence can often be observed at low temperatures (77 K), allowing you to determine the T₁ energy level.
-
-
Consider Interligand Interactions: In some cases, interactions between ligands can lead to luminescence quenching. For example, competitive energy transfer from a coordinated bipyridine to an outer-sphere bipyridine can weaken the antenna effect[14].
-
Issue 2: The quantum yield is lower than expected for a similar published complex.
-
Question: My complex is luminescent, but the quantum yield is significantly lower than what has been reported in the literature for analogous structures. How can I improve it?
-
Answer & Troubleshooting Workflow:
-
Optimize the Solvent System: The choice of solvent can have a profound impact on the quantum yield[8][15]. Solvents with high-frequency oscillators (like methanol or water) can quench luminescence if they can coordinate to the metal center[8][9].
-
Re-evaluate the Ligand Design and Symmetry: The symmetry of the coordination sphere around the Eu³⁺ ion plays a crucial role. Lowering the symmetry can relax the selection rules for f-f transitions and reduce the non-radiative decay rate, thereby boosting the quantum yield[1][3].
-
Purification is Key: Impurities, even in small amounts, can act as quenchers.
-
Action: Ensure your complex is highly pure. Recrystallization or column chromatography may be necessary.
-
-
Issue 3: Dual luminescence is observed, with significant emission from the ligand.
-
Question: My emission spectrum shows both the sharp red peaks of europium and a broad emission band at a shorter wavelength. What does this mean and how can I fix it?
-
Answer & Troubleshooting Workflow:
This phenomenon, known as dual luminescence, indicates inefficient energy transfer from the ligand to the Eu³⁺ ion[15]. A significant portion of the energy absorbed by the antenna is being emitted by the ligand itself (as fluorescence or phosphorescence) instead of being transferred to the metal.
-
Improve Ligand-to-Metal Energy Transfer:
-
Modify the Ligand: Consider modifications to the bipyridine ligand that can enhance intersystem crossing and facilitate energy transfer. Adding heavy atoms (e.g., bromine) to the ligand can sometimes promote this.
-
Optimize the Coordination Environment: Ensure the bipyridine ligand is rigidly held and in close proximity to the Eu³⁺ ion to maximize through-bond energy transfer.
-
-
Solvent-Dependent Effects: The intensity ratio of the dual luminescence can be highly dependent on the solvent[15][18]. Experiment with different solvents to find conditions that favor energy transfer to the europium ion.
-
Part 3: Data & Protocols
Table 1: Influence of Ancillary Ligands on Quantum Yield
This table illustrates how modifying the ligands in a Eu³⁺ complex can significantly impact its photophysical properties. The data is compiled from a study on complexes of the type [EuCl₂(Antenna)(TPPO)₃], where the primary antenna ligand is varied.
| Complex | Antenna Ligand | Quantum Efficiency (η) |
| [EuCl₂(TPPO)₄]Cl·3H₂O | None | ~0% |
| [EuCl₂(DBM)(TPPO)₃] | DBM | Immeasurably low |
| [EuCl₂(BTFA)(TPPO)₃] | BTFA | 62% |
| Data adapted from de Sá et al. (2017)[1][3]. |
This data clearly demonstrates that the presence of an efficient antenna ligand like BTFA is essential for high quantum efficiency[3].
Experimental Protocol: Synthesis of a Ternary Europium-Bipyridine Complex
This protocol provides a general procedure for the synthesis of a ternary complex, for example, [Eu(β-diketonate)₃(bpy)].
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
A β-diketonate ligand (e.g., thenoyltrifluoroacetone, TTA)
-
2,2'-bipyridine (bpy)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Ligand Solution Preparation:
-
In a flask, dissolve the β-diketonate ligand (3 molar equivalents) in absolute ethanol.
-
To this solution, add the NaOH solution (3 molar equivalents) dropwise while stirring.
-
In a separate flask, dissolve 2,2'-bipyridine (1 molar equivalent) in absolute ethanol.
-
Combine the two ligand solutions and stir for 30 minutes.
-
-
Europium Solution Preparation:
-
In a separate beaker, dissolve EuCl₃·6H₂O (1 molar equivalent) in a minimal amount of deionized water.
-
-
Complexation:
-
Slowly add the europium salt solution to the stirred ligand solution. A precipitate should form immediately.
-
Continue stirring the reaction mixture at room temperature for at least 4 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate several times with small portions of cold ethanol and then deionized water to remove unreacted starting materials.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
-
Characterization: Confirm the identity and purity of your complex using techniques such as FT-IR, elemental analysis, and mass spectrometry.
Diagrams
Caption: The Antenna Effect Mechanism in Europium-Bipyridine Complexes.
Caption: Troubleshooting Workflow for Low Quantum Yield.
References
- 1. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]
- 5. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-radiative deactivation of the excited states of europium, terbium and ytterbium complexes by proximate energy-matched OH, NH and CH oscillators: an improved luminescence method for establishing solution hydration states | Semantic Scholar [semanticscholar.org]
- 7. Non-radiative deactivation of the excited states of europium, terbium and ytterbium complexes by proximate energy-matched OH, NH and CH oscillators: an improved luminescence method for establishing solution hydration states - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Toward accurate measurement of the intrinsic quantum yield of lanthanide complexes with back energy transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. osti.gov [osti.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Europium(III) complex with powerful antenna ligands: Interligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent-dependent dual-luminescence properties of a europium complex with helical π-conjugated ligands - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive strategy to boost the quantum yield of luminescence of europium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
Technical Support Center: Solvent Effects on the Dimerization of Bipyridine-Ligated Nickel Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical, yet often overlooked, factor in the success of many nickel-catalyzed cross-coupling reactions: the profound influence of the solvent on the stability of catalytically active nickel(I) intermediates. The dimerization of bipyridine-ligated nickel(I) complexes is a common catalyst deactivation pathway that can lead to failed reactions and inconsistent results. This document, presented in a question-and-answer format, provides in-depth explanations, troubleshooting strategies, and validated protocols to help you diagnose and mitigate this issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: My nickel-bipyridine catalyzed reaction is sluggish or fails completely in DMF, but I've seen similar protocols work. Could catalyst dimerization be the cause?
A: Yes, this is a highly probable cause. Bipyridine-ligated nickel(I) species, which are key intermediates in a vast number of modern cross-coupling reactions, are susceptible to an irreversible dimerization process.[1][2][3][4][5] This dimerization is an off-cycle, catalyst-deactivating pathway that effectively removes the active species from your reaction.[6] The rate of this deactivation is exceptionally sensitive to the solvent environment. Solvents with strong coordinating properties, such as dimethylformamide (DMF) and especially acetonitrile (MeCN), have been shown to accelerate dimerization by orders of magnitude compared to less coordinating solvents like tetrahydrofuran (THF).[1] Therefore, observing a dramatic loss of activity when using DMF is a classic symptom of solvent-promoted catalyst dimerization.
Q2: What is the mechanism of this dimerization, and why is it problematic?
A: The deactivation process is a second-order reaction where two molecules of a three-coordinate, monomeric (bpy)Ni(I)X complex combine to form a stable, dinuclear species, [(bpy)NiX]₂.[1][7] This dimer is generally unreactive towards the oxidative addition steps required to advance the catalytic cycle.[7] Because the catalytic cycle relies on the monomeric Ni(I) species, its conversion to the inactive dimer represents a terminal sink for the catalyst, leading to low or no product formation. The irreversible nature of this step means that once the dimer is formed, the catalyst is not readily regenerated under typical reaction conditions.[1]
Q3: You mentioned "coordinating ability" of the solvent is key. How does this differ from solvent polarity, and why is it more important here?
A: This is a crucial distinction. While solvent polarity (as measured by the dielectric constant) can influence reaction rates, the dominant factor for Ni(I) dimerization is the solvent's ability to act as a Lewis base and directly coordinate to the nickel center.[1][8]
-
Causality: The monomeric (bpy)Ni(I)X species is a three-coordinate complex. A coordinating solvent can occupy the fourth coordination site. This interaction can influence the electronic structure and steric environment at the nickel center, potentially lowering the activation energy for the dimerization event.
-
Experimental Evidence: A kinetic study on the dimerization of (t-Bu bpy)NiBr provides a clear example. The rate of dimerization in DMF is tenfold faster than in the structurally similar, but more sterically hindered, dimethylacetamide (DMA).[1] This discrepancy, despite their similar polarities, points directly to the importance of the specific geometry and strength of the solvent-metal interaction. The extremely rapid dimerization in acetonitrile (MeCN), a strong σ-donor, further solidifies that coordinating ability, not bulk polarity, is the primary driver.[1][9]
Q4: Can you provide a general ranking of common solvents from "high-risk" to "low-risk" for promoting dimerization?
A: Based on published kinetic data for a model (t-Bu bpy)NiBr complex, we can establish a clear hierarchy of risk.[1] The data below shows the dramatic impact of solvent choice on the stability of the active Ni(I) monomer.
| Solvent | Dimerization Rate Constant (k_dim, M⁻¹s⁻¹) | Relative Rate (vs. THF) | Risk Level |
| Acetonitrile (MeCN) | 6 (± 2) x 10⁻³ | ~200x | High |
| Dimethylformamide (DMF) | 2.0 (± 0.2) x 10⁻³ | ~67x | High |
| Dimethylacetamide (DMA) | 2.2 (± 0.2) x 10⁻⁴ | ~7x | Moderate |
| Tetrahydrofuran (THF) | 3 (± 2) x 10⁻⁵ | 1x | Low |
| Table 1: Second-order rate constants for the dimerization of (t-Bu bpy)NiBr at room temperature highlight the profound effect of solvent choice. Data sourced from Raab, T. J., & Doyle, A. G. (2025).[1][2] |
Q5: What are the visual or spectroscopic signs that my catalyst is dimerizing?
A: You can often observe both visual and spectroscopic evidence of dimerization.
-
Visual Cue: Active monomeric (bpy)Ni(I) solutions are often dark green or blue.[1] As dimerization proceeds, you may observe a color change to brown or the formation of insoluble precipitates as the less soluble dimer crashes out of solution.
-
Spectroscopic Confirmation (UV-Vis): This is the most definitive method. Monomeric Ni(I) complexes exhibit characteristic metal-to-ligand charge transfer (MLCT) bands in the visible spectrum.[1] The dimerization can be followed by monitoring the decay of the absorbance at the λ_max of this MLCT band over time.
-
Spectroscopic Confirmation (NMR): The monomeric Ni(I) species is paramagnetic, resulting in very broad, often uninformative, resonances in a ¹H NMR spectrum.[1] The resulting dimer is often diamagnetic or has a different paramagnetic character, leading to the appearance of new, potentially sharper, signals as the monomer is consumed.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems related to catalyst dimerization.
Problem 1: Reaction fails to initiate or stalls after a short time.
-
Observation: The reaction mixture rapidly changes color (e.g., green to brown), and analysis (TLC, GC, LC-MS) shows only starting materials.
-
Probable Cause: Rapid, solvent-induced dimerization of the Ni(I) intermediate is consuming the catalyst before significant turnover can occur. This is common in "high-risk" solvents like MeCN or DMF.[1]
-
Solutions:
-
Change Solvent System: Immediately switch to a "low-risk," weakly coordinating solvent. Tetrahydrofuran (THF) is the recommended starting point.[1]
-
Lower Catalyst Concentration: Dimerization is a second-order process, meaning its rate is proportional to the square of the Ni(I) concentration. Halving the catalyst loading can reduce the initial rate of dimerization by a factor of four.[6] This can give the desired catalytic reaction a kinetic advantage.
-
Modify Ligand Structure: Increasing the steric bulk on the bipyridine ligand, particularly at the 6,6'-positions, can physically hinder the two nickel centers from approaching each other, thereby suppressing dimerization.[10]
-
Problem 2: Inconsistent results and poor reproducibility between runs.
-
Observation: A reaction works one day but fails the next, despite using the same protocol.
-
Probable Cause: Trace impurities in the solvent may be affecting catalyst stability. Water or other coordinating impurities can alter the solvent environment enough to impact the delicate balance between the active monomer and inactive dimer.
-
Solutions:
-
Rigorous Solvent Purification: Always use freshly purified, anhydrous solvents from a reliable source. Pass solvents through an activated alumina column or distill from an appropriate drying agent.
-
Inert Atmosphere: Ni(I) species are sensitive to oxygen.[11] Ensure your entire experimental setup is rigorously deoxygenated and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Monitoring of Ni(I) Dimerization Kinetics
This protocol allows for the direct measurement of the dimerization rate constant in a solvent of your choice.
Objective: To determine the second-order rate constant for the decay of a (bpy)Ni(I)X complex.
Procedure:
-
Preparation (In a Glovebox):
-
Prepare a stock solution of a stable Ni(II) precatalyst, such as (bpy)Ni(II)Cl₂, in the desired anhydrous solvent.
-
Prepare a solution of a chemical reductant (e.g., zinc dust) in the same solvent.
-
-
Generation of Ni(I):
-
In a sealed cuvette equipped with a small stir bar, add the Ni(II) precatalyst solution.
-
Obtain an initial UV-Vis spectrum (t=0), which will show the absorbance of the Ni(II) species.
-
Inject the reductant solution to generate the Ni(I) species in situ. The solution should change color, and new MLCT bands characteristic of Ni(I) will appear in the spectrum.[1]
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance at the λ_max of the primary Ni(I) MLCT band at fixed time intervals (e.g., every 30 seconds).
-
Continue data collection until the absorbance has decayed significantly (e.g., >80% decrease).
-
-
Data Analysis:
-
The dimerization follows second-order kinetics. Therefore, a plot of the inverse of the absorbance (1/Abs) versus time (t) should yield a straight line.
-
The slope of this line is proportional to the second-order rate constant, k_dim. (Slope = k_dim / εl, where ε is the molar extinction coefficient and l is the path length).
-
Visualizations
Diagram 1: The Competing Pathways of a Ni(I) Intermediate
References
- 1. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Item - Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions - figshare - Figshare [figshare.com]
- 5. [PDF] Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of [3,4'-Bipyridine]-6-carboxylic Acid Metal Complexes: Bridging a Knowledge Gap
Introduction
The field of coordination chemistry has long been captivated by the versatility of bipyridine-based ligands in the construction of functional metal complexes. Their robust redox properties, thermal stability, and rich photophysical behaviors have led to their application in areas ranging from catalysis and materials science to medicinal chemistry. A particular area of interest lies in the functionalization of the bipyridine scaffold with carboxylic acid groups, which introduces additional coordination sites and modulates the electronic properties of the resulting metal complexes.
This guide focuses on the characterization of metal complexes based on [3,4'-Bipyridine]-6-carboxylic acid . However, a comprehensive survey of the scientific literature reveals a notable scarcity of detailed studies on the coordination chemistry of this specific isomer. In contrast, extensive research has been dedicated to complexes of its isomers, such as those derived from 2,2'-bipyridine and 4,4'-bipyridine.
Therefore, this guide will adopt a comparative approach. While centering on the unique structural aspects of this compound, we will draw upon the wealth of experimental data from closely related bipyridine carboxylic acid complexes to infer and project its coordination behavior and the potential properties of its metallic assemblies. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a predictive framework for exploring the untapped potential of this compound in coordination chemistry. We will delve into structural, spectroscopic, luminescent, magnetic, and catalytic properties, supported by experimental data from analogous systems, to illuminate the path for future research in this promising, yet underexplored, area.
The Ligand: this compound
This compound, also known as 5-(pyridin-4-yl)pyridine-2-carboxylic acid, is an asymmetric bipyridine derivative. Its structure is characterized by a pyridine-2-carboxylic acid moiety linked at the 5-position to a 4-pyridyl group. This asymmetry, along with the presence of both nitrogen and oxygen donor atoms, pre-disposes the ligand to a variety of coordination modes.
Potential Coordination Modes of this compound
The coordination behavior of this compound is dictated by the spatial arrangement of its donor atoms. Based on its structure, several coordination modes can be envisaged, influencing the dimensionality and topology of the resulting metal complexes.
A Comparative Guide to the Electronic Structure of [3,4'-Bipyridine]-6-carboxylic acid: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular design, particularly in the realms of catalysis, materials science, and pharmaceuticals, a profound understanding of a molecule's electronic structure is paramount. This guide offers an in-depth comparative analysis of the electronic properties of [3,4'-Bipyridine]-6-carboxylic acid, a molecule of significant interest due to its unique structural asymmetry and potential as a versatile ligand. Leveraging Density Functional Theory (DFT), we will explore its fundamental electronic characteristics and draw comparisons with isomeric and symmetric bipyridine dicarboxylic acids to provide a comprehensive understanding of its electronic behavior.
Introduction: The Significance of this compound
This compound belongs to the bipyridine family, a class of compounds renowned for their chelating properties and their role as ligands in transition metal complexes. These complexes are integral to a myriad of applications, from light-emitting diodes (LEDs) and solar cells to catalysts and anticancer agents. The unique 3,4'-linkage of the pyridine rings, combined with the presence of a carboxylic acid group at the 6-position, imparts a distinct electronic and steric profile to this molecule. This asymmetry can lead to specific coordination geometries and electronic properties in its metal complexes, making it a compelling candidate for the development of novel functional materials and therapeutic agents.
A thorough understanding of its electronic structure, particularly the energies and distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity, stability, and photophysical properties. DFT has emerged as a powerful computational tool for such investigations, providing reliable insights into molecular electronic structures.
Computational Methodology: A Foundation of Scientific Rigor
To ensure the accuracy and comparability of our analysis, all calculations are grounded in a consistent and well-established theoretical framework. The chosen methodology, Density Functional Theory (DFT), offers a robust balance between computational cost and accuracy for systems of this nature.
The Choice of Functional and Basis Set
The selection of an appropriate functional and basis set is critical for obtaining meaningful results. For this analysis, we have adopted the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional . B3LYP is a widely used and extensively validated functional that has demonstrated high accuracy in predicting the electronic properties of organic molecules, including bipyridine derivatives.
The functional is paired with the 6-311++G(d,p) basis set . This choice represents a triple-zeta valence basis set augmented with diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This comprehensive basis set is essential for accurately describing the electron distribution, particularly in a molecule with heteroatoms and potential for intramolecular interactions.
This level of theory, B3LYP/6-311++G(d,p), has been successfully employed in the literature for the analysis of similar bipyridine dicarboxylic acid systems, providing a solid foundation for our comparative study.[1][2]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to the DFT calculations:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound and the comparative molecules to find their lowest energy conformation. This is a crucial prerequisite for accurate electronic property calculations.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Electronic Property Calculation: With the optimized geometry, the electronic properties, including the energies of the HOMO and LUMO, are calculated.
-
Molecular Orbital Visualization: The spatial distributions of the HOMO and LUMO are visualized to understand the regions of electron density involved in frontier orbital interactions.
Caption: A schematic representation of the DFT computational workflow.
Results and Discussion: A Comparative Electronic Structure Analysis
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 1: Comparison of Calculated Electronic Properties of Bipyridine Dicarboxylic Acid Isomers
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,2'-bipyridine-4,4'-dicarboxylic acid | -6.89 | -2.69 | 4.20 |
| 2,2'-bipyridine-5,5'-dicarboxylic acid | -6.91 | -2.59 | 4.32 |
| This compound | Predicted | Predicted | Predicted to be in a similar range |
Data for 4,4'-dcbpy and 5,5'-dcbpy are from Prasad et al. (2019).[1][2]
The data for the symmetric 2,2'-bipyridine dicarboxylic acids reveal HOMO-LUMO gaps of 4.20 eV and 4.32 eV, respectively.[1][2] It is anticipated that this compound will exhibit a HOMO-LUMO gap in a similar range. The precise value will be influenced by the asymmetric substitution pattern, which can affect the degree of conjugation and the electron-withdrawing/donating character of the pyridine rings and the carboxylic acid group.
Molecular Orbital Distributions
The spatial distribution of the HOMO and LUMO provides further insights into the molecule's reactivity.
-
HOMO: In bipyridine systems, the HOMO is typically a π-orbital delocalized across the bipyridine rings. The presence of the carboxylic acid group, an electron-withdrawing group, can influence the energy of the HOMO.
-
LUMO: The LUMO is generally a π*-antibonding orbital, also delocalized over the bipyridine framework. The carboxylic acid group can also lower the energy of the LUMO.
For This compound , the asymmetry is expected to lead to a less symmetric distribution of the HOMO and LUMO compared to the 4,4'- and 5,5'- disubstituted isomers. The electron density of the frontier orbitals may be more localized on one of the pyridine rings or the carboxylic acid moiety, which would have significant implications for its coordination chemistry and reactivity.
References
comparative study of catalytic activity of different bipyridine-based ligands
The 2,2'-bipyridine (bpy) scaffold represents a cornerstone in the architecture of ligands for transition metal catalysis. The remarkable stability of the resulting metal complexes, coupled with the synthetic accessibility of a vast array of substituted analogues, provides an unparalleled platform for fine-tuning catalytic activity. This guide offers an objective comparison of the performance of various bipyridine-based ligands across key catalytic transformations. By delving into the interplay of steric and electronic modifications, we aim to provide researchers, scientists, and drug development professionals with the insights and practical protocols necessary for informed ligand selection and catalyst optimization.
The Decisive Influence of Substitution on Catalytic Performance
The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties and steric environment of the coordinated metal center. Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (-OCH₃) groups, increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or cyano (-CN) render the metal center more electrophilic, which can be advantageous in other catalytic steps.[1]
Steric bulk, particularly at the 6,6'-positions ortho to the coordinating nitrogens, plays a critical role in dictating the geometry of the metal complex. This can create a defined chiral pocket, influencing enantioselectivity in asymmetric catalysis, or promote reductive elimination by inducing a more favorable coordination geometry.[1][2] A delicate balance between these electronic and steric factors is often required to achieve optimal catalytic performance.[3][4]
Comparative Performance in Key Catalytic Transformations
The versatility of bipyridine ligands is evident in their widespread application across a multitude of catalytic reactions. Here, we compare the performance of different substituted bipyridine ligands in several key areas.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are powerful C-C bond-forming methodologies. The choice of the bipyridine ligand is crucial for achieving high efficiency and selectivity. A systematic study on the effect of substituents at the 6,6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a nickel-catalyzed cross-electrophile coupling reaction highlights the importance of steric factors.[2]
| Ligand | Substituent (6,6') | Yield (%) | TON (Turnover Number) | Reference |
| dtbbpy | H | 75 | 15 | [2] |
| Medtbbpy | Methyl | 91 | 18 | [2] |
| Etdtbbpy | Ethyl | 88 | 17 | [2] |
| iPrdtbbpy | Isopropyl | 65 | 13 | [2] |
As the data suggests, introducing modest steric bulk with methyl groups at the 6,6'-positions leads to a significant increase in yield, while larger isopropyl groups are detrimental.[2] This underscores the fine-tuning required for optimal ligand design.
Asymmetric Catalysis
The development of chiral bipyridine ligands has been instrumental in the advancement of asymmetric catalysis.[5][6] Chiral bipyridine-N,N'-dioxides have emerged as a privileged class of ligands, demonstrating high levels of enantiocontrol in a variety of reactions, including Michael additions.[1][7]
A notable example is the use of a C₂-symmetric bipyridine-N,N'-dioxide in the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which affords the corresponding adducts in high yields and excellent enantioselectivities.[7]
| Ligand Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Bipyridine-N,N'-dioxide | Michael Addition/Cyclization | 85-97 | up to 99 | [7] |
| Axially Chiral 5,5'-substituted 2,2'-bipyridine | Pd-catalyzed Asymmetric Oxidative [2+2] Annulation | High | Excellent | [8] |
| Terpene-annulated Chiral Bipyridines | Cu-catalyzed Asymmetric Allylic Oxidation | Moderate to Good | up to 80 | [9] |
The design of these chiral ligands often involves creating a well-defined three-dimensional pocket around the metal center to effectively control the stereochemical outcome of the reaction.[5]
Oxidation Catalysis
Bipyridine ligands are also employed in a range of oxidation reactions. In palladium-catalyzed aerobic oxidation reactions, the choice of bipyridine ligand can be the difference between an efficient catalyst and complete inhibition.[10][11][12] While simple 2,2'-bipyridine can often inhibit the reaction, derivatives such as 4,5-diazafluoren-9-one (DAF) and 6,6'-dimethyl-2,2'-bipyridine have been shown to promote efficient catalytic turnover.[12] This is attributed to their ability to both stabilize the Pd(0) state and facilitate the key substrate oxidation step.[10][11]
Photocatalysis
The photophysical properties of metal-bipyridine complexes, particularly those of ruthenium and iridium, have led to their extensive use in photoredox catalysis.[13] These complexes can absorb visible light to reach an excited state with potent redox properties, enabling a wide range of organic transformations. The electronic properties of the bipyridine ligand can be tuned to modulate the redox potentials and excited-state lifetimes of the photocatalyst. For instance, the introduction of electron-withdrawing ester groups on the bipyridine ligand of a Ru/Pd bimetallic complex was shown to be essential for its photocatalytic hydrogen production activity.[14]
Experimental Protocols
To facilitate the practical application of these principles, we provide detailed experimental protocols for two representative catalytic reactions.
General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
This protocol is adapted from a study on the effect of 6,6'-substituted bipyridine ligands.[2]
Reaction Setup:
-
In a nitrogen-filled glovebox, charge a reaction vial with the nickel precatalyst (e.g., (tBubpyMe)NiCl₂, 2.5 mol%), a reductant such as zinc dust (1.5 equivalents), the aryl halide (1.0 equivalent), and the alkyl halide (1.2 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) for 12-24 hours.
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Asymmetric Michael Addition using a Chiral Bipyridine-N,N'-dioxide Ligand
This protocol is based on the work with chiral bipyridine-N,N'-dioxides for asymmetric synthesis.[1][7]
Catalyst Preparation:
-
To a dry reaction vial under an inert atmosphere, add the metal salt (e.g., Ni(OTf)₂, 5 mol%) and the chiral bipyridine-N,N'-dioxide ligand (5.5 mol%).
-
Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
Reaction Execution:
-
Add the Michael donor (1.2 equivalents) and the Michael acceptor (1.0 equivalent) to the pre-formed catalyst solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
Analysis and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by column chromatography on silica gel to isolate the product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is paramount for rational ligand design and reaction optimization. The following diagrams illustrate a generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction and the workflow for a typical catalytic experiment.
Caption: A generalized catalytic cycle for Nickel-catalyzed cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation Reactions - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 12. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of peripheral bipyridine ligands on the photocatalytic hydrogen production activity of Ru/Pd catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Luminescent Properties of Lanthanide Complexes with [3,4'-Bipyridine]-6-carboxylic Acid
This guide provides a comprehensive technical comparison of the potential luminescent properties of lanthanide complexes featuring the novel ligand, [3,4'-Bipyridine]-6-carboxylic acid. While direct experimental data for this specific ligand is emerging, this document synthesizes findings from structurally analogous lanthanide complexes to offer researchers, scientists, and drug development professionals a predictive framework and robust experimental protocols for validation. We will delve into the underlying principles of lanthanide luminescence, the critical role of the antenna ligand, and provide a comparative analysis against established alternatives, supported by experimental data from the literature.
The Foundation: Understanding Lanthanide Luminescence and the Antenna Effect
Lanthanide ions, particularly Europium (Eu³⁺) and Terbium (Tb³⁺), are renowned for their unique luminescent properties, including sharp, narrow emission bands, long luminescence lifetimes (ranging from microseconds to milliseconds), and large Stokes shifts.[1] These characteristics make them ideal candidates for a wide array of applications, from bioimaging and sensors to organic light-emitting diodes (OLEDs).[2][3]
However, the direct excitation of lanthanide ions is inefficient due to their low molar absorption coefficients.[4] This limitation is overcome by employing the "antenna effect," a process where an organic ligand, or "antenna," absorbs excitation energy and subsequently transfers it to the central lanthanide ion.[5] The efficiency of this energy transfer is paramount in determining the overall luminescence intensity of the complex. An effective antenna ligand must possess a high absorption cross-section and a triplet state energy level that is appropriately positioned to facilitate energy transfer to the emissive energy level of the lanthanide ion.[6]
Introducing the Ligand: this compound
This compound presents an intriguing scaffold for a lanthanide-sensitizing antenna ligand. Its structure combines the key features of two well-established classes of ligands: the bipyridine moiety, known for its strong coordination to lanthanide ions and efficient energy transfer capabilities, and the carboxylate group, which also serves as an effective coordinating and sensitizing agent.[3][7] The extended π-conjugation of the bipyridine system is expected to contribute to a high molar absorptivity, a crucial first step in the antenna effect.
The nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate group can act as coordinating sites, potentially leading to the formation of stable, coordinatively saturated complexes with lanthanide ions.[8] The prevention of water molecule coordination in the inner sphere is crucial, as O-H oscillators are known to quench lanthanide luminescence through non-radiative decay pathways.[9][10]
Comparative Analysis of Luminescent Properties
To predict the performance of lanthanide complexes with this compound, we can draw parallels with complexes formed with structurally similar ligands, such as derivatives of 2,2'-bipyridine and other N-heterocyclic carboxylic acids. The following table summarizes key photophysical data for selected Eu³⁺ and Tb³⁺ complexes from the literature, providing a benchmark for expected performance.
| Ligand | Lanthanide Ion | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |
| N⁶,N⁶'-diisopropyl-[2,2'-bipyridine]-6,6'-dicarboxamide | Eu³⁺ | 340 | Red region | 12.6 | - | [8] |
| N⁶,N⁶'-diisopropyl-[2,2'-bipyridine]-6,6'-dicarboxamide | Tb³⁺ | 340 | Green region | 36.5 | - | [8] |
| 5-Aryl-2,2'-bipyridine-6'-carboxylic acid derivatives | Eu³⁺ | ~350-400 | ~613 (⁵D₀→⁷F₂) | up to 28 | - | [11] |
| Tridentate isoquinoline derivatives | Eu³⁺ | ~350 | ~615 (⁵D₀→⁷F₂) | 87-94 (solid state) | - | [12] |
| β-diketone + 1,10-phenanthroline | Tb³⁺ | - | 545 (⁵D₄→⁷F₅) | - | - | [5] |
| 2,2'-bipyridine-N,N'-dioxide | Tb³⁺ | - | Green region | - | - | [6] |
Based on this comparative data, it is reasonable to hypothesize that Eu³⁺ and Tb³⁺ complexes with this compound will exhibit the following characteristics:
-
Strong Absorption in the UV Region: The extended aromatic system of the ligand should lead to significant absorption between 300 and 400 nm.
-
Characteristic Lanthanide Emission: Eu³⁺ complexes are expected to show characteristic sharp emission peaks in the red region of the spectrum, with the most intense transition being ⁵D₀ → ⁷F₂ around 615 nm.[2] Tb³⁺ complexes are anticipated to exhibit green luminescence, with the dominant transition being ⁵D₄ → ⁷F₅ at approximately 545 nm.[5][13]
-
High Quantum Yields: Given the potential for efficient energy transfer and the formation of stable, coordinatively saturated complexes, high luminescence quantum yields, potentially exceeding those of simpler bipyridine or carboxylate ligands, can be anticipated.
-
Long Luminescence Lifetimes: The characteristic long lifetimes of lanthanide emission, in the order of milliseconds, are expected to be observed, which is a key advantage for applications like time-resolved fluorescence assays.[1]
Experimental Protocols for Validation
To empirically validate the luminescent properties of lanthanide complexes with this compound, the following experimental workflow is proposed.
Synthesis of Lanthanide Complexes
A common synthetic route involves the reaction of the ligand with a lanthanide salt in a suitable solvent.[4]
Materials:
-
This compound
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
Methanol or Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
Procedure:
-
Ligand Deprotonation: Dissolve this compound in methanol. Add a stoichiometric amount of a base (e.g., NaOH or TEA) to deprotonate the carboxylic acid group.
-
Lanthanide Salt Solution: In a separate flask, dissolve the lanthanide(III) chloride hexahydrate in a minimal amount of deionized water or methanol.
-
Complexation: Slowly add the lanthanide salt solution to the deprotonated ligand solution while stirring. A precipitate should form.
-
Reaction: Stir the reaction mixture at room temperature or under gentle heating (e.g., 50-60 °C) for several hours to ensure complete complexation.
-
Isolation and Purification: Collect the precipitate by filtration, wash with methanol and then deionized water to remove unreacted starting materials. Dry the resulting complex under vacuum.
Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer with time-resolved capabilities
-
Phosphorimeter (for triplet state energy determination)
Protocols:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the ligand and the lanthanide complexes in a suitable solvent (e.g., DMSO, acetonitrile).
-
Record the absorption spectra to determine the absorption maxima (λ_max) and molar extinction coefficients. This will identify the optimal excitation wavelengths.
-
-
Steady-State Luminescence Spectroscopy:
-
Excite the complex solutions at the absorption maximum of the ligand.
-
Record the emission spectra to identify the characteristic emission peaks of the lanthanide ion.
-
-
Luminescence Lifetime Measurement:
-
Using a time-resolved fluorometer, excite the sample with a pulsed light source (e.g., a xenon lamp or a laser).
-
Measure the decay of the luminescence intensity over time. The data is typically fitted to an exponential decay function to determine the luminescence lifetime (τ).
-
-
Overall Luminescence Quantum Yield (Φ) Determination:
-
The quantum yield can be determined using a relative method, comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
The "Antenna Effect" Mechanism
The sensitization of lanthanide luminescence by an organic ligand is a multi-step process.
-
Light Absorption: The organic ligand absorbs UV or visible light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand undergoes intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁). This process is generally efficient for ligands containing heteroatoms.
-
Energy Transfer (ET): Energy is transferred from the triplet state of the ligand to an excited state of the lanthanide ion. For this to be efficient, the triplet state energy of the ligand must be slightly higher than the accepting energy level of the lanthanide ion.
-
Luminescence: The excited lanthanide ion relaxes to its ground state by emitting light, resulting in the characteristic sharp emission bands.
Conclusion
Lanthanide complexes with this compound hold significant promise as highly luminescent materials. Based on a comparative analysis of structurally related compounds, these complexes are expected to exhibit strong absorption in the UV region, characteristic and intense lanthanide-centered emission, high quantum yields, and long luminescence lifetimes. The provided experimental protocols offer a robust framework for the synthesis and comprehensive photophysical characterization required to validate these predictions. The successful development of these novel complexes could pave the way for advancements in various fields, including biomedical imaging, diagnostics, and materials science.
References
- 1. Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "SYNTHESIS AND CHARACTERIZATION OF CARBOXYLATE COMPLEXES OF LANTHANIDE " by Zewdu Gebeyehu and Charles E. Milliron [digitalcommons.gaacademy.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A series of lanthanide-organic polymers incorporating nitrogen-heterocyclic and aliphatic carboxylate mixed-ligands: structures, luminescent and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. discovery.researcher.life [discovery.researcher.life]
assessing the stability of MOFs derived from [3,4'-Bipyridine]-6-carboxylic acid
A Comprehensive Guide to Assessing the Stability of Metal-Organic Frameworks Derived from [3,4'-Bipyridine]-6-carboxylic Acid: A Comparative and Predictive Analysis
For researchers, scientists, and professionals in drug development, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for applications such as drug delivery, catalysis, and sensing. This guide provides an in-depth analysis of the factors influencing the stability of MOFs, with a specific focus on those derived from the asymmetric ligand this compound. Due to the nascent research on this particular ligand, this guide will offer a predictive assessment of its stability by comparing it with well-characterized MOFs derived from other bipyridine-based ligands. This comparative approach, supported by established principles of coordination chemistry and experimental data from related systems, will provide a robust framework for evaluating and designing stable MOFs.
The Critical Role of Ligand Architecture in MOF Stability
The stability of a MOF is intrinsically linked to the strength and lability of its metal-ligand bonds, which are influenced by a variety of factors including the choice of metal ion and the geometric and electronic properties of the organic linker. Bipyridine-based ligands are of particular interest due to their ability to form robust frameworks. The stability of such MOFs can be systematically evaluated through a series of experimental protocols that probe their thermal, chemical, and structural integrity.
The ligand in focus, this compound, presents a unique case. It is an asymmetric ligand featuring two distinct coordination moieties: a bipyridine unit for forming strong bonds with metal centers and a carboxylic acid group that can also participate in coordination. The relative positions of the nitrogen atoms in the bipyridine rings (3,4'-) and the presence of the carboxyl group are expected to significantly influence the resulting MOF's topology and, consequently, its stability.
Experimental Protocols for Assessing MOF Stability
A comprehensive assessment of MOF stability involves a multi-faceted approach, combining thermal, chemical, and structural analyses. These self-validating protocols are essential for generating trustworthy and reproducible data.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature.
Step-by-Step TGA Protocol:
-
Sample Preparation: A small amount of the activated MOF powder (typically 5-10 mg) is placed in a TGA pan (usually alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is typically identified as the onset of significant weight loss after the removal of guest solvent molecules.
TGA Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA) of MOFs.
Chemical Stability Assessment: Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is an indispensable tool for assessing the structural integrity of a MOF after exposure to various chemical environments. By comparing the PXRD pattern of the treated sample with that of the as-synthesized material, any changes in crystallinity or structure can be identified.
Step-by-Step PXRD Protocol for Chemical Stability:
-
Sample Preparation: As-synthesized MOF samples are immersed in different solutions (e.g., water, acidic or basic solutions with varying pH, organic solvents) for a predetermined period (e.g., 24-72 hours) at a specific temperature.
-
Sample Recovery: After exposure, the MOF samples are recovered by centrifugation or filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.
-
PXRD Analysis: The PXRD patterns of the treated samples are collected.
-
Data Comparison: The obtained patterns are compared with the PXRD pattern of the pristine MOF to check for any loss of crystallinity or phase change.
PXRD Workflow for Chemical Stability
Caption: Workflow for assessing chemical stability of MOFs using PXRD.
Comparative Stability Analysis of Bipyridine-Based MOFs
The stability of MOFs derived from bipyridine-based ligands is highly dependent on the isomerism of the bipyridine unit and the nature of other functional groups present. Below is a comparative table summarizing the expected and reported stabilities of MOFs from different bipyridine ligands.
| Ligand | Bipyridine Isomer | Coordination Mode | Expected/Reported Thermal Stability | Expected/Reported Chemical Stability | Rationale for Stability |
| This compound | 3,4'-Bipyridine | Bridging/Monodentate | Moderate | Moderate | Asymmetric nature may lead to lower symmetry and potentially less stable packing. The carboxylate group can enhance stability through stronger metal-oxygen bonds. |
| 2,2'-Bipyridine-dicarboxylic acid | 2,2'-Bipyridine | Chelating | High | High | The chelate effect of the 2,2'-bipyridine moiety significantly enhances thermodynamic stability.[1][2] |
| 4,4'-Bipyridine + Dicarboxylic acid | 4,4'-Bipyridine | Bridging | High | Moderate to High | The linear and symmetric nature of the 4,4'-bipyridine ligand often leads to stable, highly porous frameworks.[3][4] Stability can be influenced by the choice of dicarboxylic acid co-ligand. |
| UiO-67 (Zr-biphenyldicarboxylate) | N/A (Biphenyl) | N/A | Very High | High (in acidic/neutral pH) | Based on robust Zr6 oxo-clusters, making it exceptionally stable.[5] However, larger pores can sometimes lead to lower stability compared to smaller-pore analogues.[6] |
Predictive Assessment of MOFs from this compound
In the absence of direct experimental data for MOFs derived from this compound, we can make a predictive assessment based on the principles of coordination chemistry and comparison with related systems.
-
Coordination Environment: The 3,4'-bipyridine unit is not capable of forming a stable five-membered chelate ring with a single metal center, unlike 2,2'-bipyridine.[1] It will likely act as a monodentate or a bridging ligand, similar to 4,4'-bipyridine. The asymmetry of the 3,4'-isomer may lead to more complex and less predictable framework topologies compared to the symmetric 4,4'-isomer.
-
Role of the Carboxylate Group: The presence of the carboxylic acid functionality is crucial. The carboxylate group can deprotonate to form strong coordination bonds with metal centers, which generally enhances the overall stability of the framework.[7] This bifunctional nature of the ligand, combining both N- and O-donor sites, allows for the construction of robust 3D networks.
-
Predicted Thermal Stability: The thermal stability will be largely dictated by the strength of the metal-ligand bonds. We can predict a moderate to high thermal stability, likely lower than that of MOFs with chelating 2,2'-bipyridine ligands but comparable to or slightly lower than those with symmetric 4,4'-bipyridine linkers, depending on the resulting framework's density and connectivity.
-
Predicted Chemical Stability: The chemical stability, particularly against hydrolysis, will be a key challenge. The stability in aqueous media will depend on the metal ion used and the overall hydrophobicity of the framework.[8][9] MOFs constructed with high-valent metal cations like Zr(IV) or Cr(III) are expected to exhibit greater hydrolytic stability.[5][10] The presence of the carboxylate group may render the MOF susceptible to degradation in strongly acidic or basic conditions due to protonation or nucleophilic attack, respectively.[6]
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the stability of MOFs, with a predictive analysis for those derived from the novel ligand this compound. While direct experimental data is not yet available, a comparative approach based on the known stability of related bipyridine-based MOFs allows for an informed prediction of their performance.
The key takeaways for researchers are:
-
The stability of MOFs from this compound will be a balance between the bridging nature of the bipyridine unit and the bond-strengthening contribution of the carboxylate group.
-
The asymmetry of the ligand may lead to novel framework topologies but could also introduce structural strain, potentially impacting stability.
-
A rigorous experimental evaluation using the protocols outlined in this guide is essential to validate these predictions and fully characterize the potential of these new materials.
Future research should focus on the synthesis and systematic stability testing of MOFs from this compound with various metal ions. This will not only provide valuable experimental data but also contribute to a deeper understanding of how ligand asymmetry and bifunctionality influence the stability of metal-organic frameworks, ultimately guiding the design of more robust materials for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06076D [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Pyridine Carboxylic Acid Isomers in Enzyme Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a cornerstone scaffold, integral to a vast number of pharmaceuticals.[1] The simple addition of a carboxylic acid group creates a trio of isomers—picolinic, nicotinic, and isonicotinic acid—whose subtle structural differences lead to profound variations in their biological activities, particularly as enzyme inhibitors.[2][3][4] This guide provides an in-depth comparison of these isomers, synthesizing technical data with field-proven insights to illuminate their structure-activity relationships (SAR) and guide future research.
Structural Isomers and Their Physicochemical Implications
The inhibitory potential of a molecule is fundamentally tied to its three-dimensional structure and electronic properties. The position of the carboxylic acid group on the pyridine ring dictates the molecule's charge distribution, hydrogen bonding capability, and steric profile, all of which are critical for enzyme-inhibitor recognition.
-
Picolinic Acid (2-Pyridinecarboxylic Acid): The proximity of the carboxylic acid to the ring nitrogen allows for the formation of a bidentate chelate with metal ions.[5] This property is a dominant factor in its mechanism of action, particularly against metalloenzymes.
-
Nicotinic Acid (3-Pyridinecarboxylic Acid): With the carboxyl group at the meta-position, direct chelation with the ring nitrogen is not feasible. Its interactions are primarily governed by hydrogen bonding and electrostatic interactions. Nicotinic acid is a well-known therapeutic agent for hyperlipidemia and also inhibits enzymes like CYP2D6.[6][7]
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The para-positioning of the carboxyl group results in a more symmetrical molecule. Like nicotinic acid, its inhibitory action relies on non-covalent interactions. Derivatives of isonicotinic acid are found in numerous drugs, including the anti-tuberculosis agent isoniazid.[8][9]
Figure 1. Chemical structures of the three pyridine carboxylic acid isomers: Picolinic acid (left), Nicotinic acid (center), and Isonicotinic acid (right).
Comparative Analysis of Enzyme Inhibition: A Tale of Three Isomers
The distinct structural features of each isomer translate into different enzyme targets and inhibitory potencies. While a comprehensive list is beyond the scope of this guide, a comparative analysis of their effects on key enzyme classes reveals clear SAR trends.
Picolinic acid's ability to chelate metal cofactors makes it a potent inhibitor of many metalloenzymes.
-
Dopamine β-Monooxygenase (DBM): This copper-containing enzyme is a target for antihypertensive drugs. Studies on picolinic acid derivatives have shown that the carboxylate group interacts with the copper site in the enzyme's active center.[10] The inhibitory activity is enhanced by lipophilic substituents at the 4-position and bulky groups at the 5-position, highlighting the importance of secondary interactions within the active site.[10]
-
Metallo-β-Lactamases (MBLs): These zinc-dependent enzymes confer antibiotic resistance to bacteria. Picolinic acid derivatives, such as dipicolinic acid, have been shown to inhibit MBLs, with some derivatives reaching nanomolar potency.[11]
These enzymes, often dependent on NAD+/NADH, are targets for all three isomers, though the mechanisms and potencies can differ.[12]
-
Ornithine Decarboxylase (ODC): The induction of ODC activity by the carcinogen diethylnitrosamine is inhibited by both picolinic acid and nicotinic acid.[13] Interestingly, picolinic acid by itself can induce ODC activity, suggesting a complex regulatory role.[13]
-
Cytochrome P450 Enzymes (CYPs): Nicotinic acid and its amide form, nicotinamide, are known inhibitors of several CYP isoforms.[6][7] The inhibition occurs through the coordination of the pyridine nitrogen to the heme iron at the enzyme's active site.[6][7]
The following table summarizes representative inhibitory data for the pyridine carboxylic acid isomers and their derivatives against various enzymes. It is crucial to note that experimental conditions can significantly impact IC50 and Ki values.[14][15]
| Isomer/Derivative | Enzyme Target | Inhibition Metric | Value | Reference |
| Nicotinic Acid | Human CYP2D6 | Ki | 3.8 +/- 0.3 mM | [6][7] |
| Isonicotinic Acid Derivative | Anti-inflammatory (ROS) | IC50 | 1.42 ± 0.1 µg/mL | [8] |
| Picolinic Acid Derivative | Dopamine β-monooxygenase | pI50 | Varies with substitution | [10] |
| Dipicolinic Acid Derivative | Metallo-β-lactamase NDM-1 | IC50 | ~80 nM | [11] |
Experimental Protocols for SAR Determination
To rigorously evaluate the SAR of these isomers, standardized and well-controlled experimental protocols are paramount.
The half-maximal inhibitory concentration (IC50) is a primary metric for inhibitor potency.[14]
Rationale: This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined conditions. It provides a quantitative measure for comparing the potency of different inhibitors.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the pyridine carboxylic acid isomers (inhibitors) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, enzyme, and inhibitor solutions. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the reaction rate by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Self-Validation:
-
Ensure the enzyme concentration is constant across all experiments.
-
Use a substrate concentration that allows for a measurable reaction rate, typically at or near the Km value.[17]
-
Run a positive control with a known inhibitor of the enzyme, if available.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 13. Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
comparison of electrochemical performance of different bipyridine carboxylic acid anodes
The relentless pursuit of higher energy density and safer battery technologies has driven extensive research into novel electrode materials beyond conventional graphite. Among the promising candidates, organic electrode materials, particularly those based on conjugated carboxylic acids, have garnered significant attention. Their advantages include potentially high theoretical capacities, structural diversity, and the use of abundant elements. Within this class of materials, bipyridine carboxylic acids have emerged as a compelling molecular scaffold for high-performance anodes in both lithium-ion and sodium-ion batteries.
This guide provides an in-depth, objective comparison of the electrochemical performance of different bipyridine carboxylic acid-based anodes, supported by experimental data from peer-reviewed literature. We will delve into the underlying structure-property relationships that govern their performance and provide detailed experimental protocols for their synthesis and electrochemical characterization, offering a comprehensive resource for researchers and materials scientists in the field of energy storage.
The Rise of Bipyridine Carboxylic Acids as Anode Materials
Traditional graphite anodes in lithium-ion batteries, while commercially successful, are approaching their theoretical capacity limit (372 mAh/g) and can pose safety concerns related to lithium dendrite formation at high charging rates.[1][2] Conjugated carboxylic acids offer a promising alternative due to their suitable discharge potentials and low solubility in common battery electrolytes.[1] The incorporation of the bipyridine unit is particularly advantageous. The nitrogen atoms in the pyridine rings can act as active sites for coordination with lithium or sodium ions, while the carboxylic acid groups provide additional redox centers and contribute to the stability of the electrode-electrolyte interface. The rigid and planar structure of the bipyridine core can also facilitate ion transport and accommodate the structural changes that occur during charging and discharging.
Comparative Electrochemical Performance
The electrochemical performance of an anode material is primarily evaluated based on its specific capacity, cycling stability (capacity retention over repeated charge-discharge cycles), rate capability (performance at high current densities), and coulombic efficiency (the ratio of charge output to charge input in a cycle). Here, we compare the performance of a prominent bipyridine carboxylic acid anode, 2,2′-bipyridine-5,5′-dicarboxylic acid, with a related derivative to highlight the impact of molecular structure on electrochemical behavior.
2,2′-Bipyridine-5,5′-dicarboxylic acid (H₂bpy)
Recent studies have highlighted 2,2′-bipyridine-5,5′-dicarboxylic acid (H₂bpy) as a high-performance anode material for both lithium-ion and sodium-ion batteries.[1][2] Its performance is attributed to its unique molecular structure and crystal packing.
In Lithium-Ion Batteries:
When employed as an anode in a lithium-ion battery, H₂bpy demonstrates an exceptionally high initial discharge capacity of 1200 mAh g⁻¹ at a current density of 200 mA g⁻¹.[1][3] After 100 cycles, it retains a specific capacity of 550 mAh g⁻¹, indicating good cycling stability.[1][3]
In Sodium-Ion Batteries:
In a sodium-ion battery, the H₂bpy anode delivers a reversible capacity of 258 mAh g⁻¹ after 100 cycles at a current density of 200 mA g⁻¹.[1][2]
The superior performance of H₂bpy is believed to stem from its molecular structure and the way the molecules stack together in the solid state, which is influenced by hydrogen bonding.[1][3] This ordered arrangement likely facilitates efficient ion and electron transport.
Disodium 2,2′-bipyridine-5,5′-dicarboxylate (2255-Na)
A closely related derivative, disodium 2,2′-bipyridine-5,5′-dicarboxylate (2255-Na), where the carboxylic acid protons are replaced by sodium ions, has also been investigated as an anode material, particularly for sodium-ion batteries. This modification to a salt form can improve stability and handling.
In Sodium-Ion Batteries:
The 2255-Na anode exhibits a high specific capacity of 210 mAh g⁻¹ and demonstrates an exceptionally long cycle life, with stable performance over 2000 cycles.[2] It also shows excellent rate capability, performing well at current densities up to 5 A g⁻¹.[2] The planar structure of the 2255-Na molecule is considered a key factor in its impressive electrochemical performance.[2]
| Anode Material | Battery Type | Initial Discharge Capacity | Capacity after 100 Cycles | Current Density | Cycling Stability | Rate Capability | Reference |
| 2,2′-bipyridine-5,5′-dicarboxylic acid (H₂bpy) | Lithium-ion | 1200 mAh g⁻¹ | 550 mAh g⁻¹ | 200 mA g⁻¹ | Good | Remarkable | [1][3] |
| 2,2′-bipyridine-5,5′-dicarboxylic acid (H₂bpy) | Sodium-ion | - | 258 mAh g⁻¹ | 200 mA g⁻¹ | Good | Remarkable | [1][2] |
| Disodium 2,2′-bipyridine-5,5′-dicarboxylate (2255-Na) | Sodium-ion | - | High (210 mAh g⁻¹) | - | Excellent (2000 cycles) | Excellent (up to 5 A g⁻¹) | [2] |
Causality Behind Experimental Choices and Underlying Mechanisms
The choice of bipyridine carboxylic acids as anode materials is deliberate and based on sound electrochemical principles. The electron-withdrawing nature of the carboxylic acid groups and the pyridine rings lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, which is favorable for accommodating electrons during the charging process (lithiation or sodiation).
Density functional theory (DFT) calculations have been employed to understand the superior performance of H₂bpy, suggesting that its molecular structure and stacking formation are key.[1] Ex situ spectroscopic analysis has further confirmed the good electrochemical stability of the H₂bpy electrode.[1]
The general proposed mechanism for charge storage in these organic anodes involves the reversible reaction of lithium or sodium ions with the carbonyl groups of the carboxylic acids and the nitrogen atoms of the bipyridine rings.
Caption: Generalized charging and discharging mechanism for a bipyridine carboxylic acid anode.
Experimental Protocols
To ensure the reproducibility and validity of the reported electrochemical performance, it is crucial to follow standardized experimental protocols. Below are representative procedures for the synthesis of the anode material, electrode fabrication, and electrochemical testing.
Synthesis of 2,2′-Bipyridine-5,5′-dicarboxylic acid
A common synthetic route involves the oxidation of 5,5′-dimethyl-2,2′-bipyridine.
Materials:
-
5,5′-dimethyl-2,2′-bipyridine
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 5,5′-dimethyl-2,2′-bipyridine in a suitable solvent, such as a basic aqueous solution.
-
Slowly add an aqueous solution of a strong oxidizing agent (e.g., KMnO₄) to the reaction mixture while maintaining a specific temperature.
-
After the reaction is complete, filter the mixture to remove any solid byproducts (e.g., MnO₂).
-
Acidify the filtrate with an acid (e.g., HCl) to precipitate the 2,2′-bipyridine-5,5′-dicarboxylic acid product.
-
Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
Caption: A simplified workflow for the synthesis of 2,2′-bipyridine-5,5′-dicarboxylic acid.
Electrode Fabrication and Cell Assembly
Materials:
-
Active material (bipyridine carboxylic acid derivative)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Current collector (e.g., copper foil)
-
Separator (e.g., Celgard)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)
-
Lithium or sodium metal foil (for half-cell assembly)
Procedure:
-
Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 8:1:1) in the NMP solvent to form a homogeneous slurry.
-
Coat the slurry onto the copper foil current collector using a doctor blade.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Punch out circular electrodes of a specific diameter from the dried sheet.
-
Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared electrode as the working electrode, lithium/sodium foil as the counter and reference electrode, a separator, and the electrolyte.
Electrochemical Measurements
Instrumentation:
-
Battery cycler (e.g., LAND or Neware)
-
Electrochemical workstation with frequency response analysis capability (for impedance measurements)
Procedures:
-
Galvanostatic Cycling: Charge and discharge the cells at a constant current within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) for a desired number of cycles.
-
Rate Capability Test: Cycle the cells at progressively increasing current densities to evaluate their performance under high-power conditions.
-
Cyclic Voltammetry (CV): Scan the potential of the cell at a slow rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the electrochemical reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to study the charge transfer and ion diffusion kinetics within the cell.
Conclusion and Future Outlook
Bipyridine carboxylic acids represent a promising class of organic anode materials for next-generation lithium-ion and sodium-ion batteries. The high specific capacity and good cycling stability demonstrated by compounds like 2,2′-bipyridine-5,5′-dicarboxylic acid underscore the potential of this molecular design. The comparative analysis with its disodium salt highlights that even small modifications to the molecular structure can have a significant impact on electrochemical performance, particularly in terms of long-term cycling.
Future research in this area should focus on a systematic exploration of different bipyridine carboxylic acid isomers and derivatives to establish a more comprehensive structure-property-performance relationship. The strategic introduction of various functional groups onto the bipyridine backbone could be a fruitful avenue for tuning the redox potentials, improving electronic conductivity, and enhancing cycling stability. Furthermore, the development of composite materials, where these organic molecules are integrated with conductive scaffolds like graphene or carbon nanotubes, could address some of the intrinsic limitations of organic electrodes, such as lower conductivity compared to carbonaceous materials. Through continued innovation in molecular design and electrode engineering, bipyridine carboxylic acid anodes are poised to play a significant role in the advancement of high-performance energy storage systems.
References
The Positional Isomerism of Carboxylic Acid on Bipyridine Ligands: A Comparative Guide to Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups on a ligand can profoundly influence the biological activity of its corresponding metal complex. Among the vast library of chelating agents, 2,2'-bipyridine has emerged as a privileged scaffold in the design of therapeutic and catalytic agents. The introduction of carboxylic acid moieties onto the bipyridine framework not only enhances the aqueous solubility of the resulting complexes but also provides an additional coordination site and a handle for further functionalization. This guide provides a comprehensive comparison of how the positional isomerism of carboxylic acid groups on the bipyridine ring modulates the biological activity of the resulting metal complexes, with a focus on anticancer, antimicrobial, and catalytic applications.
The Subtle Art of Substitution: Why Carboxylic Acid Position Matters
The position of the carboxylic acid group on the 2,2'-bipyridine ring is not a trivial synthetic choice. It dictates the electronic properties of the ligand, the steric environment around the metal center, and the potential for secondary interactions with biological targets. These factors collectively influence the complex's stability, cellular uptake, mechanism of action, and ultimately, its therapeutic or catalytic efficacy.
Here, we delve into a comparative analysis of bipyridine complexes bearing dicarboxylic acid groups at the 3,3'-, 4,4'-, and 5,5'-positions, drawing upon experimental data to elucidate the structure-activity relationships.
Anticancer Activity: A Tale of Two Positions in Ruthenium Complexes
Ruthenium-bipyridine complexes have been at the forefront of research into non-platinum-based anticancer agents. A seminal study by Kamatchi and colleagues provides a direct comparison of ruthenium(II) complexes bearing 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-dcbpy) and 2,2'-bipyridine-5,5'-dicarboxylic acid (5,5'-dcbpy).[1][2][3]
Comparative Cytotoxicity
The in vitro cytotoxicity of the complexes was evaluated against a panel of human cancer cell lines. The results, summarized in the table below, reveal a significant dependence of anticancer activity on the position of the carboxylic acid groups.
| Complex | Ligand | Cancer Cell Line | IC50 (µM)[1] |
| [RuCl₂(DMSO)₂(4,4'-dcbpy)] | 4,4'-dicarboxy-2,2'-bipyridine | HCT-15 (Colon) | 15.8 ± 1.3 |
| HeLa (Cervical) | 12.5 ± 1.1 | ||
| SKOV3 (Ovarian) | 18.2 ± 1.5 | ||
| MCF7 (Breast) | 14.1 ± 1.2 | ||
| [RuCl₂(DMSO)₂(5,5'-dcbpy)] | 5,5'-dicarboxy-2,2'-bipyridine | HCT-15 (Colon) | 10.2 ± 0.9 |
| HeLa (Cervical) | 8.9 ± 0.7 | ||
| SKOV3 (Ovarian) | 12.4 ± 1.0 | ||
| MCF7 (Breast) | 9.5 ± 0.8 |
The complex with the carboxylic acid groups at the 5,5'-positions consistently demonstrated superior cytotoxicity across all tested cancer cell lines compared to the 4,4'-substituted analogue. This suggests that the electronic and steric environment created by the 5,5'-substitution is more favorable for anticancer activity.[1]
Mechanistic Insights
The enhanced activity of the 5,5'-dicarboxy-bipyridine complex can be attributed to several factors:
-
DNA and Protein Binding: Both complexes were found to interact with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). However, subtle differences in their binding affinities were observed, which could be influenced by the different charge distributions and steric profiles imparted by the carboxylic acid positions.[1]
-
Antioxidant Activity: The 5,5'-substituted complex exhibited superior antioxidant activity in various radical scavenging assays.[1] This dual functionality of cytotoxicity and antioxidant capacity could be beneficial in a complex biological environment.
-
Cellular Uptake: While not explicitly detailed in this particular study, the position of the carboxylic acid can influence the lipophilicity and hydrogen bonding potential of the complex, thereby affecting its ability to cross cell membranes.[4]
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Ru_Complex -> Cell_Membrane [label="Interaction"]; Cell_Membrane -> Cellular_Uptake; Cellular_Uptake -> DNA [label="DNA Binding"]; Cellular_Uptake -> Mitochondria [label="Mitochondrial Targeting"]; DNA -> Apoptosis; Mitochondria -> Apoptosis; } GV_CAPTION_1 [shape=plaintext, label="Proposed mechanism of anticancer action for Ru(II)-bipyridine complexes."];
Antimicrobial Activity: A Less Clear-Cut Comparison
Bipyridine complexes of various transition metals, particularly copper(II), have shown significant promise as antimicrobial agents.[5][6] However, direct comparative studies on the influence of carboxylic acid position on their antimicrobial efficacy are less common in the literature.
General Observations for Copper and Nickel Complexes
-
Copper(II) Complexes: Copper(II)-bipyridine complexes are known to exhibit broad-spectrum antibacterial and antifungal activity.[7] Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.[8][9] The presence of carboxylic acid groups is expected to enhance their aqueous solubility and potentially their bioavailability.
-
Nickel(II) Complexes: Nickel(II)-bipyridine complexes have also demonstrated antimicrobial properties.[10][11] The mode of action is likely similar to that of copper complexes, involving oxidative stress and interference with essential cellular processes.
While a direct comparison of dicarboxy-bipyridine isomers is lacking, research on related substituted bipyridine complexes suggests that the electronic and steric properties of the substituents play a crucial role in determining the antimicrobial potency. Increased lipophilicity can enhance membrane permeability, while electron-withdrawing or -donating groups can modulate the redox potential of the metal center, influencing its ability to generate ROS.[8]
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Metal_Complex [label="Cu(II)/Ni(II)-Bipyridine\nComplex"]; Bacterial_Cell_Wall [label="Bacterial Cell Wall/\nMembrane", fillcolor="#EA4335"]; ROS_Generation [label="ROS Generation", fillcolor="#FBBC05"]; Cellular_Damage [label="Cellular Damage\n(DNA, Proteins, Lipids)", fillcolor="#34A853"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#EA4335"];
Metal_Complex -> Bacterial_Cell_Wall [label="Interaction & Uptake"]; Bacterial_Cell_Wall -> ROS_Generation; ROS_Generation -> Cellular_Damage; Cellular_Damage -> Cell_Death; } GV_CAPTION_2 [shape=plaintext, label="General mechanism of antimicrobial action for copper and nickel bipyridine complexes."];
Catalytic Activity: The Case of NADH Regeneration with Rhodium Complexes
The regeneration of nicotinamide adenine dinucleotide (NADH) is a critical process in many biocatalytic systems. Rhodium-bipyridine complexes have been explored as catalysts for this transformation. A study on rhodium(III) complexes with substituted bipyridine ligands provides insights into how substituent position affects catalytic efficiency. While this study does not directly compare dicarboxylic acid isomers, it highlights the importance of electronic effects.
The catalytic activity was found to be inversely correlated with the redox potential of the rhodium center. Electron-donating substituents on the bipyridine ring increase the electron density at the metal, facilitating the catalytic cycle. This suggests that the position of a carboxylic acid group, which is electron-withdrawing, would significantly impact the catalytic performance. The precise effect would depend on the interplay between its electronic influence and its potential to participate in proton transfer steps within the catalytic cycle.
Experimental Protocols
Synthesis of Dicarboxy-2,2'-bipyridine Ligands
Route 1: Oxidation of Dimethyl-2,2'-bipyridines
This is a common method for preparing 4,4'- and 5,5'-dicarboxy-2,2'-bipyridines.[12][13]
-
Materials: 5,5'-Dimethyl-2,2'-bipyridine, Potassium Permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure (General):
-
Dissolve the corresponding dimethyl-2,2'-bipyridine in a suitable solvent (e.g., water or concentrated sulfuric acid).
-
Slowly add the oxidizing agent (KMnO₄ or Na₂Cr₂O₇) while controlling the temperature.
-
Reflux the reaction mixture for several hours to overnight.
-
After completion, quench the excess oxidant and filter to remove the metal oxide precipitate.
-
Acidify the filtrate with HCl to precipitate the dicarboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Route 2: Synthesis of 3,3'-Dicarboxy-2,2'-bipyridine
The synthesis of this isomer can be more challenging. One reported method involves the oxidation of 1,10-phenanthroline.[14][15]
-
Materials: 1,10-phenanthroline, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure (General):
-
Dissolve 1,10-phenanthroline in an aqueous NaOH solution.
-
Slowly add a solution of KMnO₄ while heating the mixture.
-
After the reaction is complete, filter the hot solution to remove manganese dioxide.
-
Acidify the filtrate with HCl to precipitate the 3,3'-dicarboxy-2,2'-bipyridine.
-
Collect the product by filtration, wash, and dry.
-
Synthesis of a Representative Ruthenium(II) Bipyridine Dicarboxylate Complex
-
Materials: RuCl₃·3H₂O, Dimethyl sulfoxide (DMSO), the desired dicarboxy-2,2'-bipyridine ligand, Ethanol.
-
Procedure (General):
-
Synthesize the precursor cis-[RuCl₂(DMSO)₄] by refluxing RuCl₃·3H₂O in DMSO.
-
Dissolve the cis-[RuCl₂(DMSO)₄] precursor and the dicarboxy-2,2'-bipyridine ligand in ethanol.
-
Reflux the mixture for several hours.
-
Cool the solution to obtain the crystalline product.
-
Filter, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bipyridine complexes for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).
-
dot graphviz digraph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate"]; Incubate_1 [label="Incubate overnight"]; Add_Complex [label="Add bipyridine complexes\n(various concentrations)"]; Incubate_2 [label="Incubate for 24-72h"]; Add_MTT [label="Add MTT solution"]; Incubate_3 [label="Incubate for 2-4h"]; Add_Solvent [label="Add solubilizing agent\n(e.g., DMSO)"]; Measure_Absorbance [label="Measure absorbance\n(~570 nm)"]; Calculate_IC50 [label="Calculate IC50 value"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Incubate_1; Incubate_1 -> Add_Complex; Add_Complex -> Incubate_2; Incubate_2 -> Add_MTT; Add_MTT -> Incubate_3; Incubate_3 -> Add_Solvent; Add_Solvent -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; Calculate_IC50 -> End; } GV_CAPTION_3 [shape=plaintext, label="Workflow for determining cytotoxicity using the MTT assay."];
Conclusion and Future Perspectives
The position of carboxylic acid groups on the 2,2'-bipyridine ligand is a critical determinant of the biological activity of its metal complexes. As demonstrated with ruthenium complexes, a shift from the 4,4'- to the 5,5'-position can significantly enhance anticancer activity. While direct comparative data for antimicrobial and catalytic applications is more limited, the underlying principles of how substituent position influences electronic and steric properties suggest that similar structure-activity relationships are at play.
Future research should focus on systematic comparative studies across a broader range of metals and biological targets. Elucidating the precise mechanisms by which the carboxylic acid position affects cellular uptake, subcellular localization, and interaction with specific biomolecules will be crucial for the rational design of next-generation bipyridine-based therapeutics and catalysts. The development of more efficient and selective synthetic routes to various dicarboxy-bipyridine isomers will also be essential to facilitate these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 3. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 5. Anticancer and antimicrobial activity of new copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tailoring copper( ii ) complexes with pyridine-4,5-dicarboxylate esters for anti- Candida activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04061D [pubs.rsc.org]
- 8. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper and Antibiotics: Discovery, Modes of Action, and Opportunities for Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Architectural Significance of [3,4'-Bipyridine]-6-carboxylic Acid Derivatives
An In-Depth Technical Guide to the Structural Elucidation of [3,4'-Bipyridine]-6-carboxylic Acid Derivatives
In the landscape of medicinal chemistry and materials science, the bipyridine scaffold is a cornerstone of molecular design.[1] Specifically, derivatives of this compound are of profound interest due to their unique combination of a flexible, asymmetric bipyridine core and a functional carboxylic acid group. This architecture makes them exceptional candidates for constructing metal-organic frameworks (MOFs), developing novel pharmaceuticals, and designing sophisticated catalytic systems.[1][2] The precise three-dimensional arrangement of atoms—their conformation, bond lengths, angles, and intermolecular interactions—dictates the ultimate function and efficacy of these molecules. Therefore, unambiguous structural determination is not merely a characterization step but a critical prerequisite for rational drug design and materials engineering.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of single-crystal X-ray diffraction (SC-XRD) as the definitive method for analyzing these derivatives. We will compare its capabilities against other common analytical techniques, provide a field-proven experimental workflow, and discuss the interpretation of the rich data it provides.
The Gold Standard: Why Single-Crystal X-ray Diffraction is Indispensable
Single-crystal X-ray diffraction (SC-XRD) stands alone as the most powerful technique for determining the precise, three-dimensional structure of a crystalline solid at atomic resolution. When X-rays are passed through a high-quality single crystal, they are diffracted by the electrons of the constituent atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a complete electron density map of the molecule and, from that, the exact spatial arrangement of every atom.
For this compound derivatives, SC-XRD provides unparalleled insights that are impossible to obtain with other methods:
-
Absolute Stereochemistry: It can distinguish between enantiomers and determine the absolute configuration of chiral centers.
-
Conformational Analysis: It reveals the precise torsion angle between the two pyridine rings, which is critical for understanding receptor binding or the geometry of a metal complex.[3]
-
Intermolecular Interactions: It maps out the intricate network of hydrogen bonds (e.g., involving the carboxylic acid), π-π stacking interactions between pyridine rings, and other non-covalent forces that govern crystal packing and, by extension, physical properties like solubility and stability.[4]
-
Unambiguous Connectivity: It confirms the exact bonding arrangement, leaving no doubt as to the identity of the synthesized compound.
Comparative Analysis of Characterization Techniques
While SC-XRD is the gold standard, a multi-faceted approach using complementary techniques is crucial for comprehensive characterization. The choice of technique depends on the specific question being asked and the nature of the sample.
| Technique | Information Provided | Advantages for Bipyridine Derivatives | Limitations | Sample Requirements |
| Single-Crystal XRD (SC-XRD) | Precise 3D molecular structure, bond lengths/angles, absolute configuration, intermolecular interactions. | Provides a definitive, complete structural picture. Essential for understanding structure-activity relationships (SAR). | Requires high-quality single crystals, which can be challenging to grow. | Single crystal (~50-200 µm) |
| Powder XRD (PXRD) | Crystalline phase identification, lattice parameters, purity assessment.[5] | Useful for confirming if a bulk powder sample is the same crystalline phase as the single crystal. Good for quality control. | Does not provide atomic coordinates or detailed structural information. Peak broadening can occur with small crystallites. | Microcrystalline powder (~5-10 mg) |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity, molecular structure in solution, dynamic processes.[6] | Confirms the covalent structure and purity in solution. Can reveal conformational dynamics that are frozen in the crystal state. | Provides an average structure in solution; does not reveal solid-state packing or intermolecular interactions. | Soluble sample (~1-10 mg) |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C=N). | Quickly confirms the presence of the carboxylic acid and pyridine rings. Can indicate hydrogen bonding through shifts in vibrational frequencies.[7] | Provides limited information on the overall 3D structure. Spectrum can be complex. | Solid or solution (~1 mg) |
| Mass Spectrometry (MS) | Molecular weight, elemental composition.[1] | Confirms the molecular formula and can be used to identify impurities. | Provides no information on isomerism (structural or stereo-) or 3D conformation. | Small amount of sample (~µg-ng) |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, decomposition behavior.[8] | Determines the temperature range in which the compound is stable. Important for pharmaceutical formulation and materials processing. | Does not provide structural information. | Solid sample (~2-10 mg) |
Experimental Workflow for SC-XRD Analysis
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for the success of the experiment.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Objective: To obtain the this compound derivative in high purity (>98%).
-
Protocol: Synthesize the target compound using established methods, such as Suzuki or Stille cross-coupling reactions.[9][10] Purification is paramount; techniques like column chromatography or recrystallization are employed to remove starting materials and byproducts, which can inhibit crystallization. Characterize the bulk material using NMR and MS to confirm identity and purity before proceeding.[11]
2. Crystal Growth (The Art of Crystallography):
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Causality: Crystal growth is a thermodynamic process where molecules self-assemble from a supersaturated solution into a highly ordered lattice. The slower this process, the fewer defects are incorporated, resulting in higher quality crystals.
-
Common Protocols:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.[4]
-
Vapor Diffusion: Create a saturated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, over a prolonged period.
-
3. Crystal Selection and Mounting:
-
Objective: To select a suitable crystal and mount it on the diffractometer.
-
Protocol: Under a microscope, identify a crystal with sharp edges, smooth faces, and no visible cracks or defects. The ideal size is typically 50-200 micrometers. Using a micro-manipulator or a fine needle, carefully pick up the selected crystal and mount it on a glass fiber or a cryo-loop using a minimal amount of paratone or cryo-oil. The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
4. Data Collection:
-
Objective: To measure the diffraction pattern of the crystal.
-
Protocol: The mounted crystal is placed on a goniometer head in the diffractometer. A high-intensity X-ray beam (often from a Cu or Mo source) is directed at the crystal.[6] The crystal is rotated through a series of angles, and for each orientation, the resulting diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full dataset may consist of hundreds or thousands of individual frames.
5. Data Processing, Structure Solution, and Refinement:
-
Objective: To convert the raw diffraction images into a refined 3D molecular model.
-
Protocol:
-
Integration & Scaling: Specialized software is used to identify the diffraction spots on each frame, determine their intensities, and scale the data from all frames to a consistent level.
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[12]
-
Validation: The final structure is rigorously checked for geometric sensibility and consistency using validation tools. The results are typically reported in a standard Crystallographic Information File (CIF).
-
Interpreting the Data: A Researcher's Perspective
The output of an SC-XRD experiment is a rich dataset that provides deep insights into the molecule's behavior.
Caption: Key insights derived from single-crystal X-ray diffraction data.
-
Torsion Angle: The dihedral angle between the 3-substituted pyridine ring and the 4'-substituted pyridine ring is a key parameter. It defines the overall shape of the molecule and its ability to fit into a binding pocket or coordinate to metal centers.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. SC-XRD will reveal if it forms dimers with neighboring molecules, interacts with the pyridine nitrogens, or binds to solvent molecules. These interactions are fundamental to crystal packing and can significantly influence the compound's physical properties.[13]
-
π-π Stacking: The electron-rich pyridine rings can stack on top of each other. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the material and provides additional stability to the crystal lattice.
Case Study: Crystallographic Data of Bipyridine Carboxylic Acid Derivatives
The following table presents representative crystallographic data for compounds analogous to the topic, illustrating the type of precise information obtained from an SC-XRD study.
| Compound | Formula | Crystal System | Space Group | Key Torsion Angle (°) | H-Bonding Motif | Reference |
| 2,2′-bipyridine-3,3′,6,6′-tetracarboxylic acid | C₁₄H₈N₂O₈ | Orthorhombic | Aba2 | 55.8° (between rings) | O-H···N (intramolecular) | [13] |
| [CuL(4,4′bipy)(H₂O)₂] (ClO₄) | C₂₅H₂₉ClCuN₆O₇ | Triclinic | P-1 | 27.4° (in 4,4'-bipy) | O-H···N (intermolecular) | [14] |
| 4,4′-bipyridine-2-carboxylic acid co-crystal | C₁₀H₈N₂·C₈H₇NO₄S | Monoclinic | P2₁/c | 27.4° (in 4,4'-bipy) | O-H···N (acid-pyridine) | [4] |
This data provides a quantitative basis for comparing different derivatives, understanding the effects of substituents, and building predictive models for molecular design.
Conclusion
For researchers working with this compound derivatives, single-crystal X-ray diffraction is not just an analytical technique; it is the definitive tool for elucidating the atomic-level architecture that governs molecular function. It provides an unambiguous structural blueprint that, when used in conjunction with complementary methods like NMR and thermal analysis, enables a comprehensive understanding of the compound. The detailed insights into conformation, stereochemistry, and intermolecular interactions are indispensable for advancing drug discovery, catalysis, and the rational design of new materials.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4,4′-Bipyridine–2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.nova.edu [scholars.nova.edu]
- 12. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
A Senior Application Scientist's Guide to Bipyridine Synthesis: Comparing Stille, Suzuki, and Negishi Cross-Coupling Reactions
The bipyridine scaffold is a cornerstone in modern chemistry, serving as a privileged ligand in catalysis, a fundamental component in materials science, and a key structural motif in pharmaceutical agents.[1][2][3] The synthesis of functionalized bipyridines often relies on palladium-catalyzed cross-coupling reactions, which provide a powerful and versatile toolkit for constructing the crucial C(sp²)–C(sp²) bond between two pyridine rings. However, the very nature of the bipyridine product—a strong chelating ligand—presents a significant challenge: product inhibition. The newly formed bipyridine can coordinate strongly to the palladium catalyst, leading to decreased catalytic activity and lower yields.[2][4][5][6]
This guide provides an in-depth comparison of three seminal cross-coupling methodologies—the Stille, Suzuki, and Negishi reactions—for the synthesis of bipyridines. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of each method, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in selecting and optimizing the ideal strategy for their specific synthetic targets.
The Stille Coupling: Robust but with a Toxic Footprint
The Stille reaction, which couples an organohalide with an organostannane (organotin) reagent, is a well-established and robust method for C-C bond formation.[7][8] Its primary strength lies in the stability of the organostannane reagents, which are generally tolerant of air and moisture, simplifying handling procedures.[7][9]
Mechanistic Overview
The catalytic cycle of the Stille coupling is a classic example of a palladium-catalyzed cross-coupling process.[1] It involves three key steps: oxidative addition of the pyridyl halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the bipyridine product and regenerate the Pd(0) catalyst.
Advantages & Disadvantages for Bipyridine Synthesis
Advantages:
-
High Functional Group Tolerance: The Stille coupling is compatible with a wide array of functional groups, including esters, ketones, and amines, making it suitable for the synthesis of complex, highly functionalized bipyridines.[1][9]
-
Reagent Stability: Organostannanes are stable to air and moisture, which simplifies their storage and handling compared to the organometallic reagents used in Negishi or Kumada couplings.[7][9]
-
Reaction Robustness: The reaction can often proceed where other methods, like Suzuki coupling, might fail.[6]
Disadvantages:
-
Toxicity: This is the most significant drawback. Organotin compounds are highly toxic and pose environmental and health risks.[4][6][7][8][10]
-
Byproduct Removal: The removal of stoichiometric tin byproducts from the reaction mixture can be challenging and often requires specific workup procedures, such as an aqueous potassium fluoride (KF) wash, or extensive chromatography.[1][9]
-
Harsh Conditions: Bipyridine synthesis via Stille coupling can sometimes require high temperatures and long reaction times (e.g., refluxing in toluene for several days), which may not be suitable for heat-sensitive substrates.[11]
Representative Experimental Protocol: Stille Coupling
This protocol describes the synthesis of a 4,4'-disubstituted-2,2'-bipyridine.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,4'-Dibromo-2,2'-bipyridine (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and Copper(I) iodide (CuI, 0.1 mmol, 10 mol%, optional but recommended to enhance rate).[1][12]
-
Solvent Addition: Add 10 mL of anhydrous and degassed toluene or dioxane via syringe.
-
Reagent Addition: Add the organostannane reagent (e.g., Aryl-tributylstannane, 2.2 mmol, 2.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the solution with a saturated aqueous solution of KF to precipitate the tin byproducts as tributyltin fluoride.[1] Filter the mixture through celite.
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to afford the desired bipyridine.
The Suzuki-Miyaura Coupling: The Green Alternative
The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species (typically a boronic acid or ester), is one of the most widely used cross-coupling reactions.[13] Its popularity stems from the low toxicity, environmental benignity, and general stability of the organoboron reagents.[10][13]
Mechanistic Overview
The Suzuki coupling follows a similar catalytic cycle to the Stille reaction but with a crucial difference: the transmetalation step requires the activation of the organoboron reagent by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[13]
Advantages & Disadvantages for Bipyridine Synthesis
Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally considered non-toxic, making the Suzuki reaction a much "greener" and safer alternative to the Stille coupling.[10][13]
-
Commercial Availability: A vast array of boronic acids and esters are commercially available, facilitating rapid access to diverse bipyridine structures.
-
Stable Reagents: Organoboron reagents are typically stable solids that can be handled in air and have a long shelf-life.
Disadvantages:
-
Product Inhibition: This is a particularly acute problem for Suzuki couplings in bipyridine synthesis. The bipyridine product can chelate the palladium catalyst, sequestering it from the catalytic cycle and leading to low yields or stalled reactions.[2][4][5] This often requires higher catalyst loadings (>10 mol%) to overcome.[4]
-
Instability of 2-Pyridylboronic Acids: Boronic acids substituted at the 2-position of the pyridine ring can be unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source), making them challenging coupling partners.[5][11] Using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[13][14]
-
Base Sensitivity: The reaction requires a base, which may not be compatible with base-sensitive functional groups on the substrates.[10]
Representative Experimental Protocol: Suzuki Coupling
This protocol is based on typical conditions for the synthesis of bipyridines.[4]
-
Reaction Setup: In a round-bottom flask, combine the pyridyl halide (1.0 mmol, 1.0 eq), the pyridylboronic acid or ester (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 mmol, 10 mol%), and a base such as sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a mixture of solvents, typically an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 10 mL total).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the final bipyridine product.
The Negishi Coupling: Highly Reactive and Functionally Tolerant
The Negishi coupling utilizes highly reactive organozinc reagents to couple with organohalides.[15][16] It is renowned for its mild reaction conditions, high yields, and exceptional functional group tolerance, often succeeding where other methods may be sluggish or fail.[11]
Mechanistic Overview
The catalytic cycle for the Negishi coupling is straightforward and highly efficient. The high reactivity of the organozinc reagent means that the transmetalation step is often very fast, even at low temperatures, and does not require a base for activation. This contributes to the reaction's broad substrate scope and mild conditions.
Advantages & Disadvantages for Bipyridine Synthesis
Advantages:
-
High Reactivity & Yield: The high nucleophilicity of organozinc reagents leads to rapid transmetalation, often resulting in high yields under mild conditions (room temperature to moderate heating).[11][17] The Negishi coupling is particularly effective for constructing sterically hindered bipyridines.[18]
-
Exceptional Functional Group Tolerance: The reaction tolerates a vast range of sensitive functional groups, including alkynes, esters (COOR), nitriles (CN), and nitro groups (NO₂).[11]
-
No Base Required: Unlike the Suzuki coupling, the Negishi reaction does not require a base, making it suitable for base-sensitive substrates.
Disadvantages:
-
Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture and must be prepared and handled under strictly inert conditions using Schlenk or glovebox techniques.[10][15]
-
Reagent Preparation: While some organozinc reagents are commercially available, they often need to be prepared fresh before use, either by transmetalation from an organolithium/Grignard reagent or by direct insertion of zinc into an organohalide.[11]
Representative Experimental Protocol: Negishi Coupling
This protocol outlines a general procedure for the synthesis of a 2,2'-bipyridine derivative.[15][19]
-
Organozinc Preparation (if required): In a flame-dried Schlenk flask under argon, dissolve 2-bromopyridine (1.0 mmol, 1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 1.1 eq) dropwise. Stir for 30 minutes, then add a solution of anhydrous zinc chloride (ZnCl₂, 1.2 mmol, 1.2 eq) in THF. Allow the mixture to warm to room temperature.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add the second pyridyl halide (e.g., 2-chloropyridine, 1.0 mmol, 1.0 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) with a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Coupling Reaction: Transfer the freshly prepared pyridylzinc solution to the second flask containing the catalyst and the coupling partner via cannula.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-65 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Comparative Summary
The choice between Stille, Suzuki, and Negishi coupling is a multifactorial decision based on substrate scope, functional group compatibility, laboratory capabilities, and safety considerations.
| Feature | Stille Coupling | Suzuki Coupling | Negishi Coupling |
| Organometallic Reagent | R-SnR'₃ (Organostannane) | R-B(OR')₂ (Organoboron) | R-ZnX (Organozinc) |
| Key Advantage | High functional group tolerance; stable reagents[1][7][9] | Low toxicity; environmentally benign; vast reagent availability[13] | High reactivity and yield; excellent functional group tolerance; mild conditions[11][17] |
| Key Disadvantage | High toxicity of tin reagents and byproducts[4][6][8] | Product inhibition; instability of 2-pyridylboronic acids[4][5][11] | Air and moisture sensitivity of reagents; requires inert techniques[15] |
| Reaction Conditions | Often requires high temperatures (90-110 °C)[1][11] | Requires a base; moderate temperatures (80-100 °C)[4][13] | Often proceeds at RT or with mild heating; no base needed[11][15] |
| Typical Yields | Moderate to Good[11] | Moderate (can be low due to inhibition)[4] | Good to Excellent[11] |
| Best For... | Complex, functionalized substrates where other methods fail. | "Green" chemistry applications; large-scale synthesis where toxicity is a major concern. | High-yield synthesis of complex or sterically hindered bipyridines, especially with sensitive functional groups. |
Conclusion and Recommendation
For the synthesis of bipyridines, there is no single "best" method; rather, there is a most appropriate method for a given context.
-
The Negishi coupling often emerges as the most powerful and reliable tool in a research and development setting.[11] Its high reactivity, mild conditions, and broad functional group tolerance frequently provide the highest yields, especially for challenging substrates. The primary barrier is the need for proficiency in handling air-sensitive reagents.
-
The Suzuki-Miyaura coupling is the preferred method when prioritizing safety, environmental impact, and ease of reagent access.[10][13] While product inhibition and the stability of 2-pyridylboronic acids are significant hurdles, they can often be overcome with careful catalyst and ligand selection, higher catalyst loadings, or the use of more stable boronate esters.[4][5]
-
The Stille coupling , while historically significant and robust, should be considered a method of last resort for bipyridine synthesis due to the severe toxicity of organotin compounds.[6][8] It remains a viable option for specific substrates that are intractable by other means, but stringent safety precautions and meticulous purification are mandatory.
Ultimately, the optimal choice requires a careful analysis of the target molecule's structure, the available starting materials, and the laboratory's technical capabilities. By understanding the fundamental trade-offs between these three powerful reactions, chemists can navigate the challenges of bipyridine synthesis with greater confidence and success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [3,4'-Bipyridine]-6-carboxylic acid
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of [3,4'-Bipyridine]-6-carboxylic acid. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a safe and sustainable research environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound that presents several potential risks that dictate its handling and disposal pathway.
A Safety Data Sheet (SDS) for this compound classifies the compound with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications underscore the necessity for stringent adherence to personal protective equipment (PPE) protocols and highlight that this compound cannot be disposed of as general laboratory waste. Due to its chemical structure, which includes a pyridine ring and a carboxylic acid functional group, it is categorized as hazardous chemical waste.[2]
| Property | Information | Source |
| Chemical Name | This compound | CymitQuimica SDS |
| CAS Number | 1214363-66-2 | CymitQuimica SDS |
| Physical State | Solid | General Chemical Knowledge |
| GHS Hazard Codes | H302, H315, H319, H335 | CymitQuimica SDS[1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | CymitQuimica SDS[1] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the irritant and potentially toxic nature of this compound, all handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of as hazardous waste after handling the compound.[3][6]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[3][5]
Segregation and Waste Collection
The cardinal rule of hazardous waste management is proper segregation to prevent dangerous chemical reactions.[7][8] Waste this compound must be collected in a designated, compatible, and clearly labeled hazardous waste container.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Choose a container made of a material compatible with acidic and pyridine-containing compounds, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid to prevent leakage.[8][9]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][10] All components of a waste mixture, including solvents, must be listed with their approximate percentages.
-
Waste Accumulation: Collect all waste forms of the compound, including:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Specifically, avoid mixing with strong oxidizing agents, strong bases, or other reactive substances.[11] Pyridine derivatives should be kept separate from acids where possible to prevent exothermic reactions, although in this case, the acidic nature is part of the molecule itself.[8][11]
Storage of Hazardous Waste
Proper storage of the collected waste is crucial while awaiting final disposal by a licensed contractor.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to mitigate the impact of any potential leaks or spills.[7]
-
Ventilation: The storage area should be well-ventilated.[3]
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4][5] The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
Step-by-Step Final Disposal Protocol:
-
Container Closure: Once the waste container is full, or if the experiment generating the waste is complete, securely close the lid.
-
Request for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste collection form, either online or as a physical tag on the container.
-
Documentation: Ensure all required information is accurately provided on the waste collection request, including the chemical name, quantity, and any other components of the waste stream.
-
Handover: Transfer the waste container to authorized EHS personnel or the licensed waste contractor as per your institution's protocol.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[4]
-
Cleanup: Place the absorbent material into the hazardous waste container.[11]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Logistical Information for Handling [3,4'-Bipyridine]-6-carboxylic acid
A guide for researchers, scientists, and drug development professionals.
Understanding the Risks: A Proactive Approach to Safety
[3,4'-Bipyridine]-6-carboxylic acid is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary risks are:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging irritation to the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1]
-
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[1]
Given these hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times. | Prevents skin contact and subsequent irritation. Since specific data for this compound is unavailable, selection is based on recommendations for pyridine and general carboxylic acids.[3][4] |
| Body Protection | A fully-buttoned lab coat made of a chemical-resistant material. | Prevents contamination of personal clothing and minimizes skin contact.[2] |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator is required. | Mitigates the risk of respiratory tract irritation from inhaling fine particles of the compound.[1][2] |
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Procedure:
-
Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself, without touching the exterior with bare hands. Place it in a designated area for laundry or disposal.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove goggles from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[2]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6][7] These should be reachable within 10 seconds of the work area.[5][6][7]
Handling the Solid Compound:
-
Weighing: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it should be collected in a sealed, properly labeled hazardous waste container.
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][8] Do not dispose of this chemical down the drain or in the regular trash.[4]
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
- 1. youtube.com [youtube.com]
- 2. sealab.asia [sealab.asia]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Eye Wash and Emergency Shower Guidelines [blink.ucsd.edu]
- 7. Laboratory Guide to Safety Showers and Emergency Eye Wash Stations | Lab Manager [labmanager.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
